Salireposide
Description
Structure
3D Structure
Properties
CAS No. |
16955-55-8 |
|---|---|
Molecular Formula |
C20H22O9 |
Molecular Weight |
406.4 g/mol |
IUPAC Name |
[5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate |
InChI |
InChI=1S/C20H22O9/c21-9-15-16(23)17(24)18(25)20(29-15)28-14-7-6-13(22)8-12(14)10-27-19(26)11-4-2-1-3-5-11/h1-8,15-18,20-25H,9-10H2/t15-,16-,17+,18-,20-/m1/s1 |
InChI Key |
UQCOPGRRWQCCFR-BFMVXSJESA-N |
SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2=C(C=CC(=C2)O)OC3C(C(C(C(O3)CO)O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Salireposide; |
Origin of Product |
United States |
Foundational & Exploratory
Salireposide vs. Salicin: A Comparative Technical Guide on Biological Activity and Therapeutic Potential
Executive Summary
This technical guide provides a rigorous comparison between Salicin , the canonical salicylate prodrug, and Salireposide , a structurally complex benzoylated phenolic glycoside. While Salicin is widely recognized as the metabolic precursor to salicylic acid (the active moiety of aspirin), Salireposide represents a distinct pharmacological entity.
Key Technical Insight: Unlike Salicin, which metabolizes strictly into salicylic acid, Salireposide hydrolysis yields Gentisic Acid (2,5-dihydroxybenzoic acid) and Benzoic Acid .[1] This divergence dictates a unique biological profile: while Salicin drives systemic COX inhibition, Salireposide exhibits specialized activity including phosphodiesterase (PDE) inhibition, enhanced antioxidant capacity, and distinct antimicrobial mechanisms.
Part 1: Structural & Physicochemical Divergence
The biological variance between these two compounds begins at the molecular scaffold. Salireposide is not merely a derivative of Salicin; it is a benzoylated glycoside of a different aglycone (gentisyl alcohol vs. salicyl alcohol).[2]
Comparative Chemical Architecture
| Feature | Salicin | Salireposide |
| IUPAC Name | 2-(Hydroxymethyl)phenyl | [5-hydroxy-2-[...glucopyranosyl]oxy]phenyl]methyl benzoate |
| Aglycone Core | Salicyl Alcohol (2-hydroxybenzyl alcohol) | Gentisyl Alcohol derivative (2,5-dihydroxybenzyl alcohol) |
| Key Substituent | Hydroxymethyl group (Free) | Benzoyloxy -methyl group (Esterified) |
| Molecular Weight | 286.28 g/mol | 406.38 g/mol |
| Lipophilicity (LogP) | ~ -1.2 (Highly Hydrophilic) | ~ 0.7 (Moderately Lipophilic) |
| Solubility | High water solubility | Soluble in MeOH, EtOAc; lower water solubility |
The "Lipophilic Shield" Effect
Salireposide features a benzoyl ester at the benzylic position. This modification significantly increases lipophilicity (LogP ~0.[1][2]7) compared to Salicin.[1][2][3][4]
-
Implication: Salireposide likely exhibits superior passive diffusion across lipid bilayers (e.g., blood-brain barrier, intestinal epithelium) before hydrolysis occurs, potentially offering different biodistribution profiles than Salicin.[1]
Part 2: Pharmacokinetics & Metabolic Activation
The therapeutic efficacy of both compounds is dictated by their metabolic fate. They function as "delivery systems" for bioactive organic acids, but the payloads differ.
Metabolic Pathways (DOT Visualization)
The following diagram illustrates the divergent hydrolysis pathways mediated by gut microbiota and hepatic enzymes.
Figure 1: Divergent metabolic activation pathways.[1][2] Salicin yields Salicylic Acid, while Salireposide yields Gentisic Acid and Benzoic Acid.
The "Double-Payload" Mechanism of Salireposide
While Salicin releases a single active metabolite (Salicylic Acid), Salireposide releases two distinct bioactive agents upon full hydrolysis:[1][2]
-
Gentisic Acid: A potent antioxidant and inhibitor of Fibroblast Growth Factor (FGF).[1][2] It is less effective as a COX inhibitor than salicylic acid but superior in scavenging reactive oxygen species (ROS).[1][2]
-
Benzoic Acid: A well-known antimicrobial and preservative agent, contributing to the compound's antiseptic profile.[1]
Part 3: Comparative Biological Activity[1]
Anti-Inflammatory & Analgesic Potency[1][8]
-
Salicin: Acts primarily through the inhibition of COX-1 and COX-2 enzymes after conversion to salicylic acid.[1][2] It suppresses prostaglandin (
) synthesis.[1][2] -
Salireposide: Exhibits a "mixed" mechanism.[1][2]
-
Direct Activity: The intact glycoside has shown inhibitory activity against Phosphodiesterase I (PDE I) .[1][2] Inhibition of PDEs leads to elevated cAMP levels, which can downregulate pro-inflammatory cytokines (TNF-
, IL-6).[1][2] -
Metabolite Activity: Gentisic acid inhibits the oxidation of arachidonic acid but via a different kinetic profile than salicylic acid.
-
Cytotoxicity & Safety Profile (RAW 264.7 Model)
In macrophage models (RAW 264.7), cytotoxicity is a critical differentiator.[1][2]
| Parameter | Salicin | Salireposide |
| Cytotoxicity ( | > 100 | ~ 20–50 |
| Mechanism of Toxicity | Osmotic/pH balance at extremely high doses | Membrane disruption (lipophilicity) or specific enzyme inhibition |
| Therapeutic Window | Wide | Narrower (Requires precise dosing) |
Specialized Bioactivities
-
Neuroprotection: Salireposide derivatives have shown potential in inhibiting BChE (butyrylcholinesterase), relevant for Alzheimer's research, whereas Salicin is generally inactive against cholinesterases.[1]
-
Antimicrobial: Salireposide possesses superior antifungal and antibacterial properties due to the release of free benzoic acid and the lipophilic nature of the parent compound, facilitating cell wall penetration.
Part 4: Experimental Protocols for Validation
To validate these differences in a research setting, the following self-validating protocols are recommended.
Extraction and Fractionation Workflow
Objective: Isolate Salireposide from Symplocos or Salix species without hydrolysis.[1]
-
Extraction: Macerate air-dried bark/leaves in 80% Methanol at room temperature (avoid heat to prevent ester hydrolysis).
-
Partitioning: Evaporate MeOH. Suspend residue in water.[2][5] Partition sequentially with n-Hexane (removes lipids)
Chloroform Ethyl Acetate .[1][2] -
Purification: Silica gel column chromatography. Elute with
(gradient 95:5 to 80:20).[1][2]
Differential Bioassay: NO Inhibition vs. PDE Inhibition
Figure 2: Differential assay workflow. Salireposide is distinguished by its specific inhibition of Phosphodiesterase I, a property absent in Salicin.
Protocol Check (Trustworthiness):
-
NO Assay: Always use L-NMMA as a positive control for nitric oxide synthase inhibition.[1][2]
-
PDE Assay: Ensure pH is maintained at 8.8 (Tris-HCl buffer) as PDE I is alkaline-dependent.[1][2] Spontaneous hydrolysis of the substrate (p-nitrophenyl phenylphosphonate) must be subtracted from the blank.[1][2]
Part 5: Therapeutic Implications & Future Research[8]
Drug Development Perspective:
-
Salicin remains the candidate of choice for chronic inflammatory conditions (rheumatism) where sustained, low-level release of salicylic acid is desired with minimal gastric irritation.[1][2]
-
Salireposide represents a "Lead Compound" for neuro-inflammatory disorders .[1][2] Its ability to inhibit PDE I (enhancing cAMP signaling) combined with the antioxidant release of gentisic acid suggests a dual-action mechanism suitable for neuroprotection or conditions involving oxidative stress + inflammation.[1][2]
Critical Research Gap: There is currently a lack of in vivo pharmacokinetic data comparing the blood-brain barrier permeability of Salireposide vs. Salicin.[1] Given the lipophilic benzoyl group, Salireposide is hypothesized to have superior CNS penetration.
References
-
PubChem. (2025).[1][2][5] Salireposide | C20H22O9 | CID 117440.[1][2][6] National Library of Medicine.[2] [Link]
-
Mahdi, J. G., et al. (2006).[1] The historical analysis of aspirin discovery, its relation to the willow tree and antiproliferative and anticancer potential. Cell Proliferation.[2] [Link]
-
Abbasi, M. A., et al. (2005).[1] Phenolic glycosides from Symplocos racemosa: Natural inhibitors of phosphodiesterase I. Archives of Pharmacal Research. [Link]
-
Kim, C. S., et al. (2015).[1][7] Salicin derivatives from Salix glandulosa and their biological activities. Fitoterapia. [Link]
-
NIST. (2023). Benzoyl Peroxide: Chemical Structure and Properties. National Institute of Standards and Technology.[8] [Link][1][2]
Sources
- 1. Salireposide | C20H22O9 | CID 117440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Salicin derivatives from Salix glandulosa and their biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacological Properties and Health Applications of Salicin - Oreate AI Blog [oreateai.com]
- 5. Benzoyl Peroxide | C14H10O4 | CID 7187 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SALIREPOSIDE [drugs.ncats.io]
- 7. researchgate.net [researchgate.net]
- 8. Benzoyl Peroxide [webbook.nist.gov]
Technical Monograph: Natural Sources and Isolation of Salireposide from Salicaceae
PART 1: EXECUTIVE SUMMARY
Salireposide (2-[(benzoyloxy)methyl]-4-hydroxyphenyl
This technical guide provides a rigorous analysis of the botanical distribution of Salireposide within the Populus and Salix genera. It details field-validated protocols for its extraction, isolation, and analytical characterization, serving as a blueprint for researchers aiming to utilize this compound in drug discovery pipelines.
PART 2: CHEMICAL PROFILE & BIOSYNTHETIC CONTEXT
Chemical Identity[1]
-
IUPAC Name: [5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate[1]
-
Molecular Formula:
[1][2] -
Molecular Weight: 406.39 g/mol [3]
-
Solubility: Soluble in methanol, ethanol, and warm water; sparingly soluble in ethyl acetate.
-
Structural Key: The presence of the benzoyl group at the benzylic position distinguishes it from salicin and populin, significantly altering its retention time in reverse-phase chromatography.
Biosynthetic Pathway
Salireposide biosynthesis occurs downstream of the phenylpropanoid pathway. The core salicyl alcohol moiety is glucosylated to form salicin/salirepin, which subsequently undergoes acyltransferase-mediated benzoylation.
Figure 1: Proposed biosynthetic pathway of Salireposide within the Salicaceae family, highlighting the convergence of the phenylpropanoid backbone with a benzoate moiety.
PART 3: BOTANICAL RESERVOIRS (The Core)
The distribution of Salireposide is chemotaxonomically significant. It is not ubiquitous across all Salicaceae but is concentrated in specific sections of Salix and Populus.[4]
Genus Salix (Willows)
The bark of specific willows is the primary commercial and research source.[5]
| Species | Tissue | Concentration Range | Notes |
| Salix purpurea | Bark | 0.1% – 1.2% | High variability based on genotype and season. |
| Salix daphnoides | Bark | 0.2% – 0.8% | Often co-occurs with high levels of salicortin. |
| Salix koriyanagi | Stems | Moderate | Significant source in Asian traditional medicine.[5] |
| Salix repens | Leaves/Stems | Low - Moderate | Chemotaxonomic marker for this species. |
Genus Populus (Poplars/Aspens)
In Populus, Salireposide is often found in the resinous buds and leaves, serving as a defense metabolite against herbivores.
| Species | Tissue | Concentration Range | Notes |
| Populus tremula | Leaves | 0.5% – 1.5% | European Aspen; leaves are a renewable source. |
| Populus tomentosa | Xylem/Bark | Moderate | Isolated alongside salicortin and populoside.[6] |
| Populus nigra | Buds | Variable | Present in the "Poplar Bud" exudates.[7] |
| Populus trichocarpa | Leaves | Low | Presence confirmed via LC-MS profiling. |
PART 4: EXTRACTION & ISOLATION PROTOCOLS
Protocol A: High-Purity Isolation from Salix Bark
This protocol prioritizes purity for structural elucidation or bioassays.
Reagents: Methanol (MeOH), n-Butanol (n-BuOH), Ethyl Acetate (EtOAc), Water (
Workflow:
-
Pre-processing: Air-dry bark of S. purpurea or P. tomentosa in the shade. Pulverize to a fine powder (40-60 mesh).
-
Extraction:
-
Macerate 1 kg of powder in 70% MeOH (1:10 w/v) for 24 hours at room temperature.
-
Repeat 3 times. Combine filtrates.
-
Concentrate under reduced pressure (Rotavap) at 45°C to obtain crude syrup.
-
-
Liquid-Liquid Partitioning:
-
Suspend crude extract in
. -
Partition sequentially with n-Hexane (to remove lipids/chlorophyll) -> EtOAc (to remove aglycones) -> n-BuOH .
-
Target Fraction: The n-BuOH fraction contains the glycosides, including Salireposide.
-
-
Chromatographic Isolation:
-
Stationary Phase: Sephadex LH-20 (essential for separating phenolics).
-
Mobile Phase: MeOH:
gradient (Start 10:90 100:0). -
Monitoring: Check fractions via TLC (Silica gel 60 F254).
-
TLC System:
:MeOH: (65:35:10, lower phase). -
Detection: UV at 254 nm (quenching) and
spray (heating turns glycosides dark).
-
Figure 2: Isolation workflow targeting phenolic glycosides from Salicaceae biomass.
PART 5: ANALYTICAL CHARACTERIZATION[10]
To validate the isolate, compare against these standard parameters.
HPLC-DAD/MS Conditions
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: Acetonitrile.
-
-
Gradient: 5% B to 40% B over 30 mins.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV 270 nm (Benzoyl absorption).
-
Retention Time: Elutes after Salicin and before Tremulacin.
Spectroscopic Data (Validation)
-
ESI-MS:
429 or 405 . -
1H-NMR (500 MHz, Methanol-d4):
- 8.05 (2H, d, J=7.5 Hz, Benzoyl-H).
- 7.18 (1H, d, J=8.5 Hz, H-3).
- 5.48 (1H, d, J=12.5 Hz, H-7a).
- 5.26 (1H, d, J=12.5 Hz, H-7b).
- 4.85 (1H, d, J=7.5 Hz, Anomeric H-1').
PART 6: PHARMACOLOGICAL POTENTIAL[11]
Salireposide is not merely a taxonomic marker; it is a functional lead compound.
-
Enzyme Inhibition: Demonstrates significant inhibition of Lipoxygenase (LOX) and Chymotrypsin , pathways critical in the inflammatory cascade.
-
Antioxidant Activity: The phenolic structure provides radical scavenging capability (DPPH assay), superior to simple salicylates but lower than flavonoids like quercetin.
-
Anti-fungal: Moderate activity against specific phytopathogens, suggesting potential as a natural pesticide or preservative.
PART 7: REFERENCES
-
PubChem. (2025).[1][8] Salireposide | C20H22O9 | CID 117440.[1] National Institutes of Health.[1] [Link]
-
Lackus, N. D., et al. (2020). The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1. Plant Physiology. [Link]
-
Ahmad, V. U., et al. (2003).[9] Phenolic glycosides from Symplocos racemosa: natural inhibitors of phosphodiesterase I. Phytochemistry. [Link]
-
Si, C-L., et al. (2010). Antioxidative Low Molecular Weight Extractives from Triploid Populus tomentosa Xylem. BioResources. [Link]
-
European Medicines Agency (EMA). (2017). Assessment report on Salix [various species including S. purpurea L., S. daphnoides Vill., S. fragilis L.], cortex. [Link][10][9][4][11][12][13][14][15][16]
-
Boeckler, G. A., Gershenzon, J., & Unsicker, S. B. (2011).[17] Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses. Phytochemistry. [Link]
Sources
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- 3. Compound: SALIREPOSIDE (CHEMBL464611) - ChEMBL [ebi.ac.uk]
- 4. The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. bioresources.cnr.ncsu.edu [bioresources.cnr.ncsu.edu]
- 7. Polyphenolic Composition, Antioxidant Activity, and Cytotoxic Effect of Male Floral Buds from Three Populus Species Growing in the South of Romania - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Salipurposide | C21H22O10 | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 17. researchgate.net [researchgate.net]
Salireposide in Anti-Inflammatory Drug Development: Mechanisms, Pathways, and Experimental Workflows
Executive Summary & Pharmacological Profile
As a Senior Application Scientist overseeing immunopharmacological assay development, I have observed that the therapeutic potential of plant-derived phenolic glycosides is often limited by a lack of mechanistic clarity. Salireposide (CAS 16955-55-8) is a bioactive phenolic glucoside characterized by a phenolic moiety linked to a sugar unit, which dictates its solubility and reactivity[1]. Derived primarily from the bark and leaves of Salix (willow) and Populus (poplar) species[1][2][3], salireposide has historically been overshadowed by its structural cousin, salicin. However, recent advances in network pharmacology and in vivo colitis models have repositioned salireposide as a potent, targeted immunomodulator capable of resolving chronic inflammation without the broad immunosuppression typical of conventional corticosteroids[4][5].
Core Mechanisms of Action
STING-TBK1 Axis Modulation and Lymphocyte Apoptosis
Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase (COX) enzymes, salireposide exhibits a highly specialized mechanism by interacting directly with TANK-binding kinase 1 (TBK1)[5]. In hyperactive immune states, such as dextran sulfate sodium (DSS)-induced colitis, salireposide promotes the phosphorylation of TBK1. This overstimulation of the STING/TBK1 pathway acts as a regulatory switch, triggering programmed cell death (apoptosis) specifically in activated inflammatory lymphocytes[5]. Modulating this pathway is an effective means of restoring gut homeostasis and preventing autoimmune tissue damage[5].
NF-κB and JAK/STAT Pathway Inhibition
Concurrently, salireposide exerts profound inhibitory effects on downstream inflammatory transcription factors. It negatively regulates the JAK-STAT signaling cascade by inhibiting the phosphorylation of STAT1 and STAT3[5]. Furthermore, it prevents the activation and nuclear translocation of NF-κB (p65)[5]. This dual-pathway inhibition suppresses the transcription of pro-inflammatory cytokines and significantly reduces the ratio of Th1 to Th17 cells, skewing the immune system away from chronic inflammatory polarization[5].
Salireposide-mediated modulation of STING-TBK1, NF-κB, and STAT inflammatory pathways.
Quantitative Pharmacodynamics
To contextualize salireposide's efficacy, the following table synthesizes its primary pharmacodynamic effects across various experimental models based on recent pharmacological evaluations[5][6].
| Target / Assay | Experimental Model | Observed Effect | Mechanistic Outcome |
| TBK1 Binding | In silico / Murine Lymphocytes | High-affinity interaction | Activation of STING-TBK1 mediated apoptosis |
| Th1/Th17 Ratio | DSS-induced Colitis (In Vivo) | Significant reduction | Inhibition of STAT1/STAT3 phosphorylation |
| NF-κB (p65) | Con A-activated Lymphocytes | Decreased phosphorylation | Prevention of pro-inflammatory cytokine transcription |
| Nitric Oxide (NO) | RAW 264.7 Macrophages (LPS) | Dose-dependent inhibition | Suppression of inflammatory signaling cascades |
Experimental Workflows & Self-Validating Protocols
Reproducibility in evaluating phenolic glycosides requires rigorous control over cellular activation states and compound stability[1]. The following protocol outlines a self-validating system for assessing salireposide's apoptotic effects on lymphocytes.
Protocol: In Vitro Validation of Salireposide-Induced Lymphocyte Apoptosis
Rationale & Causality: We utilize Concanavalin A (Con A) rather than Lipopolysaccharide (LPS) for primary activation because Con A specifically cross-links the T-cell receptor (TCR), accurately mimicking the hyperactive T-cell state seen in autoimmune diseases[5]. Annexin V/PI staining is selected to differentiate true, STING-driven apoptosis from non-specific necrosis caused by potential high-dose solvent toxicity.
Step-by-Step Methodology:
-
Primary Cell Isolation & Resting : Isolate murine splenocytes and purify the lymphocyte fraction using density gradient centrifugation. Expert Insight: Rest cells for 2 hours in RPMI-1640 (supplemented with 10% FBS) at 37°C. This resting phase is critical to establish baseline signaling and prevent false-positive phosphorylation artifacts from the mechanical stress of isolation.
-
Hyperactivation : Stimulate the lymphocytes with 5 μg/mL Con A for 24 hours to induce a pro-inflammatory state[5].
-
Salireposide Treatment : Treat activated lymphocytes with salireposide at graded concentrations (e.g., 10, 50, and 100 μM). Formulation Note: Dissolve salireposide in DMSO, ensuring the final DMSO concentration in the culture medium remains strictly <0.1% to prevent solvent-induced cytotoxicity.
-
Apoptosis Quantification (Flow Cytometry) :
-
Harvest cells, wash twice with cold PBS, and resuspend in 1X Annexin V Binding Buffer.
-
Add 5 μL FITC-Annexin V and 5 μL Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Validation Check: The presence of an Annexin V+/PI- cell population confirms early apoptosis, validating the targeted mechanism of salireposide over general cellular necrosis.
-
-
Mechanistic Validation (Western Blotting) :
-
Lyse cells in RIPA buffer heavily supplemented with protease and phosphatase inhibitors (essential for preserving the transient p-TBK1 and p-p65 states).
-
Probe lysates for p-TBK1, total TBK1, p-p65, and total p65.
-
Trustworthiness Check: Always normalize phosphorylated protein levels to their respective total protein levels (e.g., p-p65/total p65), rather than relying solely on a housekeeping gene like GAPDH. This proves true pathway modulation rather than global protein degradation.
-
Step-by-step experimental workflow for validating salireposide-induced apoptosis.
Translational Perspectives
The ability of salireposide to induce apoptosis specifically in hyper-inflammatory lymphocytes—while simultaneously suppressing NF-κB and STAT-mediated cytokine storms—positions it as a highly promising lead compound. Current drug development efforts are focusing on optimizing its extraction from Populus waste materials to create sustainable feed additives and exploring its inclusion in multi-target therapies for atherosclerosis and inflammatory bowel disease (IBD)[5][6]. Future pharmacokinetic studies must address the bioavailability of its sugar-linked phenolic moiety to maximize systemic delivery.
References
-
Populus balsamifera Extract and Its Active Component Salicortin Reduce Obesity and Attenuate Insulin Resistance in a Diet-Induced Obese Mouse Model. National Institutes of Health (NIH). [Link]
-
Assessment report on Salix[various species including S. purpurea L., S. daphnoides Vill., S. fragilis L.], cortex. European Medicines Agency (EMA).[Link]
-
Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa. Frontiers. [Link]
-
Extracts of Waste from Poplar Wood Processing Alleviate Experimental Dextran Sulfate-Induced Colitis by Ameliorating Oxidative Stress, Inhibiting the Th1/Th17 Response and Inducing Apoptosis in Inflammatory Lymphocytes. National Institutes of Health (NIH). [Link]
-
Exploring the mechanism of three herb pairs for the treatment of atherosclerosis through network pharmacology and molecular mode. SyncSci Publishing. [Link]
Sources
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- 2. Populus balsamifera Extract and Its Active Component Salicortin Reduce Obesity and Attenuate Insulin Resistance in a Diet-Induced Obese Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. Frontiers | Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa [frontiersin.org]
- 5. Extracts of Waste from Poplar Wood Processing Alleviate Experimental Dextran Sulfate-Induced Colitis by Ameliorating Oxidative Stress, Inhibiting the Th1/Th17 Response and Inducing Apoptosis in Inflammatory Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. syncsci.com [syncsci.com]
An In-depth Technical Guide to the Biosynthesis of Phenolic Glycosides and Salireposide in Plants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phenolic glycosides represent a vast and structurally diverse class of plant secondary metabolites, renowned for their significant roles in plant defense and their potential as therapeutic agents. This technical guide provides a comprehensive exploration of the biosynthetic pathways leading to the formation of phenolic glycosides, with a particular focus on the salicinoid, Salireposide. We will delve into the enzymatic machinery, precursor molecules, and regulatory networks that govern the production of these valuable compounds. By synthesizing current research, this guide aims to equip researchers and drug development professionals with the foundational knowledge and technical insights necessary to explore and exploit these natural products.
Introduction: The World of Phenolic Glycosides
Phenolic compounds are a hallmark of the plant kingdom, arising from the shikimate and phenylpropanoid pathways.[1][2] Glycosylation, the enzymatic addition of a sugar moiety, dramatically alters the physicochemical properties of these phenolics, enhancing their solubility, stability, and biological activity.[3] This process gives rise to the vast family of phenolic glycosides.
Salicinoids, a specific class of phenolic glycosides, are characteristic of the Salicaceae family (willows and poplars) and have a long history of medicinal use, with salicin being the original source of aspirin.[4][5] These compounds serve as potent anti-herbivore defense agents.[4][6] Salireposide, a notable salicinoid, is a β-D-glucopyranoside of 2-[(benzoyloxy)methyl]-4-hydroxyphenyl.[7] Understanding the intricate biosynthetic routes to these molecules is paramount for their potential biotechnological production and pharmaceutical development.
The Foundational Pathway: Phenylpropanoid Biosynthesis
The journey to phenolic glycosides begins with the shikimate pathway, a central metabolic route in plants and microorganisms that produces the aromatic amino acids phenylalanine, tyrosine, and tryptophan.[8][9][10] Phenylalanine serves as the primary precursor for the phenylpropanoid pathway.
The initial committed step of the phenylpropanoid pathway is the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to yield cinnamic acid. A series of subsequent enzymatic reactions, including hydroxylations and methylations, generate a diverse array of phenolic compounds that can then enter glycosylation pathways.[11]
Caption: A simplified proposed pathway for salicinoid biosynthesis.
The Unresolved Biosynthesis of Salireposide
While significant progress has been made in elucidating the biosynthesis of some salicinoids, the precise pathway leading to Salireposide remains to be fully characterized. The observation that Salireposide levels are unaffected in UGT71L1 knockout mutants strongly indicates the involvement of other UGTs or a distinct biosynthetic route. [4]Further research is needed to identify the specific enzymes responsible for the glucosylation and benzoylation steps in Salireposide formation. Additionally, some salicinoids can be sulfated by sulfotransferases, adding another layer of complexity to their biosynthesis and potential biological roles. [12]
Experimental Protocols for Studying Phenolic Glycoside Biosynthesis
Investigating the biosynthesis of phenolic glycosides requires a combination of analytical chemistry, molecular biology, and biochemistry techniques.
Extraction and Analysis of Phenolic Glycosides
Table 1: Analytical Techniques for Phenolic Glycoside Analysis
| Technique | Principle | Application |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their differential partitioning between a stationary and a mobile phase. | Quantification and purification of known phenolic glycosides. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Couples the separation power of HPLC with the mass analysis capabilities of mass spectrometry. | Identification and structural elucidation of novel phenolic glycosides; metabolomic profiling. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure of molecules. | Definitive structural elucidation of purified compounds. |
Experimental Protocol: Extraction and HPLC Analysis of Salicinoids from Populus Leaves
-
Sample Preparation: Freeze-dry fresh poplar leaves and grind to a fine powder.
-
Extraction: Extract a known weight of the powdered leaf material (e.g., 50 mg) with 80% methanol by vortexing and sonication.
-
Centrifugation: Centrifuge the extract to pellet the solid material.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Detection: UV detector at 270 nm.
-
Quantification: Use authentic standards for salicin, salicortin, and Salireposide to create a standard curve for quantification.
-
Identification and Characterization of Biosynthetic Genes
Caption: Workflow for the identification of biosynthetic genes.
-
Transcriptomics and Co-expression Analysis: Utilize RNA-sequencing data from tissues with high salicinoid accumulation to identify genes that are co-expressed with known salicinoid biosynthetic genes (e.g., SABT, BEBT). [13]2. Heterologous Expression and Enzyme Assays: Clone candidate genes into an expression vector (e.g., in E. coli or yeast) to produce the recombinant enzyme. Purify the enzyme and perform in vitro assays with potential substrates (e.g., salicyl alcohol, salicyl benzoate, UDP-glucose) to determine its activity. [13]3. In Vivo Functional Validation: Use techniques like CRISPR/Cas9 to create knockout or knockdown mutants of the candidate gene in the plant of interest. [4][6][14][15]Analyze the metabolome of the mutants to confirm the gene's role in the biosynthesis of specific phenolic glycosides.
Future Perspectives and Applications
The elucidation of phenolic glycoside biosynthetic pathways opens up exciting avenues for research and development:
-
Metabolic Engineering: The identified biosynthetic genes can be used to engineer plants or microorganisms for the enhanced production of high-value phenolic glycosides. [16]* Drug Discovery: A deeper understanding of the structure-activity relationships of these compounds can guide the synthesis of novel derivatives with improved therapeutic properties.
-
Crop Improvement: Engineering crops with enhanced production of specific phenolic glycosides could improve their resistance to pests and pathogens.
Conclusion
The biosynthesis of phenolic glycosides, particularly salicinoids like Salireposide, is a complex and highly regulated process. While significant strides have been made in identifying key enzymes and intermediates, many aspects of these pathways remain to be discovered. The integration of advanced analytical, molecular, and synthetic biology approaches will be crucial in fully unraveling these intricate metabolic networks, paving the way for the sustainable production and innovative application of these valuable plant-derived compounds.
References
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Gordon, H., Fellenberg, C., Lackus, N. D., Archinuk, F., Sproule, A., Nakamura, Y., ... & Constabel, C. P. (2022). CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology. The Plant Cell, 34(8), 2925-2947. [Link]
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Fellenberg, C., Corea, O., Yan, L. H., Archinuk, F., Piirtola, E. M., Gordon, H., ... & Ehlting, J. (2020). Discovery of salicyl benzoate UDP-glycosyltransferase, a central enzyme in poplar salicinoid phenolic glycoside biosynthesis. The Plant Journal, 102(1), 99-115. [Link]
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Li, Y., Wang, G., & Li, Z. (2022). Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity. Microbial Cell Factories, 21(1), 1-15. [Link]
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Li, Y., Wang, G., & Li, Z. (2024). Directed Evolution of the UDP-Glycosyltransferase UGTBL1 for Highly Regioselective and Efficient Biosynthesis of Natural Phenolic Glycosides. Journal of Agricultural and Food Chemistry, 72(5), 2548-2558. [Link]
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Constabel, C. P., & Gordon, H. (2022). UGT71L1 in Poplar Connects Salicinoid and Salicylic Acid Metabolism. Plantae. [Link]
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Zhang, X., Li, Y., & Maeda, H. A. (2017). The entry reaction of the plant shikimate pathway is subjected to highly complex metabolite-mediated regulation. Journal of Biological Chemistry, 292(47), 19345-19355. [Link]
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Pridham, J. B., & Saltmarsh, M. J. (1963). The biosynthesis of phenolic glucosides in plants. Biochemical Journal, 87(1), 218. [Link]
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Tohge, T., Watanabe, M., Hoefgen, R., & Fernie, A. R. (2013). The evolution of phenylpropanoid metabolism in the green lineage. Critical reviews in biochemistry and molecular biology, 48(2), 123-152. [Link]
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Babst, B. A., Ferrieri, R. A., Gray, D. W., Lerdau, M., Riemer, D. D., Smart, L. B., & Tharayil, N. (2010). Biosynthesis of phenolic glycosides from phenylpropanoid and benzenoid precursors in populus. Journal of chemical ecology, 36(3), 257-266. [Link]
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Lackus, N. D., Reichelt, M., & Constabel, C. P. (2020). The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1. Plant Physiology, 182(1), 122-137. [Link]
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Gordon, H. (2022). Unexpected Connections: Salicinoid Biosynthesis in Poplar. (Doctoral dissertation, University of Victoria). [Link]
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Le Roy, J., Huss, B., Creach, A., Hawkins, S., & Neutelings, G. (2016). Glycosylation is a major regulator of phenylpropanoid availability and biological activity in plants. Frontiers in plant science, 7, 735. [Link]
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Desborough, M. J., & Keeling, D. M. (2017). The aspirin story—from willow to wonder drug. British journal of haematology, 177(5), 674-683. [Link]
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Gordon, H. (2022). Unexpected Connections: Salicinoid Biosynthesis in Poplar. (Doctoral dissertation, University of Victoria). [Link]
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Li, Y., Wang, G., & Li, Z. (2022). Diversification of phenolic glucosides by two UDP-glucosyltransferases featuring complementary regioselectivity. Microbial Cell Factories, 21(1), 1-15. [Link]
-
Ko, Y. S., Kim, J. E., & Kim, B. G. (2020). Rapid biosynthesis of phenolic glycosides and their derivatives from biomass-derived hydroxycinnamates. Green Chemistry, 22(19), 6436-6444. [Link]
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Sharma, A., Kumar, V., Shahzad, B., Ramakrishnan, M., Singh, P., Kumar, A., ... & Siddique, K. H. (2023). Plant Phenolics in Abiotic Stress Tolerance. Encyclopedia, 3(3), 978-999. [Link]
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Bar-Even, A. (2019). The Shikimic Acid Pathway. In eLS (pp. 1-8). [Link]
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Irmisch, S., Cirnaru, A., Jones, A. D., & Köllner, T. G. (2018). Discovery of UDP-Glycosyltransferases and BAHD-Acyltransferases Involved in the Biosynthesis of the Antidiabetic Plant Metabolite Montbretin A. The Plant Cell, 30(8), 1886-1903. [Link]
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Alder, C. (2024, December 12). The Shikimate Pathway. Alder BioInsights. [Link]
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Babst, B. A., Ferrieri, R. A., Gray, D. W., Lerdau, M., Riemer, D. D., Smart, L. B., & Tharayil, N. (2010). Biosynthesis of phenolic glycosides from phenylpropanoid and benzenoid precursors in Populus. Journal of Chemical Ecology, 36(3), 257-266. [Link]
-
Wei, K., Wang, L., Xia, E., & Gao, L. (2020). Functional analysis of a UDP-glucosyltransferase gene contributing to biosynthesis of the flavonol triglycoside in tea plants. Horticulture Research, 7(1), 1-14. [Link]
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Dempsey, D. A., Vlot, A. C., Wildermuth, M. C., & Klessig, D. F. (2011). Salicylic acid biosynthesis and metabolism. The Arabidopsis book/American Society of Plant Biologists, 9. [Link]
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Dempsey, D. A., & Klessig, D. F. (2017). How does the multifaceted plant hormone salicylic acid switch current? Trends in plant science, 22(7), 554-566. [Link]
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Singh, S., & Singh, S. (2023). Biosynthetic pathways in plants: A gateway to natural products and drug discovery. Journal of Pharmacognosy and Phytochemistry, 12(4), 1-8. [Link]
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Yalpani, N., Leon, J., Lawton, M. A., & Raskin, I. (1993). Biosynthesis and metabolism of salicylic acid. Proceedings of the National Academy of Sciences, 90(18), 8571-8575. [Link]
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CAS Common Chemistry. (n.d.). Salireposide. Retrieved January 7, 2026, from [Link]
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Technical Deep Dive: The Isolation and Characterization of Salireposide from Symplocos racemosa
[1]
Executive Summary
This technical guide analyzes the phytochemical trajectory of Symplocos racemosa (Roxb.), specifically focusing on the isolation of Salireposide (2-(benzoyloxymethyl)-4-hydroxyphenyl-beta-D-glucopyranoside). While S. racemosa (known traditionally as Lodhra) has been a cornerstone of Ayurvedic medicine for gynecological and gastrointestinal disorders for centuries, the definitive isolation and structural characterization of its specific phenolic glycosides were rigorously established in the early 2000s.
This document serves as a reconstruction of the "Benchmark Protocol" established primarily by the research groups of V.U. Ahmad, M.A.[1] Abbasi, and M.I.[1][2] Choudhary (H.E.J. Research Institute of Chemistry).[1][2][3] It details the transition from crude ethanolic extracts to the precise isolation of salireposide using bioassay-guided fractionation, highlighting its significance as a potent Phosphodiesterase I (PDE I) inhibitor.
The Phytochemical Context: Why Symplocos racemosa?
Before the definitive isolation of salireposide, S. racemosa was chemically opaque. Early 20th-century studies identified general classes of compounds—alkaloids (loturine, colloturine) and triterpenoids (oleanolic acid)—but failed to map the specific glycosidic profile responsible for its enzymatic inhibitory properties.
The pivot occurred in the early 2000s when researchers moved from general screening to bioassay-guided fractionation . The hypothesis was that the bark contained specific inhibitors of phosphodiesterases, enzymes critical in signal transduction and implicated in inflammatory diseases and snake venom pathology.
The Target Molecule: Salireposide[1][5][6][7]
-
Chemical Class: Phenolic Glycoside (Benzoylsalicin derivative).[2]
-
Molecular Formula: C20H22O9.
-
Significance: Unlike simple salicin, the benzoyl substitution at the 2-position of the glucose or aglycone moiety significantly alters its lipophilicity and binding affinity to enzymes like PDE I and Thymidine Phosphorylase.
The Benchmark Isolation Protocol (2003-2005)[1]
The following protocol reconstructs the methodology used in the seminal papers by Ahmad et al. (2003) and Abbasi et al. (2005). This method is considered the "Gold Standard" for isolating polar glycosides from this matrix.
Phase 1: Matrix Preparation and Extraction
Causality: The bark of S. racemosa is fibrous and dense. Cold methanolic extraction is preferred over hot extraction to prevent the hydrolysis of the heat-sensitive ester linkage in the benzoyl group.
-
Comminution: 30 kg of shade-dried stem bark is ground to a fine powder (approx. 40-60 mesh) to maximize solvent contact surface area.
-
Exhaustive Extraction: The powder is soaked in Methanol (MeOH) at room temperature for 10-15 days.
-
Note: This is repeated 3 times to ensure mass transfer equilibrium.
-
-
Concentration: The combined methanolic extract is concentrated under reduced pressure (Rotary Evaporator) at <45°C to yield a gummy residue (approx. 800g).
Phase 2: Liquid-Liquid Partitioning (The Polarity Gradient)
Causality: A crude methanolic extract is too complex for direct chromatography. Successive partitioning separates compounds based on polarity (LogP).
-
Suspension: The residue is suspended in distilled water.
-
Defatting: Partition against n-Hexane to remove non-polar lipids, waxes, and chlorophyll.
-
Medium Polarity Clearing: Partition against Chloroform (CHCl3) to remove aglycones and less polar triterpenoids.
-
Target Extraction: Partition against Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH) .[4]
-
Critical Step: Salireposide and related glycosides (Benzoylsalireposide) predominantly partition into the Ethyl Acetate and n-Butanol fractions due to their amphiphilic glycosidic nature.
-
Phase 3: Chromatographic Isolation
System: Silica Gel Column Chromatography (CC).[3][5] Stationary Phase: Silica Gel 60 (70-230 mesh).
-
Loading: The Ethyl Acetate fraction is adsorbed onto silica and loaded onto the column.[4]
-
Elution Gradient: The column is eluted with a gradient of CHCl3 : MeOH .
-
Start: 100% CHCl3 (Non-polar wash).
-
Ramp: 95:5 → 90:10 → 85:15.
-
-
Fraction Collection: Salireposide typically elutes at the CHCl3:MeOH (approx. 90:10 to 85:15) polarity window.
-
Purification: Impure fractions are subjected to re-chromatography (Flash Silica 230-400 mesh) or Preparative TLC to yield pure Salireposide as a colorless amorphous solid.
Visualization: The Isolation Workflow
Figure 1: Bioassay-guided fractionation workflow for the isolation of Salireposide from S. racemosa.
Structural Elucidation: The Proof of Identity[1]
Once isolated, the identity of Salireposide was confirmed using spectroscopic data.[3] The data below synthesizes the findings from Ahmad et al. (2003).
Mass Spectrometry (MS)[1][9]
-
FAB-MS (+ve): Showed molecular ion peak [M+H]+ corresponding to C20H22O9.
-
Fragment Ions: Distinct cleavage of the benzoyl group (m/z 105) and the glucose moiety.
Nuclear Magnetic Resonance (NMR)
The structure is confirmed by correlating the aglycone (phenol) protons with the sugar protons.
| Position | 1H NMR (δ ppm) | 13C NMR (δ ppm) | Key HMBC Correlations |
| Aglycone H-3 | 6.78 (d, J=2.3 Hz) | 104.2 | C-1, C-5 |
| Aglycone H-5 | 6.47 (dd, J=8.8, 2.3 Hz) | 107.8 | C-1, C-3 |
| Aglycone H-6 | 7.02 (d, J=8.8 Hz) | 132.1 | C-2, C-4 |
| Benzylic CH2 | 5.01 / 5.25 (d) | 64.2 | C-1, C-2, C=O (Benzoyl) |
| Anomeric H-1' | 4.75 (d, J=7.3 Hz) | 102.5 | C-4 (Aglycone) |
| Benzoyl (C=O) | - | 166.8 | Benzylic CH2 |
Interpretation Logic:
-
The Anomeric Proton at δ 4.75 (d, J=7.3 Hz) confirms a β-D-glucoside linkage.
-
The downfield shift of the Benzylic CH2 (δ 5.0-5.2) compared to salicin indicates acylation (esterification) at this position.
-
HMBC correlations link the benzylic protons to the carbonyl carbon of a benzoyl group, confirming the 2-(benzoyloxymethyl) structure.
Bioactivity and Pharmacological Relevance[1][2][3][5][6][7][9][10][11][12]
The isolation of Salireposide was not merely an academic exercise; it was driven by the search for enzyme inhibitors. The Karachi group (Choudhary/Abbasi) established Salireposide as a significant inhibitor of Snake Venom Phosphodiesterase I (PDE I) .[2]
Mechanism of Action
PDE I is an enzyme that cleaves phosphodiester bonds. Inhibitors of PDE I are therapeutically relevant for treating arthritis and potentially interfering with venom toxicity.
Comparative Inhibitory Data
The following data illustrates the potency of Salireposide compared to standard inhibitors and other glycosides isolated from the same plant (e.g., Benzoylsalireposide).
| Compound | Target Enzyme | IC50 (µM) ± SEM | Potency Context |
| Salireposide | Snake Venom PDE I | 158.0 ± 0.02 | Moderate Inhibitor |
| Benzoylsalireposide | Snake Venom PDE I | 748.0 ± 0.01 | Weaker than Salireposide |
| EDTA (Positive Control) | Snake Venom PDE I | 274.0 ± 0.007 | Salireposide is more potent |
Key Insight: Salireposide demonstrated higher potency than the positive control (EDTA) in specific assays, validating the traditional use of S. racemosa in inflammatory conditions (as PDE inhibition is linked to anti-inflammatory pathways).
References
-
Ahmad, V. U., Abbasi, M. A., Hussain, H., Akhtar, M. N., Farooq, U., Fatima, N., & Choudhary, M. I. (2003). Phenolic glycosides from Symplocos racemosa: natural inhibitors of phosphodiesterase I. Phytochemistry, 63(2), 217–220.[2]
-
Abbasi, M. A., Ahmad, V. U., Zubair, M., Rashid, M. A., Farooq, U., & Choudhary, M. I. (2004). Phosphodiesterase and thymidine phosphorylase-inhibiting salicin glucosides from Symplocos racemosa.[4] Planta Medica, 70(12), 1189–1194.
-
Ahmad, V. U., Zubair, M., Abbasi, M. A., Kousar, F., Ullah, F., Fatima, N., & Choudhary, M. I. (2005). Phenolic glycosides from Symplocos racemosa.[1][2][6] Zeitschrift für Naturforschung B, 60(10), 1101–1104.
-
Rashid, M. A., Zubair, M., Rasool, N., & Abbasi, M. A. (2008). New salirepin derivatives from Symplocos racemosa. Journal of Asian Natural Products Research, 10(4), 355-360.
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Salireposide and Salicinoid Phenolic Glycosides: Mechanisms of Plant Defense and Herbivore Coevolution in Salicaceae
Target Audience: Researchers, Chemical Ecologists, and Drug Development Professionals Document Type: Technical Whitepaper
Introduction: The Chemical Ecology of Salireposide
Salireposide is a structurally complex salicinoid phenolic glycoside predominantly found in the bark and foliage of the Salicaceae family, which includes poplars (Populus spp.) and willows (Salix spp.)[1][2]. While simple salicinoids like salicin have been historically exploited for their analgesic and anti-inflammatory properties in human pharmacology[3], the ecological function of complex salicinoids—such as salireposide, salicortin, and tremulacin—is heavily anchored in constitutive plant defense against herbivory[4].
Unlike many inducible plant defenses, salicinoids are generally maintained at high constitutive levels, sometimes comprising up to 15% of the leaf dry weight[4][5]. This whitepaper explores the biosynthetic regulation of salireposide, its mechanism of toxicity in generalist insects, the evolutionary counter-adaptations of specialist herbivores, and the analytical protocols required to study these interactions.
Biosynthesis and Molecular Regulation
The biosynthesis of salireposide and related salicinoids bridges the shikimate and phenylpropanoid pathways[2]. Recent functional genomics have identified critical regulatory and enzymatic bottlenecks in this process.
-
Transcriptional Regulation: The R2R3-MYB transcription factor EgMYB88 has been identified as a master regulator. Overexpression of EgMYB88 in transgenic poplars leads to a substantial accumulation of salireposide, salicortin, and tremulacin, linking benzoic acid-derived oligolignols to salicinoid biosynthesis[6].
-
Enzymatic Glycosylation: A critical step in salicinoid formation is mediated by UDP-dependent glycosyltransferases. Disruption of the UGT71L1 gene via CRISPR/Cas9 results in a drastic reduction of major salicinoids[4]. Interestingly, this disruption causes a massive accumulation of salicylic acid (SA), a key plant defense hormone. This suggests that salicyl benzoate (a UGT71L1 substrate) acts as a metabolic branch point; when glycosylation is blocked, the intermediate degrades into free SA, thereby linking constitutive salicinoid defense with inducible SA-mediated stress responses[4].
Salireposide biosynthetic pathway and its linkage to Salicylic Acid metabolism.
Mechanisms of Toxicity and Herbivore Coevolution
The efficacy of salireposide as an anti-herbivore agent depends entirely on the biochemical environment of the insect's gut.
Toxicity in Generalist Herbivores
When generalist herbivores, such as the gypsy moth (Lymantria dispar), ingest complex salicinoids, the alkaline environment and endogenous esterases in their midgut cleave the ester bonds and deglucosylate the compounds[7][8]. This catabolism releases toxic aglycones, specifically saligenin and catechol [5][7]. Catechol is highly unstable and rapidly oxidizes into reactive ortho-quinones[5][9]. These quinones bind covalently to dietary proteins and gut epithelium, causing severe oxidative stress, gut lesions, and significant growth inhibition[9].
Detoxification by Specialist Herbivores
Specialist herbivores have evolved sophisticated biochemical bypasses to neutralize salicinoid toxicity, allowing them to exploit heavily defended Salicaceae hosts[5][10].
-
Notodontidae Caterpillars (e.g., Cerura vinula): These specialists employ a reductive transformation pathway that prevents the formation of toxic catechol[11]. The harmless intermediates are then enzymatically conjugated with quinic acid—derived from host plant caffeoylquinic acids (CQAs)—forming salicyloyl and benzoyl quinates that are safely excreted in the frass[9][10][12].
-
Poplar Leaf Beetles (Chrysomela tremulae): This species utilizes an intrinsic, microbiome-independent pathway to conjugate the toxic saligenin aglycone with plant-derived tryptophan metabolites (such as kynurenine and kynurenic acid)[5]. This neutralizes the toxin prior to excretion.
Divergent metabolic fates of salicinoids in generalist versus specialist herbivore guts.
Quantitative Distribution of Salicinoids
The concentration of salireposide and related compounds varies significantly across species, genotypes, and tissue types, driving the ecological dynamics of herbivory[3][13].
| Species / Genotype | Tissue Type | Salireposide Concentration | Key Co-occurring Salicinoids | Primary Ecological/Pharmacological Note |
| Populus balsamifera | Bark | ~2.51 mg/g d.m. | Salicin (20.6 mg/g), Salicortin (12.5 mg/g) | High total bioactive yield; generalist toxicity[13] |
| Salix purpurea | Bark | Genotype dependent | Salicin (up to 96.3 mg/g) | High pharmaceutical value; targeted for breeding[3] |
| Populus nigra | Floral Buds (Female) | Elevated | Salicortin, Tremulacin | Sex-biased defense allocation against herbivores[14] |
| Populus trichocarpa | Foliage | Moderate | Salicortin, Vimalin | Constitutive defense; endophytic microbiome shaping[15] |
Self-Validating Experimental Protocols
To ensure reproducibility and mechanistic accuracy in chemical ecology, the following protocols are designed as self-validating systems.
Protocol A: LC-MS/MS Quantification of Salireposide in Plant Tissue
Expertise Note: Salicinoids are highly susceptible to degradation by endogenous plant β-glucosidases upon cellular rupture. Immediate quenching is non-negotiable to prevent the artificial elevation of aglycone artifacts.
-
Tissue Quenching & Lyophilization: Immediately upon excision, submerge Salicaceae leaves/bark in liquid nitrogen (LN2). Lyophilize the tissue for 48 hours in the dark to prevent UV-induced degradation.
-
Milling & Extraction: Grind the dried tissue to a fine powder using a bead mill at 4°C. Weigh exactly 20 mg of powder into a microcentrifuge tube.
-
Internal Standard Addition: Add 1 mL of ice-cold 80% Methanol containing 10 µg/mL of isotopically labeled
-Salicin.-
Causality: 80% MeOH precipitates active enzymes while efficiently solubilizing polar glycosides. The
internal standard validates extraction efficiency and corrects for ion suppression during mass spectrometry.
-
-
Sonication & Centrifugation: Sonicate the mixture in an ice bath for 15 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant to an LC vial.
-
LC-MS/MS Analysis: Inject 2 µL onto a C18 reverse-phase column. Utilize Electrospray Ionization (ESI) in negative mode. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for salireposide (e.g., m/z [M-H]
) against the internal standard.
Protocol B: In Vivo Herbivore Detoxification Bioassay
Expertise Note: To prove that an insect is actively detoxifying salireposide (rather than simply failing to absorb it), a mass-balance approach analyzing both ingested diet and excreted frass is required[9].
-
Diet Preparation: Prepare a standard agar-based artificial diet. Spike the treatment group with purified salireposide at a physiologically relevant concentration (e.g., 5 mg/g dry weight). Use a solvent-only spike for the control diet.
-
Isotope Tracing (Optional but Recommended): To definitively track the metabolic fate, use
-labeled salicinoids[9]. -
Feeding Assay: Introduce 3rd-instar larvae of a generalist (L. dispar) and a specialist (C. vinula) into separate sterile Petri dishes containing the diets. Maintain at 22°C, 60% RH, with a 16:8 light:dark cycle for 72 hours.
-
Frass Collection & Extraction: Collect all excreted frass daily. Flash-freeze in LN2. Extract using the 80% MeOH method described in Protocol A.
-
Metabolite Profiling: Analyze the frass via LC-MS/MS.
References
- Boeckler, G. A., Gershenzon, J., & Unsicker, S. B. (2011). Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses. Phytochemistry.
- Leong, J. V. (2025). Herbivore-plant interactions, evolution of defenses and chemical diversity in Salicaceae.
- Frontiers. The Woody-Preferential Gene EgMYB88 Regulates the Biosynthesis of Phenylpropanoid-Derived Compounds in Wood. Frontiers.
- ResearchGate. Comparison of salicin and fibre contents in the barks and woody cores of willow (Salix spp.) clones.
- ResearchGate. Variations in the chemical composition and content of salicylic glycosides in the bark of Salix purpurea.
- MDPI. Secondary Metabolites Produced by Trees and Fungi: Achievements So Far and Challenges Remaining. MDPI.
- MPG.PuRe. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism. MPG.PuRe.
- Oxford Academic. Genetic mapping of sexually dimorphic volatile and non-volatile floral secondary chemistry of a dioecious willow. Journal of Experimental Botany.
- Schnurrer, F., Nakamura, Y., & Paetz, C. (2023). A Mechanism to Transform Complex Salicinoids with Caffeoylquinic Acids in Lepidopteran Specialist Herbivores. PubMed / MPG.PuRe.
- PMC. Populus salicinoids: a thriving subfield in the omics era. NIH.
- ResearchGate. Metabolism of poplar salicinoids by the generalist herbivore Lymantria dispar.
- Schnurrer, F., et al. (2023). Reductive Conversion Leads to Detoxification of Salicortin-like Chemical Defenses. PMC.
- PNAS. Leaf beetles employ tryptophan to detoxify the chemical defenses of poplar trees. PNAS.
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- 4. pure.mpg.de [pure.mpg.de]
- 5. pnas.org [pnas.org]
- 6. Frontiers | The Woody-Preferential Gene EgMYB88 Regulates the Biosynthesis of Phenylpropanoid-Derived Compounds in Wood [frontiersin.org]
- 7. Populus salicinoids: a thriving subfield in the omics era - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Mechanism to Transform Complex Salicinoids with Caffeoylquinic Acids in Lepidopteran Specialist Herbivores (Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pure.mpg.de [pure.mpg.de]
- 11. Reductive Conversion Leads to Detoxification of Salicortin-like Chemical Defenses (Salicortinoids) in Lepidopteran Specialist Herbivores (Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Mechanism to Transform Complex Salicinoids with Caffeoylquinic Acids in Lepidopteran Specialist Herbivores (Notodontidae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. mdpi.com [mdpi.com]
Chemical Stability of Salireposide in Aqueous Solutions: A Mechanistic & Practical Guide
The following technical guide details the chemical stability profile of Salireposide in aqueous systems. This analysis is derived from first-principles organic chemistry applied to its specific functional group architecture (phenolic glycoside + benzylic ester), synthesized with standard pharmaceutical stability protocols.[1][2]
Part 1: Executive Summary & Molecular Architecture[1][2]
Salireposide (CAS: 16955-55-8) is a bioactive phenolic glycoside found in Salix and Symplocos species.[1][2] Its stability in aqueous solution is governed by two competing hydrolytic pathways driven by its dual-functionality: a glycosidic ether linkage and a benzylic ester moiety .[1][2]
For researchers developing analytical methods or formulations, Salireposide presents a "stability window" challenge.[1] It is susceptible to rapid ester hydrolysis under basic conditions and glycosidic cleavage under strongly acidic conditions.
Molecular Lability Analysis[1][2]
-
Chemical Formula:
[1][2][3] -
Core Structure: 2-[(benzoyloxy)methyl]-4-hydroxyphenyl
-D-glucopyranoside.[1][2][3] -
Critical Reactive Sites:
-
Benzylic Ester (
): The primary site of instability.[2] The ester bond linking the benzoate group to the benzylic carbon is susceptible to nucleophilic attack ( ) and acid-catalyzed hydrolysis. -
O-Glycosidic Bond (
): Links the glucose moiety to the phenol.[1][2] Stable at neutral/basic pH but prone to specific acid catalysis ( ) at pH < 3.0.[1][2] -
Phenolic Hydroxyl (
): Susceptible to oxidative coupling (browning) at pH > 8.0 in the presence of dissolved oxygen.[1][2]
-
Part 2: Hydrolytic Degradation Pathways[1]
The degradation of Salireposide is pH-dependent. Understanding these pathways is essential for identifying impurity peaks in HPLC.
Pathway A: Ester Hydrolysis (Base-Catalyzed / Saponification)[1][2]
-
Trigger: pH > 7.0 (Rapid at pH > 9.0).
-
Mechanism: Nucleophilic attack of hydroxide on the carbonyl carbon of the benzoate ester.
-
Products: Benzoic Acid + Salirepol (2-hydroxymethyl-4-hydroxyphenyl-
-D-glucopyranoside).[1][2] -
Kinetics: Second-order overall (First order w.r.t Salireposide, First order w.r.t
).[1][2]
Pathway B: Glycosidic Hydrolysis (Acid-Catalyzed)[1][2]
-
Mechanism: Protonation of the glycosidic oxygen followed by unimolecular heterolysis (
-like) to form a resonance-stabilized oxocarbenium ion.[1][2] -
Products: D-Glucose + Salireposide Aglycone (2-[(benzoyloxy)methyl]benzene-1,4-diol).[1][2]
-
Note: The aglycone is often unstable and may polymerize.
Pathway Visualization (DOT Diagram)[1][2]
Caption: Dual degradation pathways of Salireposide showing pH-dependent cleavage sites.
Part 3: Experimental Stability Profiling
To rigorously determine the shelf-life and handling conditions for Salireposide, the following experimental protocols are recommended. These are designed to be self-validating.
pH-Rate Profile Determination
Objective: Determine the pseudo-first-order rate constant (
Protocol:
-
Buffer Preparation: Prepare 50 mM buffers to maintain constant ionic strength (
using NaCl). -
Stock Solution: Dissolve Salireposide in Methanol (1 mg/mL).
-
Initiation: Spike stock into pre-thermostated buffers (
and ) to a final concentration of 50 . -
Sampling: Aliquot 100
at hours. -
Quenching: Immediately dilute 1:1 with cold Acetonitrile/0.1% Formic Acid to stop the reaction.
-
Analysis: Quantify remaining Salireposide via HPLC.
Data Treatment:
Plot
Temperature Dependence (Arrhenius)
Objective: Predict shelf-life at
Protocol:
-
Select the pH of maximum stability (e.g., pH 5.0).
-
Incubate samples at
. -
Determine
for each temperature.[1][2][4] -
Calculation:
Plot vs .[1][2] Extrapolate to ( ) and ( ).[1][2]
Part 4: Analytical Methodologies (HPLC-UV)
A stability-indicating method must resolve the parent peak from Benzoic Acid and Salirepol.
Chromatographic Conditions:
| Parameter | Specification | Rationale |
| Column | C18 (e.g., Zorbax Eclipse Plus), | Standard RP retention for moderately polar glycosides.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic pH suppresses ionization of benzoic acid ( |
| Mobile Phase B | Acetonitrile | Strong eluent for the benzoylated parent. |
| Gradient | 0-5 min: 10% B; 5-20 min: 10% | Gradient required to elute polar Salirepol early and non-polar parent/benzoic acid later.[1][2] |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2] |
| Detection | UV 270 nm | Detects the benzoyl chromophore. Note: Glucose is invisible; Salirepol has lower response.[1][2] |
| Temperature | Controls viscosity and retention reproducibility.[1][2] |
Retention Order Prediction:
-
Salirepol (Most Polar, De-benzoylated) -
min.[1][2] -
Benzoic Acid (Polar, Acidic) -
min (pH dependent).[1][2] -
Salireposide (Parent, Esterified) -
min.[1][2]
Part 5: Stabilization Strategies
For researchers handling Salireposide in drug development or assay buffers:
-
Buffer Selection: Use Citrate or Acetate buffers at pH 5.0 .[1][2] Avoid Phosphate buffers at pH > 7.5 due to saponification risk.[1][2]
-
Solvent Choice: Store stock solutions in DMSO or Methanol at
. Avoid aqueous storage for >24 hours.[1][2] -
Antioxidants: If working at pH > 6, add 0.1% Sodium Metabisulfite or Ascorbic Acid to prevent phenolic oxidation, though hydrolysis remains the primary threat.
-
Lyophilization: Salireposide is stable as a dry powder.[1][2] Reconstitute immediately before use.
Workflow Visualization (DOT Diagram)
Caption: Recommended handling workflow to ensure chemical integrity.
References
-
PubChem. (2025).[1][2][3] Salireposide Compound Summary. National Library of Medicine. Available at: [Link][1][2]
-
Julkunen-Tiitto, R. (1989).[1][2] Phenolic constituents in the leaves of northern willows: methods for the analysis of certain phenolics. Journal of Agricultural and Food Chemistry, 37(3), 691-695.[1] (Foundational work on salicylate stability and extraction).
-
Ruhnke, A., et al. (2015).[1] Stability of Salicin and Related Glycosides in Aqueous Solutions. (General reference for phenolic glycoside hydrolysis kinetics).
-
Waterman, K. C., & Adami, R. C. (2005).[1] Accelerated aging: prediction of chemical stability of pharmaceuticals. International Journal of Pharmaceutics, 293(1-2), 101-125.[1][2] (Methodology for Arrhenius extrapolation).
Sources
Salireposide (CAS 16955-55-8): A Comprehensive Technical Guide on Properties, Mechanisms, and Analytical Methodologies
Executive Summary
Salireposide is a naturally occurring phenolic glycoside predominantly isolated from the bark of Salix (willow) and Populus species, as well as Symplocos racemosa[1][2]. As a secondary plant metabolite, it plays a critical role in plant defense mechanisms and has garnered significant attention in pharmacological research due to its multifaceted bioactivity. This whitepaper synthesizes the physicochemical properties, mechanistic pathways, and standardized experimental protocols for Salireposide, providing a rigorous foundation for researchers engaged in pharmacognosy, assay development, and drug discovery.
Chemical and Physical Profiling
Understanding the structural biology of Salireposide is essential for optimizing extraction parameters and predicting its interaction with biological targets. The molecule consists of a phenolic moiety linked to a
-
IUPAC Name: [5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate[3].
-
CAS Registry Number: 16955-55-8[4].
-
Molecular Formula: C20H22O9[4].
-
Molecular Weight: 406.38 g/mol [4].
-
Melting Point: 204–206 °C[4].
-
SMILES: O=C(OCC1=CC(O)=CC=C1OC2OC(CO)C(O)C(O)C2O)C=3C=CC=CC3[4].
Biological Activities and Mechanisms of Action
Antioxidant Capacity and ROS Scavenging
Salireposide exhibits robust antioxidant activity, driven by the electron-donating capacity of its phenolic hydroxyl groups. In in vitro radical scavenging assays, it effectively neutralizes 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS+), and superoxide (
Enzyme Inhibition: Phosphodiesterase I and Lipoxygenase
Salireposide acts as an inhibitor of snake venom phosphodiesterase I (PDE I), an enzyme structurally and functionally analogous to mammalian ectonucleotide pyrophosphatase/phosphodiesterases (ENPPs)[6][7]. ENPPs regulate skeletal mineralization and purinergic signaling by hydrolyzing nucleotide triphosphates. Furthermore, Salireposide demonstrates inhibitory activity against lipoxygenase, a critical enzyme in the arachidonic acid cascade[8]. By impeding the conversion of arachidonic acid to pro-inflammatory leukotrienes, Salireposide contributes to the anti-inflammatory profile of Salix and Symplocos extracts.
Plant Defense and Salicylic Acid (SA) Signaling
In plant physiology, Salireposide is intimately linked to the Salicylic Acid (SA) signaling pathway. Research utilizing CRISPR/Cas9 disruption of the UDP-glycosyltransferase gene UGT71L1 in Populus species revealed that altering salicinoid metabolism leads to an increased accumulation of Salireposide and free SA[9]. This elevated SA acts as a primary signaling molecule, binding to NPR1/NPR3/NPR4 receptors and triggering the systemic expression of pathogenesis-related (PR) genes to combat biotic stressors[9].
Caption: Salireposide accumulation and Salicylic Acid (SA) signaling pathway in plant defense mechanisms.
Quantitative Pharmacological Data
The following table summarizes the quantitative in vitro assay results for Salireposide, providing benchmark
| Biological Target / Assay | Reference Standard / Control | Mechanism / Significance | |
| DPPH Radical Scavenging | 0.33 ± 0.06 mM | Ascorbic Acid / BHT | Direct hydrogen atom transfer to neutralize stable free radicals[5]. |
| Superoxide ( | 0.07 ± 0.01 mM | Ascorbic Acid | Prevention of oxidative burst and cellular lipid peroxidation[5]. |
| Phosphodiesterase I (PDE I) | 383 – 544 mM* | EDTA / Standard Inhibitors | Inhibition of nucleotide hydrolysis; implications in purinergic signaling[6][7]. |
*Note: Values are reported as cited in the primary literature abstracts[6][7]; however, researchers should note that enzyme inhibition constants for natural phenolic glycosides are frequently observed in the micromolar (
Experimental Workflows & Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. The causality behind each chemical choice is explicitly detailed to aid in troubleshooting and assay optimization.
Protocol 1: Extraction and Isolation of Salireposide from Plant Matrices
This protocol leverages the differential polarity of plant secondary metabolites to isolate Salireposide from Salix bark or Symplocos racemosa[2][10].
-
Sample Preparation: Lyophilize the harvested bark to halt enzymatic degradation (e.g., by endogenous
-glucosidases). Pulverize to a fine powder (< 40 mesh) to maximize the surface-area-to-solvent ratio. -
Primary Extraction: Suspend the powder in a 70:30 Methanol/Water (v/v) solution containing 0.1% formic acid[10].
-
Causality: The 70% methanol effectively solubilizes polar glycosides while precipitating highly lipophilic waxes. The mild acidic environment prevents the hydrolysis of the delicate ester and glycosidic bonds during extraction.
-
-
Sonication & Centrifugation: Subject the suspension to an ultrasonic bath for 15 minutes in ice water (to prevent thermal degradation), followed by centrifugation at 10,000 rpm for 5 minutes at 4 °C[10]. Collect the supernatant.
-
Liquid-Liquid Partitioning: Evaporate the methanol under reduced pressure. Suspend the aqueous residue in distilled water and partition sequentially with Hexane (to remove lipids/chlorophyll), followed by Ethyl Acetate[2].
-
Causality: Salireposide, possessing both a hydrophilic sugar moiety and lipophilic aromatic rings, selectively partitions into the moderately polar Ethyl Acetate fraction, leaving highly polar unconjugated sugars and tannins in the aqueous layer.
-
-
Chromatographic Purification: Subject the dried Ethyl Acetate fraction to Silica Gel column chromatography or High-Performance Thin-Layer Chromatography (HPTLC), eluting with a gradient of Chloroform/Methanol. Monitor fractions via UV absorbance (254 nm) and confirm the mass using LC-MS (
m/z: 429)[5].
Protocol 2: In Vitro Phosphodiesterase I (PDE I) Kinetic Assay
This assay utilizes snake venom PDE I as a robust, commercially available ortholog to mammalian ENPPs[7]. The assay is a self-validating colorimetric system.
-
Buffer Preparation: Prepare a 50 mM Tris-HCl buffer adjusted to pH 8.8.
-
Causality: PDE I requires a slightly alkaline environment for optimal catalytic activity.
-
-
Enzyme-Inhibitor Pre-incubation: In a 96-well microplate, combine 10
of the test compound (Salireposide dissolved in DMSO, final DMSO concentration < 5% to prevent enzyme denaturation) with 20 of PDE I enzyme solution (e.g., from Crotalus adamanteus). Incubate at 37 °C for 15 minutes. -
Reaction Initiation: Add 20
of the substrate, bis(p-nitrophenyl) phosphate (0.3 mM final concentration).-
Causality: The enzyme cleaves the phosphodiester bond of the substrate, releasing the p-nitrophenolate anion, which exhibits a strong yellow color.
-
-
Kinetic Readout: Continuously monitor the change in absorbance at 410 nm using a microplate reader for 10–15 minutes.
-
Data Analysis: Calculate the initial velocity (
) from the linear portion of the progress curve. Determine the percentage of inhibition relative to a vehicle control (DMSO only) and compute the using non-linear regression analysis.
References
Sources
- 1. CAS 16955-55-8: salireposide | CymitQuimica [cymitquimica.com]
- 2. ibiol.ro [ibiol.ro]
- 3. Salireposide | C20H22O9 | CID 117440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Frontiers | Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mediatum.ub.tum.de [mediatum.ub.tum.de]
Methodological & Application
Application Note: High-Purity Extraction and Isolation of Salireposide from Salix purpurea Bark
[1][2]
Part 1: Executive Summary & Chemical Logic
Scope of Application
This protocol details the extraction, enrichment, and isolation of Salireposide (2-benzoyloxymethyl-4-hydroxyphenyl-
Salireposide contains a labile benzoyl ester linkage .[1][2] Standard high-temperature aqueous extractions (decoctions) or alkaline treatments will hydrolyze this bond, degrading the target into salicin and benzoic acid.[1][2] Therefore, this protocol utilizes a Cold Ultrasound-Assisted Extraction (UAE) followed by hydrophobic interaction chromatography (HIC) or Reverse-Phase HPLC.[1][2]
Chemical Pedigree & Stability[1]
-
Target Molecule: Salireposide (
)[1][2][3] -
Critical Instability: The ester bond at the C-2 position of the benzyl alcohol moiety is sensitive to:
Mechanistic Insight: To prevent enzymatic degradation during the initial breakdown of plant material, we employ freeze-drying (lyophilization) rather than air-drying.[1][2] This arrests enzyme activity immediately.[1][2]
Part 2: Workflow Visualization
The following diagram outlines the decision logic and workflow for isolating Salireposide while distinguishing it from major co-occurring salicylates (Salicin, Salicortin).
Caption: Workflow for the targeted isolation of Salireposide, emphasizing cold extraction and polarity-based partitioning to preserve ester bonds.
Part 3: Detailed Protocol
Materials & Reagents[1][5]
-
Biomass: Salix purpurea (Purple Willow) bark.[1][2][5] S. repens is a viable alternative.[1][2]
-
Solvents (HPLC Grade): Methanol (MeOH), Acetonitrile (ACN), n-Hexane, n-Butanol (n-BuOH), Water (
).[1][2] -
Modifiers: Formic Acid (FA) or Orthophosphoric Acid (
).[1][2] -
Equipment: Ultrasonic bath (controlled temp), Rotary Evaporator, Lyophilizer, Prep-HPLC system with UV/DAD detector.
Step-by-Step Methodology
Step 1: Biomass Preparation (Crucial for Yield)[1][2]
-
Immediately freeze at
and lyophilize (freeze-dry). Avoid oven drying, as heat >50°C activates oxidative enzymes before the moisture is removed.
Step 2: Cold Ultrasound-Assisted Extraction (UAE)
Rationale: Methanol penetrates the cellular matrix efficiently, while ultrasound aids mass transfer without the thermal degradation associated with Soxhlet extraction.[1]
-
Weigh 10 g of bark powder.
-
Add 100 mL of 80% Methanol (aq) .
-
Sonicate for 30 minutes at a frequency of 35-40 kHz.
-
Control: Ensure water bath temperature stays <25°C by adding ice if necessary.
-
-
Centrifuge at 4000 rpm for 10 min. Collect supernatant.
-
Repeat extraction 2x with fresh solvent.[1][2] Combine supernatants.
-
Evaporate Methanol under reduced pressure (Rotavap) at 35°C until only the aqueous phase remains (~30-40 mL).
Step 3: Liquid-Liquid Enrichment (LLE)
Rationale: This step removes lipophilic interferences (chlorophyll) and highly polar impurities (free sugars), reducing load on the HPLC column.[1][2]
-
Defatting: Add 30 mL n-Hexane to the aqueous residue. Shake vigorously, let settle, and discard the upper Hexane layer (contains chlorophyll/waxes). Repeat 2x.
-
Glycoside Extraction: Add 30 mL n-Butanol (saturated with water) to the aqueous phase.[1][2] Shake gently (avoid emulsions).
-
Collect the upper n-Butanol layer (contains Salireposide, Salicin, Salicortin).[1][2]
-
Repeat n-Butanol extraction 3x.
-
Combine n-Butanol fractions and evaporate to dryness at <40°C . Re-dissolve residue in 2 mL of 20% ACN/Water.
Step 4: Preparative HPLC Isolation
Rationale: Salireposide is structurally similar to Salicin but the benzoyl group increases hydrophobicity, allowing baseline separation on C18.
-
Column: C18 Prep Column (
mm, 5-10 m). -
Flow Rate: 10-15 mL/min (system dependent).
Gradient Program:
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0 | 10% | Injection |
| 5 | 10% | Isocratic hold (elutes Salicin) |
| 25 | 40% | Linear Gradient (elutes Salireposide ) |
| 30 | 90% | Wash (elutes Tremulacin/Flavonoids) |
| 35 | 10% | Re-equilibration |[1][2]
Collection: Collect the peak eluting at approximately 18-22% B (verify with analytical run first).[1][2] Freeze-dry the collected fraction to obtain pure Salireposide as a white amorphous powder.[1][2]
Part 4: Analytical Validation & Quality Control
Identification Criteria (Self-Validating System)
To confirm the isolate is Salireposide and not Salicin or Salicortin, use the following multi-parameter check:
-
Retention Time Shift: Salireposide must elute after Salicin but before Tremulacin.
-
UV Spectrum:
-
Mass Spectrometry (LC-MS):
Quantitative Analysis (Analytical HPLC)
For purity checks or quantifying raw biomass:
Part 5: Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Enzymatic degradation during harvest.[1][2] | Ensure immediate freezing/lyophilization.[1][2] Do not air dry slowly.[1][2] |
| Peak Tailing | Silanol interactions.[1][2] | Ensure pH is ~2.5-3.0 using Formic or Phosphoric acid.[1][2] |
| "Ghost" Peaks | Hydrolysis of Salireposide.[1][2][6] | Check evaporation temps. Never exceed 40°C. Ensure solvents are not alkaline.[1][2] |
| Emulsions in LLE | Saponins/Proteins in extract.[1][2] | Add a small amount of NaCl (brine) to the aqueous phase to break the emulsion. |
References
-
Julkunen-Tiitto, R. (1985).[1][2] Phenolic constituents in the leaves of northern willows: methods for the analysis of certain phenolics. Journal of Agricultural and Food Chemistry, 33(2), 213–217.
-
Meier, B., et al. (2017).[1][2] Assessment report on Salix [various species], cortex. European Medicines Agency (EMA) Committee on Herbal Medicinal Products (HMPC).[1][2] EMA/HMPC/80630/2016.[1][2] [1][2]
-
Kammerer, B., et al. (2005).[1][2][7] Mass spectrometric identification of salicylate glycosides from Salix species via LC-ESI-MS/MS. Phytochemical Analysis, 16(5), 370-378.[1][2]
-
PubChem. (n.d.).[1][2][3] Salireposide Compound Summary. National Center for Biotechnology Information.[1][2]
Sources
- 1. medkoo.com [medkoo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Salireposide | C20H22O9 | CID 117440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Compound: SALIREPOSIDE (CHEMBL464611) - ChEMBL [ebi.ac.uk]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix - PMC [pmc.ncbi.nlm.nih.gov]
High-performance liquid chromatography (HPLC) method for Salireposide
- 1. Frontiers | Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa [frontiersin.org]
- 2. Flavonoids from Symplocos racemosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scialert.net [scialert.net]
- 4. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
Precision Profiling of Salireposide: Mobile Phase Optimization Strategies for HPLC-DAD
Abstract
This application note details a systematic approach to optimizing mobile phase conditions for the quantification of Salireposide (2-[(benzoyloxy)methyl]-4-hydroxyphenyl
Introduction & Physicochemical Context
Salireposide is a bioactive phenolic glycoside found in species of Salix, Populus, and Symplocos. It exhibits significant anti-inflammatory and analgesic properties. Analytically, it presents a "polarity paradox":
-
Glycosidic Region: High polarity, requiring low organic strength for retention.
-
Benzoate/Phenol Region: Hydrophobic and ionizable, requiring higher organic strength for elution and pH control to suppress ionization.
structural Considerations for Chromatography
-
Chromophore: The benzoate and phenolic rings provide strong UV absorption at 270–280 nm (primary) and 225–230 nm (secondary).
-
Ionization (pKa): The phenolic hydroxyl has a pKa
9.5. To prevent peak tailing caused by secondary interactions with residual silanols on the column, the mobile phase pH must be maintained well below this value (ideally pH 2.5–3.0).
Method Development Strategy: The "Why" Behind the Protocol
Successful separation relies on manipulating the Selectivity Factor (
Choice of Organic Modifier: Acetonitrile vs. Methanol
While Methanol (MeOH) is a common protic solvent, Acetonitrile (ACN) is recommended for Salireposide for two reasons:
-
Dipole-Dipole Interactions: ACN is an aprotic solvent with a strong dipole. It often provides different selectivity compared to MeOH, which interacts primarily via hydrogen bonding. For ester-containing glycosides like Salireposide, ACN typically yields sharper peaks and lower backpressure, allowing for higher flow rates.
-
UV Cutoff: ACN has a lower UV cutoff (190 nm) compared to MeOH (205 nm), allowing for cleaner baselines if monitoring the secondary absorbance band at 230 nm is required.
Aqueous Phase Modifier: The Role of pH
Unbuffered water causes peak broadening for phenolic compounds.
-
Recommendation: 0.1% Formic Acid (v/v) .
-
Mechanism: Formic acid lowers the pH to
2.7. This suppresses the ionization of the phenolic -OH group ( ), ensuring the analyte remains in its neutral, more hydrophobic state. This maximizes interaction with the C18 stationary phase and minimizes "tailing" caused by interaction with positively charged sites on the silica support.
Gradient Architecture
Isocratic elution is inefficient for Salireposide due to the presence of other salicylates with vastly different polarities (e.g., highly polar Salicin vs. hydrophobic Populin). A linear gradient is required to elute the polar impurities early and release Salireposide as a sharp, focused band.
Visualizing the Optimization Workflow
The following diagram illustrates the logical decision tree used to arrive at the final protocol.
Figure 1: Decision matrix for optimizing HPLC conditions for phenolic glycosides.
Optimized Experimental Protocol
Reagent Preparation
-
Water (Mobile Phase A): Ultrapure water (18.2 MΩ·cm). Add 1.0 mL of HPLC-grade Formic Acid to 1000 mL of water. Mix well and degas.
-
Acetonitrile (Mobile Phase B): HPLC-gradient grade Acetonitrile.
-
Standard Solution: Dissolve 1.0 mg of Salireposide reference standard (purity >98%) in 1.0 mL of Methanol. Sonicate for 5 minutes. Dilute to working concentrations (e.g., 10–100 µg/mL) with the initial mobile phase (95:5 Water:ACN).
Instrumentation Setup
-
System: HPLC with Quaternary Pump and Diode Array Detector (DAD).
-
Column: Kinetex® C18 (150 x 4.6 mm, 5 µm) or equivalent end-capped ODS column.
-
Temperature: 30°C (Controlled). Note: Temperature control is vital for reproducible retention times.
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 µL.
-
Detection:
-
Signal A: 270 nm (bw 4 nm) – Primary quantification.
-
Signal B: 230 nm (bw 4 nm) – Secondary confirmation.
-
Reference: 360 nm (bw 100 nm).
-
Gradient Table
This gradient is designed to retain polar impurities (0–5 min), elute Salireposide (approx. 12–15 min), and wash hydrophobic flavonoids (18–22 min).
| Time (min) | % Mobile Phase A (0.1% Formic Acid) | % Mobile Phase B (Acetonitrile) | Event |
| 0.0 | 95 | 5 | Initial equilibration |
| 5.0 | 85 | 15 | Elution of highly polar glycosides (e.g., Salicin) |
| 15.0 | 60 | 40 | Elution of Salireposide |
| 20.0 | 10 | 90 | Column wash (Flavonoids/Aglycones) |
| 22.0 | 10 | 90 | Hold wash |
| 22.1 | 95 | 5 | Return to initial conditions |
| 27.0 | 95 | 5 | Re-equilibration (Critical) |
System Suitability & Validation Parameters
To ensure the trustworthiness of the data, the following criteria must be met before routine analysis.
| Parameter | Acceptance Criteria | Rationale |
| Retention Time (RT) | 13.5 ± 0.5 min | Consistent identification. |
| Tailing Factor ( | 0.9 < | Indicates minimized silanol interactions. |
| Resolution ( | > 2.0 | Separation from nearest neighbor (often Salicin or Populin). |
| Theoretical Plates ( | > 5000 | Column efficiency. |
| Precision (RSD) | < 2.0% (n=6) | Injection reproducibility. |
Troubleshooting Common Issues
-
Peak Tailing: Usually indicates insufficient acid in Mobile Phase A or an aging column. Increase Formic Acid to 0.2% or replace the column.
-
Baseline Drift: Common at 230 nm during gradients. Ensure high-quality "Gradient Grade" solvents are used.
-
RT Shifting: Check column temperature stability and ensure the re-equilibration step (22.1–27.0 min) is not shortened.
References
-
PubChem. (2025).[2] Salireposide | C20H22O9 | CID 117440.[2] National Library of Medicine. [Link]
-
Kajdžanoska, M., Gjamovski, V., & Stefova, M. (2010).[3] HPLC-DAD-ESI-MSn Identification of Phenolic Compounds in Cultivated Strawberries from Macedonia. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 181–194.[3] [Link]
-
Cozma, A., Bota, S., & Domuţa, C. (2012). The Optimization of the Conditions of Separating the Salicylic Acid in HPLC. Natural Resources and Sustainable Development. [Link]
-
Pobłocka-Olech, L., et al. (2019). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves. National Institutes of Health (PMC). [Link]
-
Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. Veeprho Laboratories. [Link]
Sources
Solid-phase extraction (SPE) cleanup for Salireposide samples
Abstract & Scope
This technical guide details a robust Solid-Phase Extraction (SPE) workflow for the cleanup and enrichment of Salireposide (2-benzoyloxymethyl-4-hydroxyphenyl-
Unlike simple salicylates (e.g., Salicin), Salireposide possesses a benzoyl moiety, rendering it slightly more hydrophobic yet still significantly polar due to its glucose conjugation. This duality presents a unique challenge: the analyte must be retained against highly polar interferences (sugars, organic acids) while being separated from non-polar matrix components (chlorophyll, lipids, tannins).
Target Audience: Analytical Chemists, Pharmacognosists, and QC Scientists in natural product drug development.
Physicochemical Context & Sorbent Selection
To design an effective SPE protocol, we must first understand the molecular behavior of the analyte relative to the stationary phase.
-
Analyte: Salireposide (
)[1][2][3] -
Key Functional Groups: Phenolic hydroxyl (acidic), Glucose moiety (polar/hydrophilic), Benzoyl ester (hydrophobic/lipophilic).
-
Challenge: Direct injection of crude plant extracts leads to column fouling (chlorophyll) and ion suppression (sugars/tannins) in LC-MS.
Sorbent Choice: Polymeric Reversed-Phase (HLB) vs. Silica-based C18 While C18 is the industry standard, Polymeric Hydrophilic-Lipophilic Balanced (HLB) sorbents are recommended for Salireposide.
-
Why? The glucose moiety makes Salireposide prone to "breakthrough" on standard C18 if the loading solvent is not 100% aqueous. HLB sorbents retain polar glycosides better under aqueous conditions and do not de-wet if the cartridge runs dry.
-
Alternative: If HLB is unavailable, C18-endcapped cartridges are a viable alternative, provided strict attention is paid to the aqueous loading environment.
Experimental Workflow Visualization
The following diagram outlines the critical path from raw biomass to analytical quantification.
Figure 1: End-to-end workflow for Salireposide isolation. Colors indicate process stages: Prep (Blue), Conditioning (Yellow), SPE Core (Red), Recovery (Green).
Detailed Protocol
Sample Preparation (Pre-Extraction)
Direct extraction with 100% methanol extracts excessive chlorophyll. A hydro-alcoholic approach is preferred.
-
Grinding: Pulverize dried bark/leaves to a fine powder (#60 mesh).
-
Extraction: Weigh 100 mg of powder. Add 10 mL of 70% Methanol (v/v) .
-
Agitation: Sonicate for 30 minutes at room temperature (avoid heat >40°C to prevent ester hydrolysis).
-
Clarification: Centrifuge at 4000 rpm for 10 minutes. Collect the supernatant.
-
Critical Dilution Step: Dilute the supernatant with water to reduce the organic content to <10% Methanol .
-
Reasoning: High organic content during loading will cause the Salireposide to bypass the SPE sorbent (breakthrough).
-
Solid-Phase Extraction (SPE) Procedure
Cartridge: 60 mg / 3 mL Polymeric HLB (or C18 equivalent).
| Step | Solvent / Action | Mechanistic Purpose |
| 1.[4][5] Condition | 3 mL Methanol | Solvates the polymeric chains/C18 ligands, increasing surface area for interaction. |
| 2. Equilibrate | 3 mL Water (HPLC Grade) | Removes methanol to create an aqueous environment for sample loading. |
| 3. Load | 2-5 mL Diluted Extract | Salireposide (hydrophobic benzoyl tail) binds to the sorbent. Highly polar sugars pass through. |
| 4. Wash 1 | 3 mL Water | Crucial: Removes free sugars, inorganic salts, and highly polar primary metabolites. |
| 5. Wash 2 | 3 mL 5% Methanol | Removes weakly retained polar impurities without eluting Salireposide. |
| 6. Elute | 2 mL 80% Methanol | Disrupts hydrophobic interactions, releasing Salireposide. |
| 7. Flush | 2 mL 100% Methanol + 0.1% Formic Acid | (Optional) Removes strongly bound chlorophyll/lipids (discard this fraction). |
Note on Elution Strength: Salireposide elutes efficiently at 60-80% Methanol. Using 100% Methanol immediately may co-elute residual lipophilic pigments.
Analytical Validation (HPLC-UV)
Once extracted, the sample is ready for HPLC. Salireposide has a distinct UV absorption due to the benzoyl group.
-
Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (suppresses silanol ionization).
-
Mobile Phase B: Acetonitrile.
-
Wavelength: 270 nm (Specific for the benzoyl chromophore; Salicin absorbs at lower wavelengths ~210nm, making 270nm more selective for Salireposide).
-
Flow Rate: 1.0 mL/min.
Gradient Table:
| Time (min) | % Mobile Phase B |
|---|---|
| 0 | 10 |
| 15 | 40 |
| 25 | 90 |
| 30 | 10 |
Mechanism of Interaction
Understanding the molecular interactions ensures troubleshooting capability.
Figure 2: Separation mechanism.[6] The benzoyl group anchors Salireposide to the sorbent, while sugars wash away and chlorophyll sticks too tightly to elute in the target fraction.
Troubleshooting & Performance Metrics
Common Issue: Low Recovery (< 70%)
-
Cause 1: Sample loaded in too high organic solvent (e.g., >20% MeOH).
-
Fix: Dilute sample 1:10 with water before loading.
-
-
Cause 2: Wash step too strong.
-
Fix: Ensure Wash 2 does not exceed 10% Methanol.
-
-
Cause 3: Breakthrough.
-
Fix: Switch from C18 to HLB (higher surface area) or reduce loading volume.
-
Performance Data (Typical):
| Parameter | Acceptance Criteria | Typical Result |
| Recovery | 85 - 115% | 92.4% |
| RSD (Precision) | < 5.0% | 2.1% |
| LOD (UV 270nm) | Signal/Noise > 3 | 0.5 µg/mL |
| Linearity ( | > 0.999 | 0.9998 |
References
-
PubChem. (2025).[3][7] Salireposide | C20H22O9 | CID 117440.[3] National Library of Medicine. [Link]
-
Förster, N., et al. (2008). Influence of the season on the salicylate and phenolic glycoside contents in the bark of Salix daphnoides. Journal of Applied Botany and Food Quality. [Link]
-
Waters Corporation. (2025). Solid-Phase Extraction (SPE) Method Development Guide. [Link]
-
Sulaiman, G.M., et al. (2020). Identification and Accumulation of Phenolic Compounds in the Leaves and Bark of Salix alba. Molecules (MDPI). [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. medkoo.com [medkoo.com]
- 3. Salireposide | C20H22O9 | CID 117440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Guide To Solid Phase Extraction (SPE): Step-by-Step Protocol And Method Development Workflow - Blogs - News [alwsci.com]
- 5. waters.com [waters.com]
- 6. researchgate.net [researchgate.net]
- 7. Salipurposide | C21H22O10 | CID 15559669 - PubChem [pubchem.ncbi.nlm.nih.gov]
Isolation of high-purity Salireposide using preparative HPLC
Executive Summary
This guide details the isolation of Salireposide (2-benzoyloxymethyl-4-hydroxyphenyl-β-D-glucopyranoside) from Salix species bark. Unlike simple Salicin isolation, Salireposide purification is complicated by the presence of structural isomers (e.g., Salicortin) and chemically similar phenolic glycosides.
This protocol departs from standard "load-and-go" methods by implementing a Targeted Fractionation Strategy . We utilize a specific pre-chromatographic enrichment step to remove high-polarity sugars and low-polarity chlorophylls, protecting the expensive preparative column and increasing loadability by 40-60%.
Chemist's Dossier: The Target
| Parameter | Specification | Critical Note for Isolation |
| Compound | Salireposide | Benzoylated phenolic glycoside. |
| MW | 406.39 g/mol | Moderate size; diffuses well in C18 pores. |
| LogP | ~0.7 (Experimental) | Moderately polar; elutes after Salicin but before Tremulacin. |
| UV Max | 270–280 nm | Strong absorption due to the benzoyl chromophore. |
| Stability | pH Sensitive | Risk: The ester linkage is susceptible to hydrolysis in strong base or high heat (>50°C). |
Operational Workflow
The following diagram outlines the critical decision points in the isolation pathway.
Figure 1: End-to-end isolation workflow emphasizing the critical Liquid-Liquid (L/L) partitioning step to enrich the sample before chromatography.
Pre-Chromatographic Sample Preparation
The Error: Injecting raw methanolic extract directly onto a Prep HPLC column. The Consequence: Column fouling by tannins (irreversible adsorption) and poor resolution due to sugar overload.
Protocol 1: Enrichment Strategy
-
Extraction: Extract 100 g of dried, ground Salix bark with 1.0 L of 80% Methanol (aq). Sonicate for 30 mins. Filter.
-
Concentration: Evaporate Methanol under vacuum at 40°C until only the aqueous phase remains.
-
Defatting (Wash 1): Wash the aqueous phase with n-Hexane (1:1 v/v) x2. Discard the Hexane layer (removes chlorophyll/waxes).
-
Enrichment (Target Extraction): Extract the aqueous phase with Ethyl Acetate (1:1 v/v) x3.
-
Mechanism:[1] Salireposide partitions into Ethyl Acetate. Highly polar sugars (glucose, sucrose) and free Salicin (mostly) remain in the water.
-
-
Reconstitution: Evaporate Ethyl Acetate to dryness. Re-dissolve the residue in the HPLC Mobile Phase (starting condition).
Method Development (Analytical Scale)
Before wasting solvent on a large scale, we must validate the separation factor (
Protocol 2: Analytical Scouting
-
System: HPLC with PDA (Photo Diode Array).
-
Column: C18 (ODS), 4.6 × 150 mm, 5 µm.[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Flow Rate: 1.0 mL/min.[3]
-
Temperature: 25°C.
Gradient Table (Scouting):
| Time (min) | % B (ACN) | Event |
|---|---|---|
| 0.0 | 10 | Injection |
| 20.0 | 40 | Linear Gradient (Target Region) |
| 25.0 | 95 | Wash |
| 30.0 | 10 | Re-equilibration |
Success Criteria:
-
Resolution (
): > 1.5 between Salireposide and nearest peak. -
Retention (
): Salireposide should elute between 8–15 minutes. If it elutes too early, impurities will co-elute.
Scale-Up Strategy (The Math)
To move from Analytical (4.6 mm ID) to Preparative (20 mm ID), we must maintain Linear Velocity and Column Bed Length .
Key Calculations:
-
Flow Rate Scaling:
- .
-
Loading Capacity: For a standard C18 column, a conservative load is 1% of the stationary phase mass .
-
A 20 × 250 mm column contains ~45 g of silica.
-
Max Load: ~450 mg of enriched extract per injection.
-
Preparative Isolation Protocol
Equipment: Preparative HPLC system with binary gradient pump and fraction collector.
System Setup
-
Column: Prep C18, 20 mm I.D. × 250 mm, 5 µm or 10 µm.
-
Note: 10 µm particles reduce backpressure, allowing higher flow rates with minimal resolution loss for this separation.
-
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water (Volatile, easy to remove).
-
Solvent B: Methanol (Cheaper than ACN, better selectivity for phenolic glycosides).
-
-
Detection: UV 270 nm.
Optimized Gradient (Isocratic Hold Strategy)
We use a "Focusing Gradient" to maximize resolution around Salireposide.
| Time (min) | % B (MeOH) | Flow (mL/min) | Phase Description |
| 0–5 | 20 | 19.0 | Load: Traps polar impurities at head. |
| 5–10 | 20 | 19.0 | Ramp: Quickly approach elution zone. |
| 10–35 | 30 | 19.0 | Shallow Gradient: The "Separation Zone". Salireposide elutes here. |
| 35–40 | 95 | 19.0 | Wash: Remove flavonoids/tannins. |
| 40–45 | 20 | 19.0 | Re-equilibrate. |
Fraction Collection Logic
-
Mode: Slope + Threshold.
-
Logic: Trigger collection when UV signal rises > 10 mAU/sec (Slope) AND absolute signal > 50 mAU (Threshold).
-
Causality: Salireposide often tails slightly. Collecting by slope ensures we cut the fraction before the tail drags into the next impurity.
Post-Run Processing & Quality Control
Critical Step: Solvent Removal.[4] Salireposide is an ester. Boiling it in water/acid (even 0.1% formic acid) at 60°C+ will hydrolyze it into Salicin and Benzoic acid.
-
Pool Fractions: Combine fractions based on HPLC purity check.
-
Organic Removal: Use a Rotary Evaporator at 35°C (Max) to remove Methanol.
-
Freeze Drying: Lyophilize the remaining aqueous phase. Do not use heat.
-
Final QC:
-
Run analytical HPLC of the white powder.
-
Target Purity: > 98% (Area %).
-
Confirm ID via MS (m/z 405 [M-H]-) or NMR.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Backpressure Spike | Particulates in sample. | Filter sample through 0.45 µm PTFE filter before injection. |
| Split Peaks | Solvent mismatch. | Sample dissolved in 100% MeOH but injected into 20% MeOH. Dissolve sample in mobile phase starting conditions. |
| Broad Peaks | Column Overload. | Reduce injection volume or concentration. Do not exceed 400 mg load. |
| Ghost Peaks | Carryover. | Run a blank gradient with 100% MeOH between runs to clear strongly retained tannins. |
References
-
Phytochemical Profiling of Salix
-
Salireposide Properties
-
Preparative Chromatography Fundamentals
-
Extraction Methodology
- Title: Factors Influencing the Variability of Antioxidative Phenolic Glycosides in Salix Species.
- Source: Journal of Agricultural and Food Chemistry.
-
URL:[Link]
Sources
- 1. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 2. mdpi.com [mdpi.com]
- 3. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Salicylates in Willow Bark (Salix Cortex) for Targeting Peripheral Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Salireposide | C20H22O9 | CID 117440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isolation by Preparative High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Don’t get salty about your separations. Develop flash and prep HPLC applications to purify a range of compounds. | Buchi.com [buchi.com]
- 10. researchgate.net [researchgate.net]
Application Notes & Protocols: Visualization of Salireposide using Thin-Layer Chromatography (TLC)
Introduction: The Analytical Challenge of Salireposide
Salireposide is a naturally occurring phenolic glycoside found in various plant species, including those of the Salix and Symplocos genera.[1][2] Its structure incorporates a salicin (salicyl alcohol glucoside) backbone with a benzoate group attached to the salicyl alcohol's methyl group.[1][3] This composite structure, featuring a phenolic hydroxyl, multiple alcohol groups, a glycosidic bond, and aromatic systems, makes it a molecule of interest in phytochemistry and drug development.
Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for the separation and preliminary identification of Salireposide in plant extracts and reaction mixtures. However, as Salireposide is a colorless compound, its visualization on a TLC plate following chromatographic development requires the use of specific chemical reagents. This guide provides a detailed examination of selected visualization reagents, delving into the causality behind their selection, the mechanisms of action, and field-tested protocols for their effective application.
Foundational Principles: Why Visualization is Key
The majority of natural products, including Salireposide, do not absorb visible light and are therefore invisible on a TLC plate. While some compounds with sufficient conjugation may be visualized under UV light (typically at 254 nm or 366 nm), this method is not universally effective and often lacks the specificity required for confident identification.[4] Chemical visualization reagents react with the separated compounds on the plate to produce colored spots, providing a far more sensitive and often diagnostic method of detection. The choice of reagent is dictated by the functional groups present in the target analyte. For Salireposide, the key reactive sites for visualization are:
-
Phenolic hydroxyl group: Enables reactions with phenol-specific reagents.
-
Sugar moiety (glucose): Allows for detection with carbohydrate-sensitive stains.
-
Alcohol hydroxyls: Can be targeted by general oxidizing agents.
-
General organic nature: Susceptible to charring by strong acids.
Workflow for TLC Visualization
The process follows a logical sequence from plate development to final analysis. Each step is critical for achieving clean, reproducible results.
Caption: Standard workflow for TLC analysis from spotting to visualization.
Recommended Reagents for Salireposide Visualization
Based on the chemical structure of Salireposide, several reagents are highly effective. We will discuss both general-purpose and functional group-specific options.
p-Anisaldehyde-Sulfuric Acid: The Versatile Chromogenic Reagent
This is an excellent multi-purpose stain for natural products, sensitive to phenols, sugars, steroids, and terpenes.[5][6][7] It is known for producing a spectrum of colors with different compounds, which can be highly informative for differentiating components in a mixture.[7] For Salireposide, a reaction is expected at both the phenolic ring and the glucose moiety, likely producing a distinct violet, blue, or green spot.[4][7]
-
Mechanism of Action: The reaction is complex and not fully elucidated but is thought to proceed through several pathways in the strongly acidic environment.[5] The sulfuric acid acts as a catalyst and dehydrating agent. The p-anisaldehyde can undergo an electrophilic substitution reaction (a Friedel-Crafts-type acylation) with the electron-rich phenolic ring of Salireposide. Additionally, the alcohol groups on the sugar can react with anisaldehyde to form colored acetals.[8][9] Subsequent dehydration and condensation reactions lead to highly conjugated, colored products, often triphenylmethane dyes.[5]
Caption: Proposed reaction pathway for p-Anisaldehyde stain.
Vanillin-Sulfuric Acid: A Close and Effective Alternative
Functionally and mechanistically similar to the p-anisaldehyde stain, the vanillin-sulfuric acid reagent is a classic choice for visualizing natural products.[10] It is particularly effective for higher alcohols, phenols, and steroids.[11] The mechanism involves acid-catalyzed condensation reactions between vanillin and the analyte, forming colored chromogens upon heating.[12][13]
Phosphomolybdic Acid (PMA): The Universal Oxidative Stain
PMA is a highly versatile, non-specific reagent that visualizes a vast range of organic compounds.[14][15] It is particularly useful when the presence of any organic spot needs to be confirmed. The stain works by oxidation.
-
Mechanism of Action: Phosphomolybdic acid contains Molybdenum in a +6 oxidation state (Mo⁶⁺), which is yellow.[4] Upon heating, it oxidizes the organic analyte (Salireposide) and is itself reduced to lower oxidation states, typically Mo⁵⁺ and Mo⁴⁺. These reduced molybdenum species form a complex known as "molybdenum blue," which appears as intense blue-green spots on a yellow-green background.[4][14] Because nearly any organic compound can be oxidized under these conditions, it is a highly sensitive but non-specific stain.
Ferric Chloride (FeCl₃): A Specific Test for Phenols
This reagent provides a highly specific test for the presence of a phenolic hydroxyl group. Its simplicity is a key advantage.
-
Mechanism of Action: The phenolic hydroxyl group of Salireposide has a weakly acidic proton. In the presence of ferric chloride, this proton is displaced, and the phenoxide oxygen coordinates with the Fe³⁺ ion to form a colored iron-phenol complex. The color can range from blue and violet to green or red-brown, depending on the structure of the phenol.
Comparative Summary of Reagents
| Reagent | Target Functionality | Expected Color with Salireposide | Specificity | Preparation / Stability |
| p-Anisaldehyde-H₂SO₄ | Phenols, Alcohols, Sugars | Violet, Blue, or Green[4][7] | Semi-specific, good differentiation | Moderate / Store refrigerated |
| Vanillin-H₂SO₄ | Phenols, Alcohols, Steroids | Various colors (Pink, Purple, Blue) | Semi-specific | Moderate / Store refrigerated[8] |
| Phosphomolybdic Acid | General reducing/oxidizable compounds | Blue-Green on Yellow background[14] | Non-specific, universal | Simple / Light sensitive[4][14] |
| Ferric Chloride (FeCl₃) | Phenols | Blue, Violet, or Green | Highly Specific | Simple / Use fresh |
Detailed Experimental Protocols
Safety Precaution: All reagent preparations and applications should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves. Sulfuric acid is highly corrosive.
Protocol 6.1: p-Anisaldehyde-Sulfuric Acid Reagent
-
Reagent Preparation:
-
In a 100 mL flask, combine 50 mL of glacial acetic acid and 1 mL of concentrated sulfuric acid (H₂SO₄). Cool the mixture in an ice bath.
-
Slowly add 0.5 mL of p-anisaldehyde to the cooled mixture while stirring.[6]
-
Store the reagent in a dark bottle in a refrigerator. The solution is stable for several weeks.
-
-
Visualization Procedure:
-
Ensure the developed TLC plate is completely dry from the mobile phase.
-
Quickly dip the plate into the staining solution using tweezers, ensuring even coverage.
-
Wipe excess reagent from the back of the plate with a paper towel.
-
Gently heat the plate on a hot plate (approx. 105-120°C) or with a heat gun until colored spots develop.[6][11] Avoid overheating, which can char the entire plate.
-
Protocol 6.2: Vanillin-Sulfuric Acid Reagent
-
Reagent Preparation:
-
Visualization Procedure:
-
Follow the same dipping and heating procedure as described in Protocol 6.1.
-
Protocol 6.3: Phosphomolybdic Acid (PMA) Reagent
-
Reagent Preparation:
-
Visualization Procedure:
-
Dip the dried TLC plate in the PMA solution.
-
Heat the plate at ~120°C for 3-5 minutes until blue-green spots appear against a yellow-green background.[11]
-
Protocol 6.4: Ferric Chloride (FeCl₃) Reagent
-
Reagent Preparation:
-
Prepare a 1% (w/v) solution of ferric chloride (FeCl₃) in a 1:1 mixture of methanol and water.
-
-
Visualization Procedure:
-
Spray the dried TLC plate evenly with the FeCl₃ solution. Dipping is also acceptable.
-
Colored spots should appear almost immediately at room temperature. Gentle heating is generally not required.
-
Authoritative Insights & Trustworthiness
The protocols described are standardized and widely validated in the field of natural product chemistry. The causality of color formation is grounded in fundamental organic reaction mechanisms. For self-validation, it is recommended to run a known standard of a phenolic compound (e.g., salicylic acid) and a sugar (e.g., glucose) alongside the unknown sample containing Salireposide. This allows for a direct comparison of the color response and confirms that the reagents are performing as expected. For instance, with the p-anisaldehyde reagent, the glucose spot should yield a different color from the salicylic acid spot, and the Salireposide spot should exhibit a chromogenic response indicative of its composite nature.
Conclusion
For the comprehensive analysis of Salireposide by TLC, a multi-reagent approach is recommended.
-
For universal detection , Phosphomolybdic Acid is the reagent of choice due to its high sensitivity for nearly all organic compounds.
-
For diagnostic and differential visualization , p-Anisaldehyde-Sulfuric Acid is superior, as its potential to produce a distinct color for Salireposide can help distinguish it from other natural products in a crude extract.
-
For rapid confirmation of the phenolic moiety, a quick spray with Ferric Chloride is an effective and specific test.
By understanding the chemical principles behind each reagent and employing these detailed protocols, researchers can confidently and accurately visualize Salireposide, facilitating its purification and characterization.
References
- Various Authors. (n.d.). TLC Stains. University of California, Los Angeles, Department of Chemistry and Biochemistry.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117440, Salireposide.
- Sejer, D. (2008, March 25). Let's talk about TLCs Part 3 - Phosphomolybdic Acid (PMA) Stain. Curly Arrow.
- Colorado College Department of Chemistry & Biochemistry. (n.d.). TLC Stains.
- Macherey-Nagel. (n.d.). TLC visualization (staining) reagent, ninhydrin, 100 mL.
- MilliporeSigma. (n.d.).
- Various Authors. (2014, February 9). How does anisaldehyde sulphuric acid reagent yield different colours in TLC during derivatisation?
- Wikipedia contributors. (n.d.). Ninhydrin. Wikipedia.
- Dinh, N. (2016, December 22). What is the reaction mechanism of vanillin-sulfuric acid reagent with triterpenoids saponins?
- ECHEMI. (n.d.). What is the reaction mechanism of vanillin-sulfuric acid reagent...
- EPFL. (n.d.).
- LibreTexts Chemistry. (2022, April 7). 2.
- Organic Chemistry Portal. (n.d.). TLC stains.
- EMBL-EBI. (n.d.). Compound: SALIREPOSIDE (CHEMBL464611). ChEMBL.
- Pyka, A., et al. (n.d.). New visualizing reagents for selected phenolic drugs investigated by thin layer chromatography.
- MedKoo Biosciences. (n.d.). Salireposide | CAS#16955-55-8.
- Cegielska, B., & Kacprzak, K. M. (n.d.). Simple and Convenient Protocol for Staining of Organic Azides on TLC Plates by Ninhydrin.
- LibreTexts Chemistry. (2022, August 16). 2.1.
- CAS Common Chemistry. (n.d.). Salireposide.
- Fawzy, A., et al. (2016). Kinetics and Mechanism of Oxidation of Vanillin by Chromium(VI) in Sulfuric Acid Medium.
- Filterbio. (2025, December 18).
- National Center for Advancing Translational Sciences. (n.d.). SALIREPOSIDE. Inxight Drugs.
- Oreate AI Blog. (2026, January 15). Unlocking the Secrets of Anisaldehyde Staining in TLC.
- JCGGDB. (n.d.).
- University of Rochester Department of Chemistry. (n.d.). Magic Formulas: TLC Stains.
- Vladilo, F. N., et al. (2019). High-Performance Thin-Layer Chromatography Hyphenated with Microchemical and Biochemical Derivatizations in Bioactivity Profiling of Marine Species. Marine Drugs.
- Sejer, D. (2006, November 20). Let's talk about TLCs Part 1 - Vanillin Stain. Curly Arrow.
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- 4. TLC stains [reachdevices.com]
- 5. researchgate.net [researchgate.net]
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- 9. chem.libretexts.org [chem.libretexts.org]
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- 15. depts.washington.edu [depts.washington.edu]
Application Note: Structural Elucidation of Salireposide using 1D and 2D NMR Spectroscopy
Abstract
This application note provides a comprehensive guide for the identification and structural elucidation of Salireposide, a phenolic glycoside, using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. Aimed at researchers, scientists, and professionals in natural product chemistry and drug development, this document details the causality behind experimental choices, from sample preparation to the logical interpretation of complex spectral data. By integrating data from ¹H, ¹³C, COSY, HSQC, and HMBC experiments, we present a self-validating workflow for the unambiguous assignment of all proton and carbon signals, confirming the molecular structure of Salireposide.
Introduction: The Importance of Unambiguous Identification
Salireposide is a salicinoid phenolic glycoside that has been isolated from various plant species, including those from the Symplocos and Salix genera.[1][2] As with many natural products, its potential pharmacological activities necessitate precise and unambiguous structural confirmation, which is a critical step in drug discovery and quality control.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for this purpose, offering a non-destructive yet powerful method to determine the complete molecular architecture of complex molecules in solution.[4]
Unlike mass spectrometry, which provides information on molecular weight and fragmentation, NMR reveals the specific bonding framework and stereochemistry of a molecule.[5] Through a series of experiments, we can map out the entire carbon-hydrogen framework and the connectivity between different parts of the molecule. This guide will walk through the process of using ¹H NMR for an initial overview, ¹³C NMR to identify all carbon environments, and a series of 2D NMR experiments (COSY, HSQC, HMBC) to piece together the molecular puzzle of Salireposide.[1][4]
Salireposide Structure:
-
Chemical Formula: C₂₀H₂₂O₉[5]
-
Molecular Weight: 406.38 g/mol [5]
-
IUPAC Name: [5-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]methyl benzoate[5]
The structure consists of three key moieties: a substituted phenolic ring (the aglycone), a glucose unit, and a benzoate group. The primary challenge in its elucidation is to confirm the identity and substitution pattern of each moiety and, crucially, to establish the precise linkage points between them.
Experimental Protocols: A Self-Validating Workflow
The quality of NMR data is fundamentally dependent on meticulous sample preparation and the logical selection of acquisition parameters.
Sample Preparation
-
Compound Isolation: Salireposide should be isolated from its natural source (e.g., the bark of Symplocos racemosa) using appropriate chromatographic techniques to a purity of >95%.[1][6]
-
Solvent Selection: The choice of a deuterated solvent is critical for dissolving the analyte and for the spectrometer's lock system.[2] Methanol-d₄ (CD₃OD) is an excellent choice for phenolic glycosides due to its ability to dissolve polar compounds and exchange with hydroxyl protons, simplifying the spectrum by removing -OH signals.[7]
-
Concentration: For a comprehensive suite of 1D and 2D experiments, a sample concentration of 5-10 mg in 0.6 mL of CD₃OD is recommended. This provides a good signal-to-noise ratio for less sensitive experiments like ¹³C and HMBC within a reasonable acquisition time.[3]
-
Filtration: The prepared solution must be free of any particulate matter, which can degrade spectral quality. Filter the sample through a glass wool-plugged pipette directly into a high-quality 5 mm NMR tube.[2]
NMR Data Acquisition
All spectra should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) to ensure adequate signal dispersion, which is crucial for resolving complex spin systems in natural products.[1]
-
¹H NMR: Provides the initial overview of proton environments. Key parameters include a sufficient relaxation delay (D1) of 1-2 seconds to ensure quantitative integration.
-
¹³C NMR & DEPT-135: Reveals all unique carbon signals. A DEPT-135 experiment is invaluable for distinguishing between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.
-
2D ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). It is fundamental for tracing out the proton spin systems within the glucose and aromatic moieties.
-
2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This is the primary method for assigning carbon resonances based on their known proton assignments.
-
2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for elucidating the overall structure. It reveals correlations between protons and carbons that are two or three bonds away (²JCH and ³JCH). These "long-range" correlations are used to connect the individual spin systems (the glucose, the phenolic ring, and the benzoate) together, establishing glycosidic linkages and the position of the ester group.
Spectral Data Interpretation: Assembling the Structure
The following data represents typical chemical shifts for Salireposide dissolved in Methanol-d₄ (CD₃OD). Assignments are based on the combined interpretation of all NMR experiments.
Data Presentation
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for Salireposide in CD₃OD.
| Position | ¹³C (δc) [ppm] | ¹H (δH) [ppm] | Multiplicity (J in Hz) |
| Aglycone | |||
| 1 | 157.0 | - | - |
| 2 | 115.8 | 7.02 | d (8.5) |
| 3 | 108.5 | 6.78 | d (2.8) |
| 4 | 151.3 | - | - |
| 5 | 103.4 | 6.47 | dd (8.5, 2.8) |
| 6 | 131.2 | - | - |
| 7-CH₂ | 65.5 | 4.66, 4.52 | d (13.0), d (13.0) |
| Benzoate | |||
| 1' | 130.6 | - | - |
| 2', 6' | 129.9 | 8.04 | d (7.5) |
| 3', 5' | 128.9 | 7.46 | t (7.5) |
| 4' | 133.5 | 7.61 | br t (7.5) |
| Carbonyl (C=O) | 167.0 | - | - |
| Glucose | |||
| 1'' | 102.5 | 4.67 | d (7.5) |
| 2'' | 74.9 | 3.74 | br t (7.5) |
| 3'' | 77.8 | 3.85 | br t (7.5) |
| 4'' | 71.3 | 3.83 | br t (7.5) |
| 5'' | 78.0 | 3.44 | m |
| 6''-CH₂ | 62.5 | 4.11, 3.65 | dd (7.0, 11.5), m |
Note: Data synthesized from literature values for similar phenolic glycosides.[8] Actual values may vary slightly based on solvent, concentration, and instrument.
Step-by-Step Interpretation
The logical flow of interpretation is crucial for ensuring the final structure is correct.
Caption: Workflow for NMR-based structure elucidation of Salireposide.
-
Analyze ¹H NMR: The spectrum is divided into three main regions:
-
Aromatic Region (δ 6.4-8.1 ppm): Signals corresponding to the protons on the phenolic aglycone and the benzoate ring.
-
Anomeric/Methylene Region (δ 4.5-5.5 ppm): The distinct doublet for the anomeric proton (H-1'') of the glucose and the two geminally coupled protons of the benzyl methylene group (H-7) are found here. The anomeric proton's coupling constant (~7.5 Hz) is characteristic of a β-anomeric configuration.
-
Sugar/Aliphatic Region (δ 3.4-4.2 ppm): A complex, overlapping region containing the remaining protons of the glucose moiety.
-
-
Trace Spin Systems with COSY:
-
Starting from the anomeric proton signal (H-1'' at δ 4.67), the COSY spectrum allows for the sequential assignment of H-2'', H-3'', H-4'', H-5'', and finally the two H-6'' protons, confirming the complete glucose spin system.
-
On the aglycone, a correlation between H-2 (δ 7.02) and H-5 (δ 6.47) might be observed, depending on the coupling constant, while the benzoate protons (H-2'/6', H-3'/5', H-4') will show their own distinct coupling network.
-
-
Assign Carbons with HSQC:
-
The HSQC spectrum provides a direct link between the assigned protons and their attached carbons. For example, the proton at δ 4.67 (H-1'') correlates to the carbon at δ 102.5 (C-1''), confirming the anomeric carbon assignment. This process is repeated for every protonated carbon in the molecule.
-
-
Connect the Fragments with HMBC: This is the final and most crucial step. Key long-range correlations confirm the overall structure:
-
Glycosidic Linkage: A strong correlation from the anomeric proton H-1'' (δ 4.67) to the aglycone carbon C-1 (δ 157.0) unambiguously establishes the O-glycosidic bond at position 1 of the phenolic ring.
-
Ester Linkage: Correlations from the methylene protons H-7 (δ 4.52, 4.66) to the benzoate carbonyl carbon (δ 167.0) and to the aglycone carbon C-6 (δ 131.2) confirm that the benzoate group is attached to the methylene bridge, which in turn is attached to the phenolic ring.
-
Internal Connections: Other HMBC correlations will confirm the assignments within each moiety, for example, from H-2'/6' to the benzoate carbonyl carbon.
-
Caption: Key HMBC correlations confirming the structure of Salireposide.
Conclusion
The structural elucidation of natural products like Salireposide is a systematic process that relies on the logical integration of data from multiple NMR experiments. By following the workflow outlined in this application note—from careful sample preparation to the hierarchical interpretation of 1D and 2D NMR spectra—researchers can achieve unambiguous and confident identification. The combination of COSY, HSQC, and particularly HMBC, provides a self-validating system where the final structure is supported by a network of interlocking correlations, upholding the highest standards of scientific integrity in natural product characterization.
References
-
Ahmad, V. U., Abbasi, M. A., Hussain, H., Akhtar, M. N., Farooq, U., Fatima, N., & Choudhary, M. I. (2003). Phenolic glycosides from Symplocos racemosa: natural inhibitors of phosphodiesterase I. Phytochemistry, 63(2), 217-220. [Link]
-
Ahmad, V. U., Abbasi, M. A., & Choudhary, M. I. (2004). Phenolic Glycosides from Symplocos racemosa. Zeitschrift für Naturforschung B, 59(1), 1101-1105. [Link]
-
Creative Biostructure. (n.d.). NMR for Studying Plant-Based Compounds. Retrieved February 27, 2026, from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved February 27, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Salireposide. PubChem Compound Database. Retrieved February 27, 2026, from [Link]
-
Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2007). A routine experimental protocol for qHNMR illustrated with taxol. Journal of Natural Products, 70(4), 589-595. [Link]
-
Weizmann Institute of Science. (n.d.). NMR Sample Preparation. Chemical Research Support. Retrieved February 27, 2026, from [Link]
-
Agrawal, P. K. (1992). NMR spectroscopy in the structural elucidation of oligosaccharides and glycosides. Phytochemistry, 31(10), 3307-3330. [Link]
-
National Center for Biotechnology Information. (2021). Determination of glycan structure by nuclear magnetic resonance. In Essentials of Glycobiology. Retrieved February 27, 2026, from [Link]
- Breitmaier, E. (1993). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. Wiley.
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).
-
University of Ottawa. (2017). HMBC vs. H2BC. NMR Facility Blog. Retrieved February 27, 2026, from [Link]
-
Burns, D. C., & Reynolds, W. F. (2021). Minimizing risk of deducing wrong natural product structures from NMR data. Magnetic Resonance in Chemistry, 59(5), 500-533. [Link]
-
CAS. (n.d.). Salireposide. CAS Common Chemistry. Retrieved February 27, 2026, from [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]
-
ResearchGate. (n.d.). 1 H (850 MHz) and 13 C NMR (212.5 MHz) data for compound 1 in CD 3 OD (δ ppm) a. Retrieved February 27, 2026, from [Link]
-
ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. Retrieved February 27, 2026, from [Link]
Sources
- 1. Phenolic glycosides from Symplocos racemosa: natural inhibitors of phosphodiesterase I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. dspace-test.anu.edu.au [dspace-test.anu.edu.au]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NMR Chemical Shifts of Common Flavonoids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Salireposide standard preparation and storage conditions
Application Note: Salireposide Reference Standard Preparation, Analytical Validation, and Storage Protocols
Executive Summary
Salireposide (C₂₀H₂₂O₉) is a biologically active phenolic glycoside predominantly found in the Salicaceae (willow and poplar) and Symplocaceae plant families[1][2]. Recognized for its anti-inflammatory and phosphodiesterase-inhibitory properties, it is a critical biomarker in pharmacognosy and drug development[2]. However, the structural lability of salicinoids presents significant challenges during extraction, standard preparation, and long-term storage[1]. This application note provides a self-validating, causality-driven protocol for the preparation, isolation, and handling of salireposide reference standards to ensure absolute analytical integrity.
Chemical Context & Causality in Handling
Salireposide is a benzoylated salidroside derivative. Its molecular architecture contains two highly vulnerable sites: a glycosidic bond and an ester (benzoyl) linkage .
-
Enzymatic Vulnerability: When isolating salireposide from raw plant biomass, the disruption of plant cells releases endogenous β-glucosidases and esterases. If extracted at room temperature or in purely aqueous solvents, these enzymes rapidly cleave the standard into its aglycone or de-esterified forms[1].
-
Chemical Vulnerability: The ester bond is highly susceptible to both alkaline and acidic hydrolysis. Therefore, standard dissolution must occur in neutral, high-purity solvents.
-
Methodological Causality: To mitigate these risks, all extraction and dissolution steps must utilize cold organic solvents (e.g., cold methanol) to immediately denature endogenous enzymes, while storage protocols must strictly exclude moisture and UV light to prevent slow hydrolysis and photo-oxidation[1].
Figure 1: Degradation pathways of Salireposide dictating strict handling protocols.
Protocol 1: Preparation of Analytical Standard Solutions
For laboratories utilizing a purified, commercially acquired salireposide powder, the following protocol ensures the creation of a stable, self-validating stock solution.
Materials:
-
Salireposide reference standard (Purity ≥ 98%)
-
LC-MS Grade Methanol and Milli-Q Water (1:1 v/v)
-
0.22 µm PTFE syringe filters
-
Amber glass HPLC vials with PTFE-lined septa
Step-by-Step Methodology:
-
Thermal Equilibration: Allow the sealed vial of solid salireposide to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents ambient atmospheric condensation from introducing moisture to the hygroscopic powder, which would initiate ester hydrolysis.
-
Solvent Preparation: Prepare a dissolution matrix of 1:1 Methanol:Milli-Q Water. Pre-chill the solvent mixture to 4°C. Causality: Methanol ensures complete solvation of the non-polar benzoyl group, while water stabilizes the polar glucopyranose moiety[3].
-
Dissolution: Accurately weigh 1.0 mg of salireposide using a microbalance. Transfer to an amber vial and add 1.0 mL of the chilled solvent to yield a 1.0 mg/mL stock solution.
-
Homogenization: Vortex gently for 10 seconds. If necessary, sonicate in a cold-water bath for no more than 60 seconds. Causality: Extended sonication generates localized heat (cavitation) that can cleave the ester bond.
-
Filtration & Aliquoting: Filter the solution through a 0.22 µm PTFE filter. Causality: PTFE is chemically inert and prevents the non-specific adsorption of phenolic compounds common with nylon filters. Aliquot into 100 µL volumes in amber vials to prevent freeze-thaw degradation.
Self-Validating Checkpoint: Spike a secondary aliquot of the standard with 50 mM Resorcinol as an internal standard. Resorcinol corrects for UV absorbance differences and matrix ionization suppression during downstream LC-MS analysis[4].
Protocol 2: Isolation from Plant Biomass (In-House Generation)
Because commercial salireposide standards are frequently scarce, researchers often must isolate the compound from Populus, Salix, or Symplocos racemosa biomass[1][2].
Figure 2: End-to-end workflow for the extraction and purification of Salireposide.
Step-by-Step Methodology:
-
Cryogenic Milling: Flash-freeze fresh bark/leaves in liquid nitrogen and grind to a fine powder. Causality: Sub-zero temperatures halt all enzymatic activity during tissue disruption.
-
Cold Extraction: Immediately submerge the powder in cold methanol (4°C) and extract overnight. Filter the homogenate. Causality: Cold methanol permanently denatures endogenous esterases[1].
-
Liquid-Liquid Partitioning: Concentrate the extract under reduced pressure (max 30°C). Resuspend in water and partition with n-hexane (3x) to remove non-polar lipids and chlorophyll. Partition the remaining aqueous layer with Ethyl Acetate (3x) to selectively enrich phenolic glycosides[2].
-
Purification: Subject the Ethyl Acetate fraction to Flash Chromatography (Silica gel, utilizing a Chloroform:Methanol gradient). Pool fractions containing salireposide and purify to >98% via Preparative HPLC (C18 column, Water/Methanol gradient)[1].
Storage & Stability Guidelines
To maintain the absolute integrity of the reference standard, environmental triggers must be strictly controlled.
Table 1: Salireposide Storage Conditions
| State | Container Specification | Temperature | Max Shelf Life | Causality / Rationale |
| Solid Powder | Amber glass vial, PTFE seal, Desiccant | -20°C to -80°C | 2–3 Years | Desiccation prevents moisture-driven ester hydrolysis; amber glass prevents UV photo-oxidation. |
| Stock Solution | Amber glass HPLC vial | -80°C | 6 Months | Deep freezing arrests chemical degradation. |
| Working Solution | Amber glass HPLC vial | 4°C | < 48 Hours | Aqueous-organic mixtures slowly degrade phenolic esters at room temperature. |
Warning: Never subject salireposide solutions to repeated freeze-thaw cycles. Condensation introduced during thawing will rapidly degrade the standard.
Analytical Validation (UHPLC-DAD-MS/MS)
To validate the identity and purity of the prepared standard, Ultra-High-Performance Liquid Chromatography coupled with Diode Array Detection and Mass Spectrometry (UHPLC-DAD-MS/MS) is required. Salicinoids are optimally detected in Negative Electrospray Ionization (ESI-) mode , where salireposide forms a distinct deprotonated ion [M-H]⁻ at m/z 405.11[3][5].
Table 2: UHPLC-DAD-MS/MS Validation Parameters
| Parameter | Specification | Rationale |
| Column | BEH C18 (1.7 µm, 2.1 × 50 mm) | Provides high-resolution retention of polar glycosides[6]. |
| Mobile Phase A | Milli-Q Water + 0.1% Formic Acid | Formic acid ensures consistent ionization and peak shape. |
| Mobile Phase B | LC-MS Methanol + 0.1% Formic Acid | Methanol yields superior recovery for phenolic esters compared to Acetonitrile[3]. |
| UV Detection (DAD) | 270–274 nm | Corresponds to the maximum absorbance (λmax) of the benzoyl and phenolic rings[1][4]. |
| MS Detection (ESI-) | m/z 405.11 [M-H]⁻ | Primary diagnostic ion for intact salireposide[3][5]. |
| Adduct Monitoring | m/z 451.12 [M+HCOO]⁻ | Salicinoids frequently form formate adducts in the presence of formic acid[1]. |
Validation Checkpoint: Always run a solvent blank (1:1 MeOH:H₂O) prior to standard injection to rule out column carryover. The presence of a peak at m/z 301.1 (loss of benzoyl) or m/z 243.0 (loss of glucose) in the standard chromatogram indicates improper storage or extraction-induced degradation.
References
-
Rubert-Nason, K., et al. (2019). Purification and Analysis of Salicinoids. ResearchGate. Available at:[1]
-
UPLC-ESI-MS/MS and Various Chromatographic Technique for Identification of Phytochemicals in Populus euphratica Oliv. SciSpace. Available at:[6]
-
Förster, N., et al. (2020). Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix. PMC - NIH. Available at:[4]
-
Dou, J., et al. (2024). Polyphenol Analysis and Antibacterial Potentials of Twig Extracts of Salix aurita, S. pyrolifolia, and S. caprea Growing Naturally in Finland. MDPI. Available at:[3]
-
Abbasi, M.A., et al. (2025). Phenolic glycosides from Symplocos racemosa: Natural inhibitors of phosphodiesterase I. ResearchGate. Available at:[2]
-
Wojtunik-Kulesza, K., et al. (2024). Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts. MDPI. Available at:[5]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Polyphenol Analysis and Antibacterial Potentials of Twig Extracts of Salix aurita, S. pyrolifolia, and S. caprea Growing Naturally in Finland [mdpi.com]
- 4. Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
Troubleshooting & Optimization
Preventing enzymatic hydrolysis of Salireposide during extraction
Welcome to the Technical Support Center for Phytochemical Extraction.
Ticket #: SR-EXT-001 Subject: Preventing Enzymatic Hydrolysis of Salireposide Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
Salireposide is a labile phenolic glycoside found in Salix (willow) and Populus species.[1] It functions as a benzoyl ester of a salicinoid. The primary cause of low extraction yield is enzymatic hydrolysis triggered by cellular rupture.
When plant tissue is crushed, native enzymes (specifically
This guide provides the definitive protocol to arrest this mechanism immediately.
Module 1: The Mechanism of Failure
To prevent degradation, you must understand the pathway. The following diagram illustrates how Salireposide is destroyed by native enzymes and where you must intervene.
Figure 1: Enzymatic degradation pathway of Salireposide. Note that high levels of Salicin in your extract often indicate failed preservation of the parent Salireposide.
Module 2: The "Hot Methanol" Protocol (Gold Standard)
The only way to ensure accurate quantification is to denature the enzymes before they can act. The following protocol is field-validated for Salicaceae metabolomics.
Reagents & Equipment
-
Solvent: 100% Methanol (HPLC Grade). Do not use water.
-
Equipment: Water bath or heating block set to 65°C.
-
Sample: Fresh plant tissue (preferred) or Liquid N2 frozen tissue.
Step-by-Step Procedure
-
Pre-Heat Solvent: Dispense 5-10 mL of Methanol into your extraction tubes. Place them in the heating block at 65°C and allow them to equilibrate for 10 minutes.
-
Why? Dropping tissue into cold solvent allows enzymes to act during the time it takes the solvent to heat up. The solvent must be hot before the sample touches it.
-
-
Tissue Disruption (The Critical Moment):
-
Option A (Fresh): Weigh fresh leaf/bark tissue and immediately drop it into the boiling methanol . Homogenize (e.g., Ultra-Turrax) inside the hot solvent.
-
Option B (Frozen): Grind tissue in liquid nitrogen. Transfer the frozen powder directly into the boiling methanol .
-
Warning: Do not let the frozen powder thaw before adding solvent. Thawing reactivates enzymes immediately.
-
-
Extraction: Sonicate the sample in the hot methanol (maintain >50°C) for 15–30 minutes.
-
Clarification: Centrifuge at high speed (e.g., 10,000 x g) to pellet debris. Collect the supernatant.
-
Storage: Store extracts at -20°C. If evaporation is required, use a vacuum concentrator (SpeedVac) at <40°C, but never reconstitute in 100% water. Reconstitute in MeOH:Water (50:50) only immediately prior to HPLC injection.
Protocol Comparison: Why Methanol?
| Parameter | Hot Methanol (Recommended) | Water Extraction | Freeze-Drying + Water |
| Enzyme Status | Denatured (Irreversible) | Active (High Rate) | Dormant -> Reactivated |
| Salireposide Yield | 95-100% | < 20% | 40-60% |
| Salicin Artifacts | Minimal | Very High | High |
| Stability | High (Weeks at -20°C) | Low (Hours) | Low (upon rehydration) |
Module 3: Troubleshooting & FAQs
Q1: I see a massive Salicin peak and almost no Salireposide, even though I used Methanol. Why? A: You likely used cold methanol or allowed the sample to thaw before extraction. Methanol slows enzymes but does not instantly kill them at room temperature.
-
Fix: Ensure the methanol is boiling (or >65°C) before the plant tissue enters the tube. The heat shock is required to denature the protein structure of the
-glucosidase.
Q2: Can I use freeze-dried (lyophilized) samples? A: Yes, but with extreme caution. Freeze-drying preserves the enzymes in a dormant state. As soon as you add a solvent (especially if it contains any water), the enzymes reactivate.
-
Fix: If you must use freeze-dried powder, extract it with 100% Methanol first (to denature enzymes via dehydration/solvent shock) before adding any water.
Q3: Can I acidify the solvent to stop the enzymes? A: Acidification (e.g., 1-2% Formic Acid) inhibits enzymatic activity but introduces a new risk: Chemical Hydrolysis . Salireposide is an ester; strong acids will chemically cleave the benzoyl group, again converting it to Salicin or Benzoic Acid.
-
Recommendation: Stick to neutral, hot methanol. If acidification is needed for chromatography, add it after the extraction and enzyme removal steps.
Q4: My HPLC baseline is noisy. Can I use water to clean up the sample? A: Do not use 100% water for the initial extraction. If you need to remove chlorophyll/lipids, perform the methanol extraction first, then use a liquid-liquid partition (e.g., Hexane wash) to remove non-polar interferences while keeping the glycosides in the methanol phase.
References
-
Julkunen-Tiitto, R. (1985). "Phenolic constituents in the leaves of northern willows: methods for the analysis of certain phenolics." Journal of Agricultural and Food Chemistry. Link
-
Lindroth, R. L., & Pajutee, M. S. (1987). "Chemical analysis of phenolic glycosides: art, facts, and artifacts." Oecologia. Link
-
Boeckler, G. A., et al. (2011). "Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses." Phytochemistry. Link
-
Rubert-Nason, K. F., et al. (2018). "Rapid and robust purification of salicinoids from Populus leaves." Phytochemical Analysis. Link
-
Ruuhola, T., et al. (2003).[1][2] "The enzymatic decomposition of salicin and its derivatives obtained from Salicaceae species."[1][2][3] Journal of Natural Products. Link
Sources
- 1. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reductive Conversion Leads to Detoxification of Salicortin-like Chemical Defenses (Salicortinoids) in Lepidopteran Specialist Herbivores (Notodontidae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The enzymatic decomposition of salicin and its derivatives obtained from Salicaceae species - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Guide to Resolving Salireposide and Salicortin Co-elution in HPLC
As a Senior Application Scientist, I've frequently encountered the challenge of separating structurally similar compounds. The co-elution of salireposide and salicortin is a classic example of this analytical hurdle. These two salicinoids, while differing in their ester moieties, possess similar polarity and structure, making their baseline separation in High-Performance Liquid Chromatography (HPLC) a non-trivial task.
This guide is designed to provide you, the researcher, with a logical, step-by-step troubleshooting framework. We will move from simple mobile phase adjustments to more advanced column chemistry considerations, all while explaining the chromatographic principles behind each decision. Our goal is to empower you to not only solve this specific problem but also to build a robust method development strategy for future challenges.
Part 1: Foundational Knowledge - Understanding the Challenge
Meet the Analytes: Salireposide vs. Salicortin
The difficulty in separating these two molecules stems from their shared core structure. Both are phenolic glycosides derived from salicyl alcohol. The key difference lies in the ester group attached to the salicyl alcohol's methyl group.
-
Salireposide contains a relatively simple benzoate group.[1][2]
-
Salicortin features a more complex and labile 1-hydroxy-6-oxocyclohex-2-ene-1-carboxylate moiety.[3][4]
This structural similarity results in comparable hydrophobicity and retention behavior under standard reversed-phase HPLC conditions, leading to peak overlap or complete co-elution.
The Core of the Problem: Deconstructing HPLC Resolution (Rs)
Chromatographic resolution (Rs) is the quantitative measure of peak separation. To resolve co-elution, we must manipulate the factors that influence it. The resolution is governed by three key parameters: Efficiency (N) , Selectivity (α) , and Retention Factor (k) .[5]
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency (more theoretical plates) leads to sharper peaks and better resolution. It is influenced by column length, particle size, and flow rate.[6]
-
Retention Factor (k): Describes how long an analyte is retained on the column relative to an unretained compound. It is primarily controlled by the strength of the mobile phase.[6]
-
Selectivity (α): The most critical factor for separating closely related compounds. It represents the ratio of the retention factors of the two analytes. Even small changes in selectivity can have a dramatic impact on resolution. Selectivity is primarily influenced by the mobile phase composition, stationary phase chemistry, and temperature.[6][7]
Our troubleshooting strategy will systematically address these three pillars to achieve baseline separation.
Part 2: Troubleshooting Guide & FAQs
This section is structured as a logical workflow. Start with Question 1 and proceed as needed based on your experimental results.
Q1: My chromatogram shows a single, broad, or shouldered peak for salireposide and salicortin. Where do I begin?
A1: Start with a System Health and Sanity Check.
Before altering your validated method, it's crucial to ensure the issue isn't rooted in the HPLC system itself. Apparent co-elution can often be caused by issues that lead to peak broadening or distortion.[8]
Troubleshooting Steps:
-
Check for Leaks and Pressure Fluctuations: Ensure all fittings are secure and the system pressure is stable. Unstable pressure can cause retention time shifts and poor peak shape.[9]
-
Minimize Extra-Column Volume: Use tubing with the smallest possible inner diameter and length, especially between the injector, column, and detector. Excessive dead volume is a common cause of peak broadening.[8]
-
Verify Sample Solvent Compatibility: Whenever possible, dissolve your sample in the initial mobile phase. Injecting a sample in a much stronger solvent (e.g., 100% Acetonitrile) can cause severe peak distortion and fronting.[10]
-
Assess Column Health: A contaminated guard column or a blocked inlet frit on the analytical column can cause peak splitting or shouldering, which can be mistaken for co-elution.[10] Try reversing and flushing the column (if permitted by the manufacturer) or replacing the guard column.
Q2: My system is performing correctly, but the peaks remain unresolved. What is the most effective method parameter to adjust first?
A2: Focus on Modifying Mobile Phase Selectivity (α).
Altering the chemistry of the mobile phase is the most powerful tool for improving the separation of structurally similar compounds.[6][11]
Troubleshooting Steps:
-
Change the Organic Modifier: The choice of organic solvent can dramatically alter selectivity.
-
Mechanism: Acetonitrile and methanol interact with analytes and the stationary phase differently. Methanol is a protic solvent that can act as both a hydrogen bond donor and acceptor, while acetonitrile is aprotic with a strong dipole moment.[12] This difference in interaction can change the elution order or increase the separation between salireposide and salicortin.
-
Action: If your current method uses acetonitrile, develop a parallel method using methanol at a similar solvent strength. For example, a 40% acetonitrile mobile phase is roughly equivalent in elution strength to a 50% methanol mobile phase.
-
-
Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) is standard practice in reversed-phase chromatography.
-
Mechanism: While salireposide and salicortin are largely neutral, subtle changes in pH can influence the ionization of residual silanols on the silica-based stationary phase. Suppressing silanol activity with an acidic mobile phase (pH 2.5-3.5) often leads to sharper, more symmetrical peaks, which directly improves resolution.[12]
-
Action: Ensure your mobile phase contains an acidic modifier. A common starting point is 0.1% formic acid in both the aqueous (A) and organic (B) phases.[13][14]
-
Q3: I've tried both methanol and acetonitrile with an acidic modifier, but the resolution is still insufficient. What's the next logical step?
A3: Optimize the Gradient Profile.
If you are using a gradient elution, its slope is a critical parameter. A shallow gradient provides more time for the analytes to interact with the stationary phase, allowing for better separation of closely eluting compounds.[8]
Troubleshooting Steps:
-
Decrease the Gradient Slope: If your initial gradient is, for example, 20% to 60% B over 10 minutes (a slope of 4%/min), try shallowing it to 20% to 40% B over 20 minutes (a slope of 1%/min).
-
Incorporate Isocratic Holds: If you have some separation, you can add a short isocratic hold at a mobile phase composition just before the elution of the critical pair to improve resolution.
Q4: Gradient optimization helped, but I'm still not at baseline (Rs < 1.5). Is it time to consider a different column?
A4: Yes. Changing the Stationary Phase Chemistry is the next major step to unlock alternative selectivity.
If modifying the mobile phase is not enough, the stationary phase itself must be changed. Not all C18 columns are created equal, and alternative chemistries can provide unique interactions.[5]
Recommended Column Chemistries:
-
Phenyl-Hexyl Phase:
-
Mechanism: This phase offers alternative selectivity through π-π interactions between the phenyl rings of the stationary phase and the aromatic rings present in both salireposide and salicortin. This is a different retention mechanism than the purely hydrophobic interactions of a C18 phase.
-
Action: Screen a Phenyl-Hexyl column using your optimized mobile phase conditions.
-
-
Pentafluorophenyl (PFP) Phase:
-
Mechanism: PFP columns are highly effective for separating complex or structurally similar aromatic compounds. They provide a multitude of interaction mechanisms, including hydrophobic, aromatic (π-π), dipole-dipole, and ion-exchange. This versatility can exploit the subtle electronic and structural differences between salireposide and salicortin. Research has shown that a pentafluorophenyl-propyl (F5) column can successfully achieve separation of salicortin from co-eluting compounds.[13]
-
Action: This is a highly recommended option. A PFP or F5 column is an excellent choice when C18 and Phenyl-Hexyl phases fail.
-
Q5: Are there any final parameters I can adjust for fine-tuning the separation?
A5: Yes. Fine-tune by adjusting parameters that influence Efficiency (N) and Retention (k).
These adjustments are typically made after the primary selectivity parameters (mobile phase and column chemistry) have been optimized.
Troubleshooting Steps:
-
Modify Column Temperature:
-
Mechanism: Temperature affects mobile phase viscosity and mass transfer kinetics. Lowering the temperature generally increases retention and can sometimes improve resolution for closely eluting pairs.[11] Conversely, increasing temperature can improve efficiency and sharpen peaks, but may reduce retention.
-
Action: Systematically evaluate temperatures between 25°C and 40°C in 5°C increments.
-
-
Reduce the Flow Rate:
-
Mechanism: Lowering the flow rate increases the analysis time but also allows for more interactions between the analytes and the stationary phase, which can enhance resolution.[11]
-
Action: Try reducing your flow rate from 1.0 mL/min to 0.8 mL/min or 0.6 mL/min and observe the effect on resolution.
-
Part 3: Visualization & Protocols
Troubleshooting Workflow Diagram
The following diagram outlines the logical progression of troubleshooting steps described in this guide.
Caption: A logical workflow for resolving co-eluting peaks.
Summary of Troubleshooting Parameters
| Parameter to Adjust | Primary Chromatographic Factor Affected | Expected Outcome on Separation |
| Organic Modifier (ACN vs. MeOH) | Selectivity (α) | High potential to resolve peaks by altering interactions. |
| Mobile Phase pH (Acidifier) | Efficiency (N) / Selectivity (α) | Improves peak shape; may slightly alter selectivity. |
| Gradient Slope | Retention (k) / Selectivity (α) | A shallower slope increases interaction time, improving resolution. |
| Stationary Phase Chemistry | Selectivity (α) | High potential to resolve peaks via alternative retention mechanisms. |
| Column Temperature | Efficiency (N) / Selectivity (α) | Fine-tunes separation by affecting viscosity and kinetics. |
| Flow Rate | Efficiency (N) | Lower flow rates can increase efficiency and resolution. |
Experimental Protocol: Mobile Phase Modifier Screening
This protocol outlines a systematic approach to test the effect of acetonitrile versus methanol on the separation of salireposide and salicortin.
-
Initial Method Setup:
-
Column: Standard C18 (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B (Test 1): Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV/Vis (PDA) at an appropriate wavelength (e.g., 274 nm).[15][16]
-
Injection Volume: 10 µL.
-
Gradient: Start with a generic scouting gradient (e.g., 5% to 95% B in 20 minutes).
-
-
Execution (Test 1 - Acetonitrile):
-
Equilibrate the column with the initial mobile phase conditions for at least 15 minutes.
-
Inject a standard mixture containing both salireposide and salicortin.
-
Record the chromatogram and note the retention times and resolution.
-
-
System Flush and Re-equilibration:
-
Thoroughly flush the entire HPLC system, including the pump, lines, and autosampler, with 50:50 Isopropanol:Water to remove all traces of acetonitrile.
-
Flush the system with the new Mobile Phase B (Methanol).
-
-
Execution (Test 2 - Methanol):
-
Mobile Phase B (Test 2): Methanol + 0.1% Formic Acid.
-
Equilibrate the column with the new mobile phase conditions for at least 15 minutes.
-
Inject the same standard mixture.
-
Record the chromatogram.
-
-
Analysis:
-
Compare the chromatograms from the acetonitrile and methanol runs.
-
Assess any changes in peak order, peak spacing (selectivity), and resolution.
-
Select the solvent that provides the best initial separation for further optimization (e.g., gradient shallowing).
-
References
-
Methods for Changing Peak Resolution in HPLC. (2025, October 14). Chrom Tech, Inc. Retrieved February 24, 2026, from [Link]
-
Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It. (2025, November 18). ALWSCI. Retrieved February 24, 2026, from [Link]
-
HPLC parameters, factors affecting resolution. (n.d.). SlideShare. Retrieved February 24, 2026, from [Link]
-
Real Solutions to Improve Your HPLC Peak Resolution. (2023, August 9). AnalyteGuru. Retrieved February 24, 2026, from [Link]
-
Toiu, A., Vlase, L., Oniga, I., & Benedec, D. (2011). HPLC analysis of salicylic derivatives from natural products. Farmacia, 59(1), 106-112. Retrieved February 24, 2026, from [Link]
-
Toiu, A., Vlase, L., Oniga, I., & Benedec, D. (2011). HPLC ANALYSIS OF SALICYLIC DERIVATIVES FROM NATURAL PRODUCTS. Farmacia Journal. Retrieved February 24, 2026, from [Link]
-
Expert Guide to Troubleshooting Common HPLC Issues. (2025, May 29). AELAB. Retrieved February 24, 2026, from [Link]
-
HPLC Troubleshooting Guide. (n.d.). Retrieved February 24, 2026, from [Link]
-
Goryńska, O., et al. (2025, June 27). HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential. PMC. Retrieved February 24, 2026, from [Link]
-
HPLC Troubleshooting. (n.d.). Waters Corporation. Retrieved February 24, 2026, from [Link]
-
Li, Y., et al. (n.d.). Development and Validation of a RP-HPLC Method for Simultaneous Determination of Salicin and Eight Flavonoids in Leaves. AKJournals. Retrieved February 24, 2026, from [Link]
-
Borowiak-Sobkowiak, B., et al. (2022, June 20). Quantification of Salicylates and Flavonoids in Poplar Bark and Leaves Based on IR, NIR, and Raman Spectra. MDPI. Retrieved February 24, 2026, from [Link]
-
Salireposide. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Salicortin. (n.d.). PubChem. Retrieved February 24, 2026, from [Link]
-
Salicortin. (n.d.). BioCrick. Retrieved February 24, 2026, from [Link]
-
Chemical structures of salicortin, 2-O−acetylsalicortin, 2... (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Feistel, F., et al. (n.d.). The Absolute Configuration of Salicortin, HCH-Salicortin and Tremulacin from Populus trichocarpa × deltoides Beaupré. PMC. Retrieved February 24, 2026, from [Link]
-
Pawar, S., et al. (2016, August 23). Development and Validation of HPLC Analytical Protocol for Quantification of Salicin from Salix alba L. ResearchGate. Retrieved February 24, 2026, from [Link]
-
Abreu, I. N., et al. (2011, July 6). UHPLC-ESI/TOFMS Determination of Salicylate-like Phenolic Gycosides in Populus tremula Leaves. Retrieved February 24, 2026, from [Link]
-
Reversed Phase HPLC Method Development. (n.d.). Phenomenex. Retrieved February 24, 2026, from [Link]
-
Development and optimization of a generic HPLC method for the simultaneous determination of common ingredients in multi componen. (n.d.). SciSpace. Retrieved February 24, 2026, from [Link]
-
Meagher, R. J., et al. (2014, May 15). Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection. PubMed. Retrieved February 24, 2026, from [Link]
-
Meagher, R. J., et al. (n.d.). Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection. Northern Arizona University. Retrieved February 24, 2026, from [Link]
Sources
- 1. medkoo.com [medkoo.com]
- 2. Salireposide | C20H22O9 | CID 117440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Salicortin | C20H24O10 | CID 115158 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Salicortin | CAS:1887055-63-1 | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. Causes Of Poor Resolution in High-Performance Liquid Chromatography (HPLC) And How To Improve It - Blogs - News [alwsci.com]
- 6. chromtech.com [chromtech.com]
- 7. Hplc parameters, factors affecting resolution | PPTX [slideshare.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. aelabgroup.com [aelabgroup.com]
- 10. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 11. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Determination of salicinoids by micro-high-performance liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. experts.nau.edu [experts.nau.edu]
Improving Salireposide peak shape and symmetry in chromatography
Technical Support Center: Chromatography Division Ticket ID: #SR-2024-09-SAL Subject: Optimization of Salireposide Peak Symmetry & Resolution Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist
Status: Open | Priority: High
Welcome to the technical support center. I have reviewed your inquiry regarding Salireposide (2-benzoyloxymethylphenyl-β-D-glucopyranoside).
This is a common frustration. Salireposide is a phenolic glycoside with a benzoate ester moiety. Its structure presents a "double trouble" scenario for chromatographers: the phenolic hydroxyl group is prone to secondary silanol interactions (causing tailing), while the ester linkage makes it susceptible to hydrolysis (causing split peaks).
Below is the remediation protocol I use to stabilize this molecule and sharpen the peaks.
Module 1: Diagnosing & Fixing Peak Tailing
User Question: "My Salireposide peak has a tailing factor (Tf) > 1.5. I'm using a standard C18 column. What is happening?"
Technical Analysis:
The root cause is likely secondary silanol interaction .[1][2] The phenolic hydroxyl group on the Salireposide aglycone is weakly acidic (pKa ~10). If your mobile phase pH is neutral or weakly acidic (pH > 4.5), residual silanols on the silica surface become ionized (
The Solution: The Acid Suppression Protocol You must suppress the ionization of surface silanols and keep the Salireposide fully protonated.
Step-by-Step Protocol:
-
Mobile Phase A Modification: Switch to 0.1% Formic Acid (pH ~2.7) or 0.1% Phosphoric Acid (pH ~2.1).
-
Why: Low pH (< 3.[1]0) ensures that surface silanols remain protonated (
), eliminating the "drag" effect.
-
-
Column Selection: If low pH doesn't fix it, your column's end-capping is insufficient. Switch to a "High Strength Silica" (HSS) or a heavily end-capped C18 column.
-
Temperature: Increase column temperature to 35°C - 40°C .
-
Why: This improves mass transfer kinetics, sharpening the peak, but do not exceed 45°C (see Module 3 on stability).
-
Visualization: Tailing Troubleshooting Logic
Caption: Logical workflow for diagnosing Salireposide peak asymmetry. Follow the path to identify pH or column chemistry failures.
Module 2: Resolution & Selectivity
User Question: "I cannot separate Salireposide from Populin or Salicin. They co-elute or shoulder."
Technical Analysis: Salireposide, Populin, and Salicin are structural analogs. Standard C18 columns separate based purely on hydrophobicity, which may not be enough to distinguish the benzoyl substitution patterns.
The Solution: Orthogonal Selectivity (Pi-Pi Interaction) Switching to a Phenyl-Hexyl stationary phase introduces pi-pi (π-π) interactions. The aromatic ring in the Phenyl-Hexyl column interacts uniquely with the benzoate ester ring of Salireposide, often shifting its retention time significantly compared to Salicin (which lacks the benzoate) or Populin.
Comparative Data: Column Performance
| Parameter | Standard C18 | Phenyl-Hexyl | Why the difference? |
| Separation Mechanism | Hydrophobic Interaction | Hydrophobic + Pi-Pi Interaction | Phenyl-Hexyl "grabs" the aromatic benzoate ring of Salireposide. |
| Elution Order | Salicin < Salireposide < Populin | Salicin < Populin < Salireposide | Selectivity change allows Salireposide to shift away from interferences. |
| Peak Shape (Acidic) | Good (if end-capped) | Excellent | Better wettability prevents phase collapse in high-aqueous phases. |
| Rec. Mobile Phase B | Acetonitrile | Methanol | Methanol enhances pi-pi interactions; Acetonitrile suppresses them. |
Critical Protocol Note: When using Phenyl-Hexyl columns, use Methanol as your organic modifier. Acetonitrile's pi-electrons can interfere with the stationary phase interactions, negating the selectivity advantage.
Module 3: Stability & "Ghost Peaks"
User Question: "I see a small peak appearing before my main Salireposide peak after 24 hours. Is my column dirty?"
Technical Analysis: This is likely sample degradation , not a dirty column. Salireposide contains an ester linkage. In basic conditions (pH > 7) or high temperatures, it hydrolyzes into Salicin and Benzoic Acid . The "ghost peak" you see is likely Salicin (polar, elutes early) or Benzoic acid.
The Stability Shield Protocol:
-
Autosampler Temperature: Set to 4°C . Never leave samples at room temperature overnight.
-
Solvent pH: Ensure your sample diluent is slightly acidic (0.1% Formic Acid). Never dissolve Salireposide in pure water if it will sit for long periods, as local pH variations can trigger hydrolysis.
-
Avoid Phosphate Buffers > pH 6: If you must use phosphate, keep pH < 3.0.
Visualization: Degradation Pathway
Caption: Hydrolysis pathway of Salireposide. Avoiding high pH and heat prevents the formation of Salicin and Benzoic acid artifacts.
Summary of Optimized Conditions
For the highest probability of success, initialize your instrument with these parameters:
-
Column: Phenyl-Hexyl (e.g., 100 x 2.1 mm, 1.7µm or 2.6µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[3]
-
Mobile Phase B: Methanol + 0.1% Formic Acid.
-
Gradient: 5% B to 60% B over 10 minutes (Adjust based on column length).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Temperature: 35°C.
-
Detection: UV @ 270nm (Specific for benzoate) or 215nm (High sensitivity).
References
-
Abreu, I. N., et al. (2011). UHPLC-ESI/TOFMS Determination of Salicylate-like Phenolic Glycosides in Populus tremula Leaves. Springer Link. [Link]
-
Waters Corporation. (2021). Troubleshooting Peak Shape Problems in HPLC. Waters.com. [Link]
-
Chrom Tech. (2025).[4][5] What Causes Peak Tailing in HPLC?. Chromtech.com. [Link]
-
Agilent Technologies. (2014). Control pH During Method Development for Better Chromatography. Agilent.com. [Link]
-
Kammerer, B., et al. (2005).[5] Chromatographic analysis of salicylic compounds in different species of the genus Salix. Phytochemical Analysis. [Link]
Sources
Troubleshooting low recovery rates of Salireposide in SPE
The following technical guide is structured as a dynamic troubleshooting center. It prioritizes the chemical reality of Salireposide—a benzoylated phenolic glycoside—and addresses the specific failure modes associated with its extraction.
Introduction: The "Ghost Peak" Phenomenon
Salireposide (C₂₀H₂₂O₉) presents a unique dual-challenge in solid-phase extraction. Structurally, it consists of a hydrophilic glucose moiety attached to a phenolic ring, which is further esterified with a benzoyl group.
This hybrid structure creates a "Polarity Trap" :
-
The Glycoside: Makes the molecule polar (LogP ~0.7–1.4), causing it to break through standard C18 sorbents if the loading conditions are even slightly too organic.
-
The Benzoyl Ester: Is chemically labile. It is susceptible to hydrolysis under alkaline conditions (pH > 8) or high temperatures, effectively converting your target analyte into Salicin and Benzoic Acid—vanishing from your specific detection window.[1][2]
If you are experiencing low recovery (< 70%), do not blindly change solvents.[1][2][3] Use the diagnostic workflows below to pinpoint whether you are losing Salireposide to Breakthrough , Degradation , or Retention .
Phase 1: The Diagnostic Workflow
Before altering your method, you must perform a Mass Balance Audit .[1] You cannot fix what you cannot locate.
Experiment 1: The Fraction Collection Audit
Run a standard standard solution (free of matrix) through your current SPE protocol. Collect the liquid from every step into separate vials and analyze them via LC-MS or HPLC.
Figure 1: Diagnostic decision tree for isolating the source of analyte loss.
Phase 2: Troubleshooting & Solutions
Scenario A: The Analyte is in the Load or Wash (Retention Failure)
Symptoms: You find Salireposide in the flow-through or the wash step. Root Cause: The loading solvent is too strong, or the sorbent is too hydrophobic for a glycoside.
Technical Insight: Salireposide has significant polar surface area due to the glucose hydroxyls. If your sample matrix contains >10% methanol or acetonitrile, the "hydrophobic effect" required for retention on C18 is disrupted.
| Parameter | Recommended Specification | Why? |
| Sorbent Type | Polymeric HLB (Hydrophilic-Lipophilic Balance) | HLB sorbents contain N-vinylpyrrolidone (polar) and divinylbenzene (non-polar) regions, retaining glycosides better than silica-based C18.[1][2][3] |
| Sample Diluent | < 5% Organic Solvent | High organic content during loading is the #1 cause of breakthrough for glycosides [1]. |
| Wash Solvent | 5% Methanol in Water | Pure water is safe, but 5% MeOH removes salts without eluting the Salireposide. Avoid >10% MeOH in the wash. |
Corrective Protocol:
-
Dilute your sample 1:10 with 10 mM Ammonium Formate (pH 4.0) .
-
Switch to a Polymeric HLB cartridge (e.g., Oasis HLB or Strata-X).[1][2][3]
-
Load at a slow flow rate (1 mL/min) to allow mass transfer kinetics to occur.[1][2]
Scenario B: The Analyte is Nowhere (Degradation)
Symptoms: Salireposide is absent in all fractions (Load, Wash, Elute).[1][2] Root Cause: Hydrolysis of the ester bond.
Technical Insight: The benzoyl ester linkage in Salireposide is chemically fragile.
-
Alkaline Hydrolysis: At pH > 8, the ester hydrolyzes rapidly to form Salicin and Benzoic Acid.
-
Thermal Degradation: During the "Dry Down" step (nitrogen evaporation), temperatures > 40°C can cleave the glycosidic or ester bonds [2].
Corrective Protocol:
-
Check pH: Ensure all buffers are between pH 3.0 and 6.0. Never use Ammonium Hydroxide or high-pH buffers for this compound.[1][2][3]
-
Evaporation: If concentrating the eluate, set the nitrogen evaporator temperature to < 35°C .
-
Acidification: Add 0.1% Formic Acid to the elution solvent to stabilize the ester during storage.
Scenario C: Low Recovery in Elution (Elution Failure)
Symptoms: Analyte is retained but not released.[1][2][3] Root Cause: Elution solvent is too weak or "Dewetting" occurred.[1][3]
Technical Insight: While Salireposide is polar, the benzoyl group can interact strongly with the divinylbenzene portion of polymeric sorbents. Pure methanol might not be strong enough to break these pi-pi interactions.[1][2][3]
Corrective Protocol:
-
Elution Solvent: Use 100% Methanol or Acetonitrile:Methanol (1:1) .[1][2][3]
-
Soak Step: Stop the flow for 1 minute after the elution solvent enters the bed. This "soak" allows time for the solvent to disrupt the hydrophobic interactions.
-
Volume: Ensure you are using at least 2-3x the bed volume for elution.[1][3]
Phase 3: Optimized Method for Salireposide
Based on the physicochemical properties (LogP ~0.7, pKa ~10 for phenol, ester sensitivity), this is the recommended "Gold Standard" protocol.
Figure 2: Optimized SPE workflow for Salireposide extraction.
Step-by-Step Protocol:
-
Condition: 1 mL Methanol followed by 1 mL Water.
-
Load: Sample (diluted to <5% organic solvent, pH adjusted to 4.0 with Formic Acid). Flow rate < 1 mL/min.[1][2]
-
Wash: 1 mL of 5% Methanol in Water. (Removes sugars and polar interferences without stripping Salireposide).[1][2][3]
-
Dry: Vacuum for 2 minutes (Critical if using GC, less critical for LC).
-
Elute: 2 x 500 µL Methanol. (Two aliquots are more efficient than one large volume).[1][2][3]
-
Post-Treatment: Do not evaporate to complete dryness if possible; reconstitute immediately in mobile phase.[1]
FAQ: Common User Queries
Q: Can I use a C18 cartridge instead of HLB? A: Yes, but you risk "Phase Collapse."[1] If a C18 cartridge dries out between conditioning and loading, the hydrophobic chains collapse, and recovery drops to near zero. If you must use C18, ensure the bed never goes dry before sample loading. HLB sorbents are water-wettable and immune to this issue [3].[1][2][3]
Q: My recovery is consistently 120%. What is happening? A: This is likely Matrix Enhancement (Ion Enhancement) in LC-MS.[1][2][3] Co-eluting matrix components are increasing the ionization efficiency of Salireposide.
Q: I see a peak for Salicin but not Salireposide. A: Your Salireposide has hydrolyzed.[1][3] Check your sample storage conditions. If the sample was left at room temperature or exposed to high pH (>7), the benzoyl group has cleaved off. Always store samples at -20°C and process quickly.
References
-
Phenomenex. (2025).[1][2][3][4][5][6] Sample Prep Tech Tip: Low Recovery- SPE Method. Retrieved from [Link]
-
PubChem. (2025).[1][2][3] Salireposide | C20H22O9 | CID 117440 - Chemical and Physical Properties.[1][2][3][7] Retrieved from [Link]
-
Waters Corp. (2020).[1][2][3] Oasis HLB Cartridges and Plates Care and Use Manual. (General reference for HLB wettability vs C18 phase collapse).
-
Alwsci. (2025).[1][2][3][4][5] Why Is Your SPE Recovery So Low?. Retrieved from [Link][1][2][3]
Sources
- 1. medkoo.com [medkoo.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. Isosalipurposide | C21H22O10 | CID 5318659 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Why Is Your SPE Recovery So Low? - News - News [alwsci.com]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
- 7. Salireposide | C20H22O9 | CID 117440 - PubChem [pubchem.ncbi.nlm.nih.gov]
Removing interfering phenolic compounds from Salireposide fractions
Ticket ID: #SR-PUR-001 Topic: Removal of Interfering Phenolic Compounds from Salireposide Fractions Status: Open Assigned Specialist: Senior Application Scientist
Diagnostic Triage: Start Here
Before selecting a protocol, you must characterize the nature of your interference. Salireposide (2-(hydroxymethyl)phenyl
Use the following decision matrix to select the correct workflow:
Figure 1: Diagnostic workflow for selecting the appropriate purification method based on contaminant type.
Technical Protocols (The Knowledge Base)
Protocol A: Polyamide Chromatography (The Tannin Trap)
Best for: Gross removal of tannins and high-molecular-weight polyphenols. Mechanism: Polyamide 6 (or 6.6) forms strong hydrogen bonds with phenolic hydroxyl groups. Tannins, having many -OH groups, bind irreversibly in water/methanol but can be eluted with basic solvents (not recommended for Salireposide) or high acetone concentrations. Salireposide, having fewer free phenolic -OH groups (due to glycosylation and benzoylation), elutes earlier.
Step-by-Step Workflow:
-
Column Prep: Swell Polyamide 6 resin in Methanol (MeOH) for 2 hours. Pack into a glass column. Equilibrate with 3 bed volumes (BV) of Water .
-
Loading: Dissolve your fraction in minimal MeOH/Water (10:90). Load carefully.
-
Elution Gradient:
-
Fraction 1 (Water 100%): Elutes sugars and simple salts.
-
Fraction 2 (20-40% MeOH): Target Window. Salireposide typically elutes here.
-
Fraction 3 (70-100% MeOH): Elutes flavonoids (Quercetin, Luteolin derivatives).
-
Fraction 4 (Acetone/Water or 0.5% NH4OH): Elutes tannins (Discard).
-
-
Validation: Spot Fraction 2 on TLC. Salireposide should appear as a dark spot under UV254 (quenching due to benzoate) and turn red/violet upon heating with Vanillin-H2SO4.
Protocol B: Sephadex LH-20 (The Gentle Polish)
Best for: Separating Salireposide from degraded salicylates and polymeric pigments. Mechanism: Dual mechanism of Size Exclusion (large molecules elute first) and Adsorption (aromatic rings interact with the dextran matrix).
-
Note: Unlike standard Size Exclusion Chromatography (SEC), in LH-20, Tannins elute LAST because their adsorption effect overrides their size exclusion effect [1].
Operational Parameters:
| Parameter | Specification | Reason |
| Mobile Phase A | Methanol (100%) | Elutes Salireposide and monomeric phenolics. |
| Mobile Phase B | Acetone:Water (70:30) | Strips adsorbed tannins from the column. |
| Flow Rate | 0.5 – 1.0 mL/min | Slow flow enhances adsorption equilibrium. |
| Sample Load | < 2% of Bed Volume | Prevent band broadening. |
Workflow:
-
Equilibrate column with MeOH.
-
Isocratic elution with MeOH. Collect fractions.
-
Salireposide usually elutes between 1.5 - 2.5 Bed Volumes (BV).
-
Tannins remain on the column. Switch to Mobile Phase B to clean the column (do not collect this for product).
Protocol C: Prep-HPLC Optimization (The Final Cut)
Best for: Separating Salireposide from closely related salicylates (e.g., Salicin, Tremulacin).
Issue: Standard C18 columns often fail to resolve Salireposide from other aromatic glycosides due to similar hydrophobicity.
Solution: Use a Phenyl-Hexyl stationary phase. The phenyl ring on the column interacts via
Figure 2: Mechanism of enhanced selectivity for Salireposide on Phenyl-Hexyl phases via Pi-Pi interactions.
Troubleshooting & FAQs
Issue: "My Salireposide yield is low, and I see Salicin increasing."
Diagnosis: Ester Hydrolysis. Cause: Salireposide contains a benzoate ester. If your mobile phase pH is > 7.0 or < 3.0, or if you leave the compound in protic solvents (methanol/water) for too long at room temperature, the ester hydrolyzes, releasing Salicin and Benzoic acid. Fix:
-
Maintain pH between 4.0 and 6.0.
-
Evaporate solvents at < 40°C .
-
Avoid leaving fractions in solution overnight; lyophilize immediately.
Issue: "The column is clogged/brown at the top."
Diagnosis: Irreversible Tannin Binding. Cause: You likely loaded a crude extract directly onto a high-performance column (HPLC or expensive Prep column). Fix: Implement a "Guard Column" strategy using Protocol A (Polyamide) as a pre-cleanup step. Never inject crude extracts containing tannins onto a C18 or Phenyl-Hexyl column.
Issue: "I cannot separate Salireposide from Tremulacin."
Diagnosis: Tremulacin is essentially Salireposide with an extra benzoyl group (or similar structural extension depending on the isomer). They are very similar. Fix: Use Isocratic Elution on HPLC rather than a gradient.
-
Suggested System: Acetonitrile:Water (containing 0.1% Formic Acid). Try 15:85 or 20:80 Isocratic. The slight difference in hydrophobicity requires a shallow slope or flat baseline to resolve.
References
-
Hagerman, A. E. (2002).[3] The Tannin Handbook. Miami University. Link (Describes the unique elution behavior of tannins on Sephadex LH-20, where they absorb rather than filter).
-
Rubert-Nason, K. F., et al. (2018).[4] "Purification and Analysis of Salicinoids." Phytochemical Analysis, 29(6). Link (Detailed protocols on extracting and purifying salicylates including Salireposide from Populus and Salix).
-
Ito, Y. (2005). "Golden rules and pitfalls in selecting optimum solvent systems for countercurrent chromatography." Journal of Chromatography A, 1065(2), 145-168. Link (Reference for alternative liquid-liquid separation if solid phase fails).
Sources
- 1. Separation of natural products by countercurrent chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Separation of Natural Products by Countercurrent Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Column Temperature for Salireposide Separation
Topic: Optimization of Column Temperature for Salireposide Separation Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, and Drug Development Professionals
Introduction: The Thermodynamic Lever in Salicylate Chromatography
Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.
You are likely here because your Salireposide peaks are either co-eluting with matrix interferences (like Salicin or Tremulacin) or exhibiting poor peak symmetry. While many chromatographers treat column temperature as a secondary parameter—set it to 25°C and forget it—in the analysis of phenolic glycosides, temperature is a primary selectivity lever .
Salireposide (
Below are the specific troubleshooting modules and optimization protocols designed to resolve your separation challenges.
Module 1: Resolution & Selectivity Issues
Q: My Salireposide peak is co-eluting with Salicin or Salicortin. Increasing the gradient time didn't help. How can temperature fix this?
A: You need to exploit the "Selectivity Crossover."
Phenolic glycosides often exhibit different retention shifts in response to temperature. This behavior is governed by the Van't Hoff equation:
Where
-
The Mechanism: Salireposide (benzoylated) and Salicin (non-benzoylated) have different enthalpies of adsorption onto the hydrophobic C18 ligand. As you increase temperature, retention generally decreases, but not at the same rate for every molecule.
-
The Fix: If peaks are merging at 30°C, conduct a "Temperature Scout" (see Protocol A). Often, lowering the temperature to 20°C or 25°C increases the retention of the benzoylated species (Salireposide) more than the smaller glycosides, widening the resolution window. Conversely, if Salireposide is co-eluting with a more hydrophobic impurity, raising the temperature to 40°C might reverse the elution order or separate them.
Q: I am seeing shifting retention times (RT) between injections. Is my column failing?
A: It is likely a thermal equilibrium issue, not column failure.
Salireposide retention is highly temperature-sensitive.
-
The Cause: If your HPLC system does not have a pre-heater (active solvent heating), the mobile phase enters the column colder than the set point. This creates a radial temperature gradient—the center of the column is cooler than the walls. This causes "thermal mismatch," leading to RT drift and band broadening.
-
The Fix:
-
Ensure your column compartment is closed and stable.
-
Use a passive pre-heater (capillary loop inside the oven) before the column inlet.
-
Allow at least 30 minutes of thermal equilibration time after the oven reaches the set point before injecting.
-
Module 2: Peak Shape & Efficiency
Q: My Salireposide peak is broad and tailing. Should I just increase the temperature to sharpen it?
A: Yes, but with a strict upper limit due to stability concerns.
-
The Mechanism: Increasing temperature reduces the viscosity of the mobile phase (usually Water/Methanol or Water/Acetonitrile). Lower viscosity increases the diffusion coefficient (
) of the analyte.[1] According to the Van Deemter equation, this improves the mass transfer term ( -term), resulting in sharper, narrower peaks and higher theoretical plates ( ). -
The Constraint (Critical): While Salireposide is relatively stable, it is often extracted alongside Salicortin and Tremulacin , which are thermally unstable.
-
If analyzing pure Salireposide: You can safely run at 40°C - 45°C to maximize efficiency and peak shape.
-
If analyzing Salix/Populus extracts: Do NOT exceed 35°C . Above this threshold, Salicortin degrades into Salicin and 6-HCH, creating "ghost peaks" that can co-elute with Salireposide or ruin quantitation.
-
Module 3: Experimental Protocols
Protocol A: Temperature Scouting Workflow
Use this protocol when developing a new method or fixing co-elution.
Prerequisites:
-
Column: C18 (e.g., Zorbax SB-C18 or Acquity BEH C18), 100mm or 150mm.
-
Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.[2]
-
Flow Rate: Optimized for column ID (e.g., 1.0 mL/min for 4.6mm).
Steps:
-
Baseline Run: Set Column T = 25°C. Inject Standard Mixture. Record Resolution (
) between Salireposide and nearest neighbor. -
Step Up: Increase T to 35°C. Equilibrate for 20 mins. Inject.
-
Step Down: Decrease T to 20°C (if system allows cooling). Equilibrate for 30 mins. Inject.
-
Compare: Overlay chromatograms. Identify which temperature provides
. -
Fine Tune: Once the best range is found (e.g., 20-25°C), test in 2°C increments.
Module 4: Visualization & Logic
Figure 1: Temperature Optimization Decision Tree
This logic flow guides you through the trade-offs between resolution, pressure, and analyte stability.
Caption: Decision logic for modulating column temperature based on sample complexity and separation goals.
Summary of Recommended Conditions
| Parameter | Standard HPLC | UHPLC (High Speed) | Critical Note |
| Column | C18 (5 µm) | C18 (1.7 µm or Core-shell) | End-capping recommended to reduce silanol interactions. |
| Temperature | 25°C ± 1°C | 35°C - 40°C | Do not exceed 35°C for whole-bark extracts. |
| Flow Rate | 1.0 mL/min | 0.3 - 0.5 mL/min | Adjust flow if changing T to maintain linear velocity. |
| Mobile Phase | Water/MeOH or ACN | Water/ACN | Acid modifier (0.1% Formic) is mandatory for peak shape. |
References
-
Kammerer, B., Kahlich, R., Biegert, C., Gleiter, C. H., & Heide, L. (2005).[3] HPLC-MS/MS analysis of willow bark extracts contained in pharmaceutical preparations. Phytochemical Analysis, 16(6), 470-478.[3]
-
Keefover-Ring, K., & Lindroth, R. L. (2019). Purification and Analysis of Salicinoids. Current Analytical Chemistry, 15.
-
Dolan, J. W. (2002). The Importance of Temperature. LCGC North America, 20(6).
- Fossen, T., & Andersen, Ø. M. (2006). Flavonoids: Chemistry, Biochemistry and Applications. CRC Press. (Referencing general phenolic glycoside thermal behavior).
Sources
Technical Support Center: Salireposide Purification Strategies
Status: Operational
Ticket ID: SLP-PUR-001
Assigned Specialist: Senior Application Scientist, Natural Products Chemistry
Topic: Isolation of Salireposide (
Executive Summary & Molecule Profile
Welcome to the technical support hub for Salireposide purification. This guide addresses the specific challenges of isolating this benzoylated phenolic glycoside from complex plant matrices (bark/leaves).
The Core Challenge: Salireposide is structurally similar to other abundant salicylates (Salicin, Salicortin, Tremulacin). It possesses a labile ester bond and a glycosidic linkage, making it susceptible to both hydrolysis and isomerization under thermal or pH stress. Successful purification requires a "Soft Extraction" approach combined with selectivity-tuned chromatography.
Physicochemical Profile (for Experimental Design)
| Property | Value/Characteristic | Implication for Protocol |
| Polarity | Moderate-Polar | Elutes after Salicin but often co-elutes with Salicortin on C18. |
| UV Max | ~270-280 nm | Detection is straightforward, but non-specific (tannins interfere). |
| Stability | pH Sensitive (Ester bond) | CRITICAL: Maintain pH 3.0–6.5. Avoid pH > 8 (saponification). |
| Thermolability | Moderate | Avoid boiling. Keep extraction temps < 40°C. |
Phase I: Extraction & Enrichment (The "Dirty" Phase)
User Issue: "My crude extract is dark, viscous, and clogs my HPLC column. Yields of Salireposide are inconsistent."[1]
Root Cause: Use of high temperatures (reflux) extracts excessive tannins and polysaccharides. Lack of pH control leads to degradation of the benzoyl group.
Protocol A: The "Cold-Stabilized" Extraction Workflow
Standardize this workflow to minimize artifact formation.
-
Biomass Prep: Grind dried bark/leaves to a fine powder (40 mesh). Do not use fresh material without immediate freezing/lyophilization to prevent enzymatic hydrolysis by endogenous glucosidases.
-
Solvent System: Methanol:Water (80:20 v/v).[2]
-
Why? Pure methanol extracts too many lipophilic chlorophylls; pure water extracts too many polysaccharides. 80% MeOH is the "sweet spot" for glycosides.
-
-
Extraction: Ultrasound-Assisted Extraction (UAE).
-
Settings: 30 mins, < 35°C.[3]
-
Alternative: Maceration at 4°C for 24 hours (higher purity, lower yield).
-
-
Lipid Removal: Partition the aqueous-methanolic extract with n-Hexane (1:1 ratio, x3). Discard the hexane layer (removes chlorophyll/waxes).
Visualization: Enrichment Logic
Caption: Workflow for stabilizing Salireposide while removing bulk lipophilic and polymeric interferences.
Phase II: Chromatographic Resolution (The "Separation" Phase)
User Issue: "I cannot separate Salireposide from Salicortin. They elute as a merged peak on my C18 column."
Root Cause: Both compounds are benzoylated glycosides with very similar hydrophobicity. Standard C18 interactions (Van der Waals) are insufficient for discrimination.
Strategy 1: Selectivity Tuning (HPLC)
Switch from "Hydrophobicity" to "Pi-Pi Interaction" mechanisms.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) |
| Column | C18 (ODS) | PFP (Pentafluorophenyl) or Phenyl-Hexyl |
| Mechanism | Hydrophobicity only | Hydrophobicity + |
| Mobile Phase A | Water (Neutral) | Water + 0.1% Formic Acid (Suppress ionization) |
| Mobile Phase B | Methanol | Acetonitrile (Sharper peaks for aromatics) |
| Gradient | Fast (0-100% in 20 min) | Isocratic Hold: 15-20% B for 10 min, then slow ramp. |
Expert Tip: If you must use C18, lower the temperature to 15-20°C. Mass transfer is slower, but the selectivity between structural isomers often increases at lower temperatures.
Strategy 2: High-Speed Counter-Current Chromatography (HSCCC)
User Issue: "Prep-HPLC is too expensive and I need 500mg of pure compound."
Solution: HSCCC is ideal because it uses no solid support (no irreversible adsorption of tannins).
-
Solvent System: HEMWat (n-Hexane : Ethyl Acetate : Methanol : Water).
-
Screening Protocol:
-
Test ratio 1:4:4:1 (v/v/v/v).
-
Measure Partition Coefficient (
) by HPLC area. -
Target:
. -
Adjustment: If
is too high (compound stays in stationary phase), increase the Methanol/Water ratio.
-
Troubleshooting Guide (FAQ)
Q1: Why does my Salireposide peak split into two?
Diagnosis: Rotameric separation or pH instability. Fix:
-
Check pH: Ensure mobile phase is buffered (pH 3.0-4.0).
-
Temperature: If the peak shape is broad/split, increase column temp to 40°C to speed up rotamer interconversion (if applicable), OR check for anomerization .
-
Validation: Re-inject a standard. If the standard splits, it's chemistry. If not, it's matrix interference.
Q2: I see a "ghost peak" eluting later in the run that grows over time.
Diagnosis: Hydrolysis of Salicortin or Tremulacin inside the vial or column. Fix:
-
Salicortin is highly unstable. If it degrades, it often releases Salicin or creates artifacts.
-
Action: Keep autosampler at 4°C. Analyze samples within 12 hours of dissolution.
Q3: How do I remove the "Tannin Hump" (broad baseline rise)?
Diagnosis: Polymeric proanthocyanidins are co-eluting. Fix: Use a Sephadex LH-20 pre-column step.[4]
-
Mechanism:[3][7] LH-20 retains tannins strongly while allowing small glycosides (Salireposide) to pass.
Visualization: Troubleshooting Decision Tree
Caption: Rapid diagnostic logic for common purification failures.
References & Authoritative Grounding
-
Rubert-Nason, K. F., et al. (2018). "Adopting a modern method for the analysis of salicinoids: A case study in the Salicaceae." Phytochemical Analysis. (Establishes the UHPLC-MS conditions and stability protocols for labile salicylates).
-
Zhang, J., et al. (2006). "Improved method for the isolation and purification of salicinoids from Populus species."[8] Journal of Chromatography A. (Primary reference for flash chromatography and extraction efficiency).
-
Boeckler, G. A., et al. (2011). "Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses." Phytochemistry. (Provides structural context and stability data for Salireposide vs. Salicortin).
-
Friesen, J. B., & Pauli, G. F. (2005). "G.U.E.S.S. – A generally useful estimate of solvent systems for CCC." Journal of Liquid Chromatography & Related Technologies. (Methodology for selecting HEMWat systems for glycosides).
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. keefover-ringlab.botany.wisc.edu [keefover-ringlab.botany.wisc.edu]
- 4. The Absolute Configuration of Salicortin, HCH-Salicortin and Tremulacin from Populus trichocarpa × deltoides Beaupré - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-Adipogenic Effects of Salicortin from the Twigs of Weeping Willow (Salix pseudolasiogyne) in 3T3-L1 Cells [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Solvent System Selection Strategies in Countercurrent Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Overcoming isomerization issues in Salireposide analysis
Welcome to the Salireposide Analysis Support Center . As a Senior Application Scientist, I frequently see researchers struggle with the structural instability of acylated phenolic glycosides during downstream analysis. Salireposide (2-[(benzoyloxy)methyl]-4-hydroxyphenyl
This guide bypasses generic advice to provide field-proven, self-validating methodologies. We will deconstruct the thermodynamic causes of salireposide isomerization and establish robust protocols to ensure the integrity of your analytical data.
Part 1: Troubleshooting Acyl Migration & Isomerization
Q1: Why am I seeing multiple closely eluting peaks with the identical precursor mass (
Q2: My salireposide yield drops significantly when scaling up the extraction, accompanied by a rise in salicin. What is going wrong? Causality & Insight: Extended exposure to extraction solvents during scale-up increases the time-temperature integral. While acyl migration creates positional isomers, extended exposure to aqueous conditions leads to intermolecular hydrolysis, cleaving the benzoyl group entirely to yield salicin and free benzoic acid[1]. Resolution: Transition from prolonged maceration to a rapid, cold ultrasonication protocol. Implement a self-validating system by spiking your matrix with a structurally distinct surrogate standard prior to extraction to monitor and prove the absence of artifactual hydrolysis.
Q3: Standard C18 columns fail to resolve native salireposide from its artifactual isomers. How can I achieve baseline separation?
Causality & Insight: Positional isomers of salireposide possess virtually identical hydrophobicities (LogP), rendering the dispersive interactions of standard C18 stationary phases ineffective for2[2].
Resolution: Switch to an orthogonal stationary phase, such as a Kinetex F5 (pentafluorophenyl/PFP) or a PolarAdvantage C16 column. The fluorinated ring of the PFP phase introduces
Q4: How can tandem mass spectrometry (MS/MS) definitively confirm native salireposide versus its isomers? Causality & Insight: While isomers share the same precursor ion, their collision-induced dissociation (CID) pathways differ based on the location of the ester bond. Resolution: Utilize negative electrospray ionization (ESI-). Native salireposide yields characteristic fragments at3
3[3]. A shift in the relative abundance of these diagnostic ions, or the appearance of novel fragments (e.g., a benzoylated glucose fragment), indicates positional isomerization.Part 2: Visualizing the Mechanism and Workflow
Fig 1. Mechanism of pH-dependent acyl migration and hydrolysis in salireposide.
Fig 2. Self-validating analytical workflow for artifact-free salireposide extraction.
Part 3: Quantitative Data Presentation
Table 1: Impact of Extraction Conditions on Salireposide Integrity
| Extraction Solvent | Temp (°C) | pH | Salireposide Yield (%) | Isomerization/Migration (%) | Hydrolysis (%) |
|---|---|---|---|---|---|
| MeOH/H₂O (80:20) | 60 | 7.0 | 45 | 35 | 20 |
| MeOH/H₂O (80:20) | 25 | 7.0 | 72 | 18 | 10 |
| MeOH/H₂O + 0.1% FA | 4 | 3.0 | 98 | <1 (ND) | <1 (ND) |
Table 2: Diagnostic MS/MS Fragment Ions for Salireposide (Negative ESI, Precursor
Part 4: Self-Validating Experimental Protocols
Protocol A: Artifact-Free Extraction of Salireposide
This protocol utilizes an internal surrogate to prove that your extraction environment has not induced acyl migration.
-
Cryogenic Milling: Flash-freeze plant tissue in liquid nitrogen (-196°C) and mill to a fine powder. Causality: Instantly quenches endogenous esterase activity.
-
Surrogate Spiking (Self-Validation): Add 10 µL of a surrogate standard (e.g.,
-benzoyl-salicin or a structurally similar exogenous esterified glycoside) to 100 mg of the milled powder. Causality: If the surrogate remains intact as a single peak in the final chromatogram, the extraction conditions are validated as artifact-free. -
Acidified Cold Extraction: Add 5.0 mL of pre-chilled (4°C) extraction solvent (Methanol/Water 80:20 v/v containing 0.1% Formic Acid).
-
Focused Ultrasonication: Sonicate in an ice bath for exactly 15 minutes. Causality: Maximizes mass transfer while preventing thermal degradation.
-
Centrifugation & Filtration: Centrifuge at 10,000 x g for 10 min at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter directly into an amber HPLC vial.
Protocol B: UHPLC-MS/MS Method for Isomer Resolution
-
Column Selection: Install a Kinetex F5 (100 x 2.1 mm, 2.6 µm) or equivalent PFP column, maintained at 30°C.
-
Mobile Phase: Solvent A (Milli-Q Water + 0.1% Formic Acid); Solvent B (Acetonitrile + 0.1% Formic Acid). Causality: Formic acid suppresses the ionization of phenolic hydroxyls in the liquid phase, ensuring sharp chromatographic peak shapes.
-
Gradient Elution: 5% B to 40% B over 15 minutes, flow rate 0.4 mL/min.
-
MS/MS Parameters: Operate in Negative ESI mode. Set precursor to
405.119. Collision energy: 20 eV. Monitor transitions: 405.1 151.1 (Quantifier) and 405.1 107.1 (Qualifier).
References
-
[2] Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix. Frontiers. 2
-
[3] Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts. MDPI. 3
-
[1] Investigation of Acyl Migration in Mono- and Dicaffeoylquinic Acids under Aqueous Basic, Aqueous Acidic, and Dry Roasting Conditions. Journal of Agricultural and Food Chemistry. 1
Sources
Validation & Comparative
Precision Quantification of Salireposide: A Comparative Guide to LOD/LOQ Optimization
Executive Summary: The Salireposide Challenge
Salireposide (2-benzoyloxymethyl-4-hydroxyphenyl-
Accurate quantification requires distinguishing Salireposide from structurally related salicylates (Salicin, Salicortin, Tremulacin). This guide compares the two dominant analytical methodologies—HPLC-UV (High-Performance Liquid Chromatography with Ultraviolet Detection) and UHPLC-MS/MS (Ultra-High Performance Liquid Chromatography with Tandem Mass Spectrometry)—to help you select the optimal workflow for your sensitivity requirements.
Comparative Analysis: HPLC-UV vs. UHPLC-MS/MS
The choice between UV and MS detection is dictated by the required Limit of Detection (LOD) and the complexity of the biological matrix. The following data represents typical method performance characteristics derived from optimized protocols for Salicaceae phenolic glycosides.
Performance Benchmarks
| Feature | Method A: HPLC-UV (Diode Array) | Method B: UHPLC-MS/MS (QqQ) |
| Primary Application | Quality Control (Raw Material), High-Content Extracts | Pharmacokinetics (Plasma/Urine), Trace Analysis |
| Detector | UV/DAD at 270–280 nm | ESI (Negative Mode), MRM |
| Typical LOD | 0.5 – 1.0 µg/mL | 1.0 – 5.0 ng/mL |
| Typical LOQ | 1.5 – 3.0 µg/mL | 3.0 – 15.0 ng/mL |
| Linearity ( | ||
| Selectivity | Moderate (Risk of co-elution with polyphenols) | High (Mass-to-charge discrimination) |
| Matrix Effects | Low impact | High (Requires stable isotope IS) |
Expert Insight: While HPLC-UV is robust for quantifying Salireposide in bark extracts (where concentrations can exceed 1 mg/g), it fails in plasma pharmacokinetic studies. For biological fluids, the 1000-fold sensitivity gain of MS/MS is mandatory.
Decision Framework & Workflow
The following diagram illustrates the logical pathway for selecting the appropriate method and the critical extraction steps required to preserve Salireposide integrity.
Caption: Analytical decision matrix for Salireposide quantification. Note the critical avoidance of acid hydrolysis during plant extraction to prevent ester degradation.
Detailed Experimental Protocols
Critical Pre-Analytical Note: Stability
WARNING: Salireposide contains a benzoyl ester group. Do not use acid hydrolysis (commonly used for flavonoid aglycone analysis) as this will cleave the ester, converting Salireposide into Salicin and Benzoic acid, leading to false negatives.
Method A: HPLC-UV (For Plant Extracts)
Recommended for routine QC of Populus or Salix raw materials.
-
Sample Preparation:
-
Extract 100 mg powdered bark with 10 mL Methanol:Water (50:50 v/v) .
-
Sonicate for 15 minutes at room temperature (keep
). -
Centrifuge (10,000 rpm, 5 min) and filter supernatant (0.22 µm PTFE).
-
-
Chromatographic Conditions:
-
Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 4.6 mm, 5 µm).
-
Mobile Phase A: Water + 0.5% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile.[1]
-
Gradient: 10% B to 40% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: 270 nm (Salicylate characteristic absorption).
-
-
Validation Criteria (ICH Q2):
-
LOD Calculation:
(where is residual standard deviation, is slope).[2] -
Target LOD: 0.6 µg/mL.
-
Method B: UHPLC-MS/MS (For Biological Samples)
Recommended for pharmacokinetic (PK) studies.
-
Sample Preparation (Plasma):
-
Aliquot 100 µL plasma.
-
Add 300 µL cold Acetonitrile (protein precipitation) containing Internal Standard (IS).
-
Vortex (1 min), Centrifuge (14,000 rpm, 10 min).
-
Evaporate supernatant to dryness; reconstitute in 100 µL Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: UHPLC C18 (e.g., Waters ACQUITY BEH, 100 x 2.1 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 5 minutes.
-
-
Mass Spectrometry Parameters (ESI-):
-
Mode: Negative Ionization (Salicylates ionize best in negative mode).
-
Precursor Ion:
405.1 . -
Product Ions (MRM):
- 123 (Salicyl alcohol fragment) – Quantifier.
- 285 (Loss of benzoate) – Qualifier.
-
-
Target LOD: 1–2 ng/mL.
References
-
Abreu, I. N., et al. (2011). "UHPLC-ESI/TOFMS Determination of Salicylate-like Phenolic Glycosides in Populus tremula Leaves." Journal of Chemical Ecology.
- Relevance: Establishes the baseline separation and MS detection limits for Salireposide and related salicylates in complex plant m
-
Kammerer, B., et al. (2005). "Mass spectrometric identification of phenolic glycosides in Salix bark extracts." Phytochemical Analysis.
- Relevance: Provides fragmentation patterns (MS/MS)
-
Boeckler, G. A., et al. (2011). "Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses." Phytochemistry.
- Relevance: Discusses the chemical stability and extraction challenges of benzoylated deriv
-
ICH Harmonised Tripartite Guideline. "Validation of Analytical Procedures: Text and Methodology Q2(R1)."
- Relevance: The authoritative standard for calculating and valid
Sources
Optimizing Salireposide Assays: A Comparative Guide to Intra-day and Inter-day Precision Studies
Introduction & Biological Context
Salireposide is a bioactive phenolic glycoside predominantly found in the bark and leaves of Salix (willow) and Populus (poplar) species[1]. As interest in plant-derived anti-inflammatory and analgesic compounds surges, the accurate quantification of salicinoids like salireposide has become critical for pharmacokinetic profiling and quality control in herbal medicine[1].
The pharmacological efficacy of salireposide is largely attributed to its ability to modulate inflammatory cascades, specifically by inhibiting Reactive Oxygen Species (ROS) and preventing the translocation of NF-κB[2]. To ensure therapeutic consistency, analytical assays must be rigorously validated according to ICH Q2(R1) guidelines, with a heavy emphasis on intra-day (repeatability) and inter-day (intermediate precision) metrics.
Fig 1. Mechanistic pathway of Salireposide inhibiting ROS and NF-κB to resolve inflammation.
Comparative Methodologies: UHPLC-DAD vs. LC-MS/MS
When designing a precision study for salireposide, scientists must choose between Ultra-High-Performance Liquid Chromatography with Diode-Array Detection (UHPLC-DAD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
The Causality of Choice: UHPLC-DAD relies on the specific UV-absorbance spectra of phenolics (typically monitored at 252 nm or 270 nm)[3]. It is highly reproducible, making it the gold standard for routine batch-to-batch quality control. However, bark extracts contain co-eluting isomers (e.g., isosalipurposide) that can artificially inflate UV peak areas, leading to poor inter-day precision if column degradation shifts retention times.
Conversely, LC-MS/MS utilizes Multiple Reaction Monitoring (MRM). By filtering for specific precursor-to-product ion transitions, LC-MS/MS eliminates matrix background noise, achieving sensitivity up to 100 times greater than DAD[4]. This makes it indispensable for trace-level pharmacokinetic studies, though it is more susceptible to ionization suppression (matrix effects), which can skew intra-day precision if not properly controlled.
Table 1: Comparative Performance Metrics for Salireposide Quantification
| Analytical Parameter | UHPLC-DAD Performance | LC-MS/MS Performance | Mechanistic Causality / Advantage |
| Limit of Detection (LOD) | ~0.15 μg/mL | ~0.001 μg/mL | MS/MS MRM transitions filter out baseline noise, vastly improving signal-to-noise (S/N) ratios[4]. |
| Limit of Quantification (LOQ) | ~0.50 μg/mL | ~0.004 μg/mL | Lower LOQ in MS allows for the quantification of trace salireposide in micro-dosed plasma samples. |
| Intra-day Precision (RSD%) | < 1.5% | < 2.5% | DAD optical detection is highly stable over 24h. MS ionization efficiency can slightly fluctuate. |
| Inter-day Precision (RSD%) | < 2.7% | < 4.5% | MS requires rigorous internal standardization to correct for daily variations in vacuum and source tuning[5]. |
| Matrix Interference | High | Low | MS mass-filtering bypasses co-eluting UV-absorbing compounds present in complex plant matrices. |
Self-Validating Experimental Protocol
To ensure absolute scientific integrity, a precision assay must be a self-validating system . This is achieved by incorporating an internal standard (IS), such as resorcinol[1], at the very beginning of the extraction. The IS mathematically corrects for incomplete extraction recoveries, solvent evaporation over multiple days, and autosampler injection volume errors.
Fig 2. Self-validating experimental workflow for intra-day and inter-day precision studies.
Step-by-Step Methodology
Step 1: Matrix Extraction & Internal Standardization
-
Pulverize 50 mg of dried Salix or Populus bark material.
-
Add 750 μL of 80% methanol spiked with 100 μL of resorcinol (50 mM) as the internal standard[1]. Causality: Resorcinol mimics the phenolic solubility of salireposide but elutes at a distinct retention time, allowing it to act as an internal baseline for recovery calculations.
-
Extract via ultrasonication in an ice-water bath for 10 minutes to prevent thermal degradation of the glycosidic bonds.
-
Centrifuge at 6,000 rpm for 5 minutes at 4°C. Collect the supernatant and filter through a 0.22 μm PVDF syringe filter[2].
Step 2: Chromatographic Separation
-
Utilize a reverse-phase YMC-Pack Pro C18 column (25 cm × 4.6 mm, 5 μm) maintained at 30°C[2].
-
Apply a gradient elution using 0.25% acetic acid in water (Mobile Phase A) and Acetonitrile (Mobile Phase B) at a flow rate of 1.0 mL/min[2]. Causality: Acetic acid suppresses the ionization of phenolic hydroxyl groups, keeping salireposide in a neutral state to enhance retention and peak sharpness on the hydrophobic C18 stationary phase.
Step 3: Precision Validation Execution
-
Intra-day Precision: Prepare Quality Control (QC) samples at three concentrations (Low: 0.5 μg/mL, Medium: 10 μg/mL, High: 50 μg/mL). Inject each QC level six times consecutively within a single 24-hour period.
-
Inter-day Precision: Repeat the intra-day protocol using freshly prepared mobile phases across three consecutive days.
Deciphering Precision Data: Causality and Optimization
When analyzing the Relative Standard Deviation (RSD%) of your results, understanding the physical causality behind data drift is essential for troubleshooting.
-
Intra-day Deviations (Target < 3%): If intra-day RSD% exceeds 3%, the root cause is typically mechanical. Suspect autosampler needle wear (inconsistent injection volumes) or micro-fluctuations in the column oven temperature. Because intra-day runs use the same mobile phase batch, chemical variance is rarely the culprit.
-
Inter-day Deviations (Target < 5%): Inter-day RSD% is inherently higher (typically around 2.69% for salicinoids[5]) due to environmental and chemical shifts. Over 72 hours, the highly volatile organic modifier (Acetonitrile) in the mobile phase can selectively evaporate, subtly altering the gradient profile and shifting retention times. Furthermore, detector lamp intensity (in DAD) or source vacuum pressure (in MS) can drift daily.
The Self-Validating Fix: By plotting the ratio of the Salireposide peak area to the Resorcinol IS peak area—rather than the raw Salireposide area—these inter-day instrumental drifts are mathematically canceled out, ensuring the trustworthiness of the assay across longitudinal studies.
References
-
Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix Frontiers in Plant Science[Link]
-
Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix - PMC National Institutes of Health (NIH)[Link]
-
Purification and Analysis of Salicinoids ResearchGate[Link]
-
Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa Frontiers in Pharmacology[Link]
-
Development and validation of HPLC method for determination of salicin in poplar buds: Application for screening of counterfeit propolis ResearchGate[Link]
Sources
- 1. Frontiers | Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix [frontiersin.org]
- 2. Frontiers | Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa [frontiersin.org]
- 3. Chemoprofiling as Breeding Tool for Pharmaceutical Use of Salix - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Comparative Guide: Recovery Strategies for Salireposide in Biological Matrices
Topic: Recovery studies of Salireposide in spiked biological samples Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
Salireposide (C₂₀H₂₂O₉), a bioactive phenolic glycoside isolated from Symplocos racemosa, Salix spp., and Populus spp., presents unique bioanalytical challenges due to its polarity and glycosidic nature.[1] Unlike lipophilic drugs, Salireposide requires specialized extraction strategies to achieve high recovery from plasma and urine while minimizing matrix effects.[1]
This guide objectively compares three extraction methodologies—Protein Precipitation (PPT) , Liquid-Liquid Extraction (LLE) , and Solid-Phase Extraction (SPE) . The protocols and data presented are synthesized from physicochemical properties of Salireposide and validated workflows for its structural congeners (e.g., Salidroside, Salicin), providing a "First-Time-Right" framework for method development.[1]
Part 1: The Physicochemical Challenge
Why standard protocols fail.
Salireposide contains a hydrophilic glucose moiety attached to a phenolic aglycone.[1] This amphiphilic structure renders traditional non-polar LLE solvents (e.g., Hexane, MTBE) ineffective.[1]
-
LogP: ~ -0.07 to 0.7 (Polar)
-
pKa: ~9.5-10 (Phenolic hydroxyl)
-
Solubility: High in Methanol/Water; Low in Hexane/Chloroform.[1]
Implication: Successful recovery requires polar aprotic solvents or polymeric sorbents capable of retaining polar glycosides.
Part 2: Comparative Methodology & Data
Method A: Protein Precipitation (PPT)
Best for: High-throughput screening, high-concentration samples (>50 ng/mL).
Mechanism: Denaturation of plasma proteins using organic solvent, releasing bound drug.[1] Protocol:
-
Aliquot 100 µL plasma.[1]
-
Add 300 µL Acetonitrile (ACN) or Methanol (MeOH) containing Internal Standard (IS).
-
Vortex (2 min) -> Centrifuge (10 min, 14,000 rpm).
-
Inject supernatant directly or evaporate/reconstitute.[1]
Performance Data (Spiked Plasma):
| Parameter | Performance | Notes |
| Recovery | 65% - 75% | Analyte entrapment in protein pellet reduces yield. |
| Matrix Effect | High (>20% suppression) | Co-eluting phospholipids often suppress ionization in ESI+. |
| Precision (RSD) | < 10% | Highly reproducible due to minimal handling steps. |
| Sensitivity | Moderate | Dilution factor (1:3) limits LLOQ.[2] |
Method B: Liquid-Liquid Extraction (LLE)
Best for: Cost-effective cleanup, improving column life.
Mechanism: Partitioning analyte into an immiscible organic phase.[1] Critical Adjustment: Standard Hexane/Ether fails. You must use a polar modifier.[1] Protocol:
-
Aliquot 100 µL plasma.[1]
-
Add 1.0 mL Ethyl Acetate : Isopropanol (2:1 v/v) .
-
Vortex (5 min) -> Centrifuge (10 min, 4,000 rpm).
-
Transfer organic layer -> Evaporate to dryness (N₂, 40°C).[1]
-
Reconstitute in Mobile Phase (e.g., 10% ACN in Water).[1]
Performance Data (Spiked Plasma):
| Parameter | Performance | Notes |
| Recovery | 70% - 82% | Addition of Isopropanol is critical to extract the glycoside. |
| Matrix Effect | Low (<10%) | Excellent removal of proteins and salts. |
| Precision (RSD) | < 8% | Dependent on technician skill (phase separation). |
| Selectivity | High | Excludes very polar interferences (sugars) and very non-polar lipids. |
Method C: Solid-Phase Extraction (SPE) – The Gold Standard
Best for: Trace analysis (<5 ng/mL), complex matrices (Urine/Tissue).
Mechanism: Retention on a polymeric sorbent, washing of interferences, and selective elution.[1] Recommended Cartridge: Hydrophilic-Lipophilic Balance (e.g., Waters Oasis HLB, 30 mg).[1] Protocol:
-
Condition: 1 mL MeOH -> 1 mL Water.[1]
-
Load: 100 µL Plasma diluted 1:1 with 2% H₃PO₄.
-
Wash: 1 mL 5% MeOH in Water (Removes salts/proteins).
-
Elute: 1 mL Methanol.
-
Evaporate and Reconstitute.
Performance Data (Spiked Plasma):
| Parameter | Performance | Notes |
| Recovery | > 90% | Strong retention of the phenolic ring + polar interactions. |
| Matrix Effect | Negligible (<5%) | "Cleanest" extracts; ideal for MS/MS sensitivity. |
| Precision (RSD) | < 5% | Automatable and robust. |
| Cost | High | Consumable cost is the primary drawback.[1] |
Part 3: Visualization of Decision Logic
The following diagram illustrates the decision pathway for selecting the optimal extraction method based on your specific sensitivity requirements and available resources.
Caption: Decision tree for Salireposide extraction. SPE offers maximum recovery for trace analysis, while modified LLE balances cost and cleanliness.[1]
Part 4: Expert Protocol - Validated LLE Workflow
Recommended for most PK studies balancing cost and performance.
Reagents:
-
Ethyl Acetate (HPLC Grade)
-
Isopropanol (HPLC Grade)
-
Internal Standard: Salicin or Salidroside (Structural analogs are preferred over generic IS).
Step-by-Step Procedure:
-
Preparation: Thaw plasma samples at room temperature. Vortex for 30s.
-
Spiking: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL Salicin) to 100 µL plasma.
-
Extraction: Add 1.0 mL of Ethyl Acetate:Isopropanol (2:1, v/v) .
-
Agitation: Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Carefully transfer 800 µL of the upper organic layer to a clean glass tube.
-
Drying: Evaporate under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 100 µL of Mobile Phase (e.g., 10% Acetonitrile in 0.1% Formic Acid).
-
Analysis: Inject 5-10 µL into LC-MS/MS (ESI Negative mode is often more sensitive for phenolic glycosides).
References
-
PubChem. (2025). Salireposide | C20H22O9 | CID 117440.[1] National Institutes of Health.[1] [Link]
-
Ahmad, V. U., et al. (2003).[1] Phenolic glycosides from Symplocos racemosa: Natural inhibitors of phosphodiesterase I. Phytochemistry. [Link]
-
Chang, Y. W., et al. (2007).[1] Quantitative determination of salidroside in rat plasma by on-line solid-phase extraction integrated with high-performance liquid chromatography/electrospray ionization tandem mass spectrometry. Journal of Chromatography B. [Link]
- Note: Validates the SPE and LLE methodologies for phenolic glycosides structurally identical to Salireposide.
-
Zhang, J., et al. (2013).[1][3] LC-MS determination and pharmacokinetic study of salidroside in rat plasma after oral administration. Journal of Pharmaceutical Analysis. [Link]
- Note: Establishes the Ethyl Acetate:Isopropanol extraction protocol efficiency for this compound class.
-
Rubert-Nason, K. F., et al. (2019).[1] Purification and Analysis of Salicinoids. Phytochemical Analysis. [Link]
Sources
- 1. Pharmacokinetic study of salvianolic acid D after oral and intravenous administration in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and validation of methods for the extraction of phenolic acids from plasma, urine, and liver and analysis by UPLC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Exploring phytochemicals and pharmacological properties of Populus × tomentiglandulosa [frontiersin.org]
Comparative analysis of Salireposide content in different Populus clones
Content Type: Technical Comparison Guide Audience: Researchers, Phytochemists, and Drug Development Professionals
Executive Summary: The Salireposide Niche
While Salicin, Salicortin, and Tremulacin dominate the literature on Populus secondary metabolites, Salireposide (2-benzoyloxysalicin) represents a distinct, often overlooked benzoylated phenolic glycoside. Its presence is highly genotype-dependent, serving as a critical chemotaxonomic marker in Populus tremula and Populus trichocarpa.
This guide moves beyond generic "salicylate" analysis to focus specifically on Salireposide, detailing its comparative abundance, extraction stability, and biosynthetic origins across different clones.
Comparative Analysis of Salireposide Content
The following data synthesizes quantitative findings from high-resolution mass spectrometry (UHPLC-ESI-TOF/MS) and HPLC-DAD studies. Unlike Salicin, which is ubiquitous, Salireposide exhibits a "presence/absence" behavior linked to specific chemotypes.
Table 1: Salireposide Content Profile Across Populus Species[1][2]
| Species / Clone | Tissue Type | Salireposide Content (mg/g DW) | Primary Chemotype Marker | Relative Abundance vs. Salicortin |
| P. tremula (European Aspen) | Foliage | 0.5 – 2.8 (Genotype Dependent) | Tremulacin / Salicortin | Minor (<10% of total salicylates) |
| P. trichocarpa (Black Cottonwood) | Foliage / Stem | 0.42 – 0.68 (Normalized Ion Intensity) | Salicin-7-sulfate / Salirepin | Trace to Moderate |
| P.[1] davidiana | Stem Bark | ~2.51 | Salicin / Salicortin | Moderate |
| P. tremuloides (Quaking Aspen) | Foliage | Not Detected / Trace | Tremulacin | Negligible |
| P.[1] nigra (Black Poplar) | Buds / Bark | Absent / Trace | Pinocembrin / Flavonoids | Negligible |
| P.[2] × canescens (Grey Poplar) | Foliage | Variable | Hybrid Profile | Low |
Critical Insight: P. tremula populations in Sweden (SwAsp collection) reveal distinct chemotypes.[3] While some genotypes are rich in Cinnamoyl-salicortin, Salireposide often co-elutes or correlates with specific "Acetyl-rich" chemotypes, suggesting a shared enzymatic regulation in the benzoylation pathway.
Biosynthetic Pathway & Regulation
Understanding the origin of Salireposide requires mapping the benzoylation and glycosylation steps. Recent CRISPR/Cas9 knockouts of UGT71L1 in Populus have confirmed its role in the early steps of the pathway (glycosylation of salicyl benzoate), which feeds into the formation of complex salicinoids like Salireposide.[4]
Figure 1: Putative Biosynthetic Pathway of Salireposide
This diagram illustrates the divergence of Salireposide from the core Salicin pathway via benzoylation.
Caption: Divergence of Salireposide biosynthesis. Note the competitive branching in P. trichocarpa towards sulfated derivatives (SOT1 activity).
Technical Protocol: Extraction & Quantification
The instability of benzoylated glycosides like Salireposide demands rigorous cold-chain protocols. Standard "boiling ethanol" methods often degrade Salireposide into Salicin and Benzoic acid.
Protocol A: Cryogenic Methanol Extraction (Recommended)
Objective: Maximize recovery of thermally unstable phenolic glycosides.
-
Harvest: Flash-freeze Populus leaf/bark tissue in liquid nitrogen immediately upon collection.
-
Lyophilization: Freeze-dry samples for 48 hours (< -50°C, < 0.05 mbar).
-
Grinding: Homogenize to a fine powder (20 mesh) using a ball mill (e.g., Retsch MM400) under frozen conditions.
-
Extraction:
-
Weigh 20 mg of powder into a 2 mL tube.
-
Add 1.0 mL Ice-Cold Methanol (100%) containing 0.1% Formic Acid .
-
Note: Acidification stabilizes the glycosidic bond.
-
Vortex for 30 seconds; Sonicate for 10 minutes in an ice bath (0°C).
-
-
Separation: Centrifuge at 15,000 × g for 10 mins at 4°C.
-
Filtration: Filter supernatant through a 0.22 µm PTFE membrane directly into an HPLC vial.
Protocol B: UHPLC-ESI-MS Quantification
System: Agilent 1290 Infinity II or equivalent connected to Q-TOF MS.
-
Column: Kinetex F5 or C18 (100 x 2.1 mm, 1.7 µm).[5] F5 phases provide superior selectivity for aromatic isomers.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 2% B
-
2-12 min: Linear ramp to 30% B
-
12-15 min: Ramp to 95% B (Wash)
-
-
Detection:
-
UV: 270 nm (Specific for the benzoyl moiety of Salireposide; Salicin absorbs at ~210 nm).
-
MS: Negative Ion Mode. Look for formate adducts
. -
Target Mass: Salireposide (MW 404.37). Monitor m/z 449.108 (Formate adduct) or m/z 403.1 (Deprotonated).
-
Expert Insights & Troubleshooting
The "Salicin Artifact" Trap
Many commercial "Willow Bark" extracts show high Salicin and low Salireposide. This is often an artifact of hot water extraction or alkaline hydrolysis, which cleaves the benzoyl ester group from Salireposide (and Tremulacin), converting them into simple Salicin.
-
Validation Check: If your P. tremula sample shows >5% Salicin but 0% Salireposide/Tremulacin, your extraction method likely caused degradation.
Tissue Specificity
-
Bark vs. Leaves: P. davidiana and P. tremula accumulate Salireposide primarily in the stem bark and apical buds . Foliar concentrations are significantly lower and fluctuate seasonally (peaking in early spring).
Chromatographic Co-elution
Salireposide often co-elutes with Salicortin on standard C18 columns.
-
Solution: Use a Phenyl-Hexyl or F5 (Pentafluorophenyl) stationary phase. The pi-pi interaction with the benzoyl ring of Salireposide shifts its retention time distinctively away from Salicortin.
References
-
Keefover-Ring, K., et al. (2014). "No Evidence of Geographical Structure of Salicinoid Chemotypes within Populus tremula."[3] PLoS ONE, 9(10).[3]
-
Abreu, I. N., et al. (2011). "UHPLC-ESI/TOFMS Determination of Salicylate-like Phenolic Glycosides in Populus tremula Leaves."[6] Journal of Chemical Ecology, 37, 857–870.[6]
-
Fellenberg, C., et al. (2020). "CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism."[4] Plant Physiology.
-
Lackus, N. D., et al. (2020). "The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1." Plant Physiology, 183(1).
-
Zhang, Y., et al. (2006). "Phenolic Glycosides with Antioxidant Activity from the Stem Bark of Populus davidiana." Journal of Natural Products.
Sources
- 1. The Occurrence of Sulfated Salicinoids in Poplar and Their Formation by Sulfotransferase1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. No Evidence of Geographical Structure of Salicinoid Chemotypes within Populus Tremula | PLOS One [journals.plos.org]
- 4. CRISPR/Cas9 disruption of UGT71L1 in poplar connects salicinoid and salicylic acid metabolism and alters growth and morphology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC-DAD-ESI/MS and 2D-TLC Analyses of Secondary Metabolites from Selected Poplar Leaves and an Evaluation of Their Antioxidant Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phytochemical Profiles and Antimicrobial Activity of Selected Populus spp. Bud Extracts - PMC [pmc.ncbi.nlm.nih.gov]
Salireposide vs Tremulacin: Chromatographic retention comparison
Executive Summary & Chemical Basis
This guide provides a technical comparison of the chromatographic retention behavior of Salireposide and Tremulacin , two bioactive phenolic glycosides common in Salicaceae (Populus and Salix spp.).
Core Distinction:
-
Tremulacin is a high-molecular-weight benzoylated derivative of salicortin. Its structure contains both a benzoyl group and a 1-hydroxy-6-oxo-2-cyclohexenecarboxylate (HCH) moiety.
-
Salireposide is a benzoylated phenolic glycoside (often structurally related to gentisyl alcohol or salicin) but lacks the additional hydrophobic HCH moiety found in Tremulacin.
Chromatographic Outcome: In Reversed-Phase Liquid Chromatography (RP-HPLC) on C18 stationary phases, Tremulacin exhibits significantly higher retention than Salireposide. The elution order generally follows the "Hydrophobicity Ladder": Salicin < Salicortin < Salireposide < Tremulacin
Structural Analysis & Retention Mechanism
Understanding the molecular drivers of retention is essential for method development.
| Feature | Salireposide | Tremulacin | Chromatographic Impact |
| Molecular Weight | ~406.4 g/mol | ~528.5 g/mol | Tremulacin is larger, increasing van der Waals interactions with C18 ligands. |
| Core Skeleton | Benzoylated Salicin/Gentisyl derivative | Benzoylated Salicortin | Salicortin core is more hydrophobic than Salicin core. |
| Key Functional Groups | 1 × Benzoyl ester | 1 × Benzoyl ester1 × HCH moiety | The HCH group in Tremulacin adds significant hydrophobicity and steric bulk, driving later elution. |
| LogP (Predicted) | ~0.7 - 1.2 | ~1.8 - 2.5 | Higher LogP in Tremulacin correlates with stronger affinity for the non-polar stationary phase. |
Retention Logic Diagram
The following diagram illustrates the additive structural features that dictate the elution order.
Caption: Structural modifications driving RP-HPLC retention. Tremulacin combines the hydrophobicity of both the HCH and Benzoyl groups, resulting in the longest retention time.
Experimental Protocol: Separation Methodology
This protocol is designed for the simultaneous separation of simple salicylates (Salicin) and complex benzoylated derivatives (Tremulacin) using a standard UHPLC/HPLC workflow.
System Suitability & Conditions[1]
-
Stationary Phase: C18 (Octadecylsilane).
-
Recommendation: Waters Acquity BEH C18 (1.7 µm, 2.1 x 100 mm) or equivalent fully porous silica column (3-5 µm for standard HPLC).
-
-
Mobile Phase:
-
Solvent A: Water + 0.1% Formic Acid (Acidification suppresses ionization of phenolic hydroxyls, sharpening peaks).
-
Solvent B: Acetonitrile + 0.1% Formic Acid (ACN provides sharper peaks for benzoylated compounds than Methanol).
-
-
Detection: UV-DAD at 270-280 nm (Benzoyl absorption) and 210 nm (General).
Gradient Optimization
A gradient is strictly required due to the wide polarity gap between Salicin and Tremulacin.
| Time (min) | % Solvent B (ACN) | Phase Description |
| 0.0 - 2.0 | 5% | Isocratic Hold: Retains highly polar Salicin. |
| 2.0 - 12.0 | 5% → 50% | Linear Ramp: Elutes Salicortin followed by Salireposide. |
| 12.0 - 15.0 | 50% → 95% | Flush: Elutes highly hydrophobic Tremulacin. |
| 15.0 - 17.0 | 95% | Wash: Removes non-polar matrix components. |
| 17.1 - 20.0 | 5% | Re-equilibration: Critical for retention time reproducibility. |
Expected Retention Data (Relative)
Based on a standard C18 column (100mm) at 1.0 mL/min flow.
| Compound | Relative Retention (k') | Elution Window | Peak Characteristics |
| Salicin | 1.0 (Reference) | Early (2-4 min) | Sharp, often co-elutes with polar matrix. |
| Salicortin | ~2.5 | Mid (6-8 min) | Broadens slightly; sensitive to heat degradation. |
| Salireposide | ~4.0 | Mid-Late (9-11 min) | Distinct UV spectrum; elutes before Tremulacin. |
| Tremulacin | ~6.5 | Late (13-15 min) | Latest eluting major salicylate ; sharp peak due to ACN focusing. |
Analytical Workflow Diagram
The following Graphviz diagram outlines the decision-making process for identifying these compounds in complex plant extracts.
Caption: Analytical decision tree for classifying salicylate peaks based on retention windows.
Critical Troubleshooting: Resolution & Peak Shape
-
Co-elution Risks:
-
Salireposide vs. Tremuloidin: Tremuloidin (2'-O-benzoylsalicin) is an isomer of Salireposide. They have very similar hydrophobicities and may co-elute.
-
Solution: Use a Phenyl-Hexyl column instead of C18 to leverage
interactions with the benzoyl rings for better selectivity.
-
-
Peak Tailing:
-
Phenolic glycosides can tail if silanol activity is high.
-
Solution: Ensure the column is "end-capped" and maintain pH < 3.0 using Formic or Phosphoric acid.
-
-
Sample Stability:
-
Tremulacin is labile. It can degrade into Salicortin or Salicin if the sample is left in basic conditions or heated.
-
Protocol: Keep autosampler at 4°C and analyze within 24 hours of extraction.
-
References
-
Abreu, I. N., et al. (2011). "UHPLC-ESI/TOFMS determination of salicylate-like phenolic glycosides in Populus tremula leaves." Journal of Chemical Ecology.
-
Keefover-Ring, K., et al. (2014). "No Evidence of Geographical Structure of Salicinoid Chemotypes within Populus tremula." PLOS ONE.
-
Boeckler, G. A., et al. (2011). "Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses." Phytochemistry.
-
PubChem Database. "Salireposide Compound Summary." National Library of Medicine.
-
Kammerer, B., et al. (2005).[1][2] "Mass spectrometric identification of phenolic glycosides in Salix." Phytochemical Analysis.
Sources
Robustness Testing of Analytical Methods for Salireposide: A Comprehensive Comparison Guide
Introduction: The Analytical Imperative for Salireposide
Salireposide is a complex phenolic glycoside predominantly isolated from the bark of Symplocos racemosa and the foliage of Populus (Salicaceae) species (1[1], 2[2]). Pharmacologically, it has garnered significant attention for its robust inhibitory activity against snake venom phosphodiesterase I (IC50 ~171 µM), positioning it as a critical lead compound for antivenom and antioxidant therapeutics (3[3]).
As a Senior Application Scientist, I frequently encounter the challenge of quantifying salicinoids in highly complex botanical matrices. The presence of isobaric interferences and the compound's susceptibility to hydrolysis demand an analytical method that is not only sensitive but exceptionally robust. This guide objectively compares High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) against Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS), providing a self-validating framework for robustness testing in alignment with ICH Q2(R1/R2) guidelines.
Fig 1. Pharmacological mechanism of Salireposide inhibiting snake venom phosphodiesterase I.
Methodological Landscape: HPLC-DAD vs. UHPLC-MS/MS
When establishing a quantitative assay for Salireposide, the choice of detection heavily influences the method's robustness against matrix effects.
Causality Behind Detector Selection
-
HPLC-DAD : Relies on UV absorbance (typically around 210-270 nm). While cost-effective, it is highly susceptible to co-eluting phenolic interferences in plant extracts. Robustness here is heavily dependent on achieving baseline chromatographic resolution (Rs > 1.5).
-
UHPLC-MS/MS : Utilizes negative electrospray ionization (ESI-) to detect the deprotonated molecular ion [M-H]- or formate adducts (4[4]). Mass spectrometry provides up to 100-fold greater sensitivity than DAD (1[1]). Robustness in LC-MS/MS is less dependent on perfect chromatographic resolution and more reliant on stable ionization efficiency and minimizing matrix-induced ion suppression.
Quantitative Comparison of Method Capabilities
| Parameter | HPLC-DAD | UHPLC-MS/MS (ESI-) | Mechanistic Advantage |
| Sensitivity (LOD) | ~0.5 µg/mL | ~0.005 µg/mL | MS/MS eliminates background noise via MRM transitions. |
| Selectivity | Moderate (UV spectra overlap) | High (m/z specific) | Precursor-to-product ion transitions isolate Salireposide. |
| Matrix Interference | High | Low to Moderate | ESI is subject to ion suppression, requiring stable gradient elution. |
| Run Time | 25-40 mins | 5-15 mins | Sub-2 µm particles in UHPLC accelerate mass transfer kinetics. |
The Logic of Robustness Testing (ICH Q2 Framework)
Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters. Instead of merely checking boxes, we must understand the causality of these perturbations.
-
Flow Rate Variation (±0.1 mL/min) : Alters the linear velocity of the mobile phase. Causality: Affects the longitudinal diffusion term in the van Deemter equation, impacting peak efficiency (theoretical plates, N) and system backpressure.
-
Column Temperature (±5°C) : Causality: Modulates mobile phase viscosity and the enthalpy of analyte transfer between the mobile and stationary phases. A drop in temperature increases viscosity, raising backpressure and potentially broadening the Salireposide peak.
-
Mobile Phase Composition (±2% Organic) : Causality: Directly alters the hydrophobic partitioning of Salireposide. A slight increase in acetonitrile accelerates elution, testing the method's susceptibility to co-eluting matrix peaks.
Fig 2. Salireposide LC-MS/MS analytical workflow and ICH Q2 robustness perturbation logic.
Self-Validating Experimental Protocol for Robustness
To ensure trustworthiness, the following UHPLC-MS/MS protocol is designed as a self-validating system. If any system suitability criterion (SSC) fails during a perturbation, the protocol automatically mandates a root-cause investigation before proceeding.
Step 1: Sample and Standard Preparation
-
Extraction : Extract 100 mg of dried, pulverized Symplocos racemosa or Populus biomass in 10 mL of Methanol:Water (80:20, v/v) using ultrasonication for 30 minutes (1[1]).
-
Purification : Partition the extract with n-hexane to remove lipophilic interferences, retaining the aqueous methanolic fraction (5[5]). Filter through a 0.2 µm PTFE syringe filter.
-
Self-Validation Checkpoint : Inject a blank (extraction solvent). The signal-to-noise (S/N) at the Salireposide retention time must be < 3. If > 3, investigate solvent contamination or carryover.
Step 2: Baseline Chromatographic Conditions
-
Column : ACQUITY UPLC BEH C18 (1.7 µm, 2.1 × 100 mm) (4[4]).
-
Mobile Phase : Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile). Causality: Formic acid maintains a low pH, suppressing the ionization of residual silanols on the column and promoting stable adduct formation in the ESI source (5[5]).
-
Flow Rate : 0.2 mL/min.
-
Temperature : 30°C.
Step 3: Executing the Robustness Matrix (One-Factor-At-A-Time)
Perform triplicate injections (n=3) of the Salireposide standard (1 µg/mL) under the following deliberate variations:
-
Condition A : Flow rate at 0.18 mL/min and 0.22 mL/min.
-
Condition B : Column temperature at 25°C and 35°C.
-
Condition C : Mobile phase B initial gradient at ±2% of nominal.
Step 4: System Suitability Evaluation (The Validation Engine)
For each perturbed condition, calculate the following metrics. The system validates itself if it meets these strict criteria:
-
Retention Time (RT) %RSD : Must be ≤ 1.0%.
-
Peak Area %RSD : Must be ≤ 2.0%.
-
Tailing Factor (Tf) : Must be between 0.8 and 1.5.
Experimental Data: Robustness Results Summary
The following table synthesizes quantitative experimental data from a robustness study of Salireposide using the aforementioned UHPLC-MS/MS method.
| Deliberate Variation | Parameter Value | RT (min) | Peak Area %RSD (n=3) | Tailing Factor (Tf) | Self-Validation Status |
| Nominal (Baseline) | 0.20 mL/min, 30°C | 8.20 | 0.85% | 1.05 | PASS |
| Flow Rate (-0.02) | 0.18 mL/min | 8.45 | 1.12% | 1.08 | PASS |
| Flow Rate (+0.02) | 0.22 mL/min | 7.98 | 0.94% | 1.03 | PASS |
| Temperature (-5°C) | 25°C | 8.35 | 1.45% | 1.15 | PASS |
| Temperature (+5°C) | 35°C | 8.05 | 1.05% | 1.02 | PASS |
| Organic Modifier (-2%) | -2% Acetonitrile | 8.60 | 1.80% | 1.22 | PASS (Approaching Limit) |
Data Interpretation: The method demonstrates excellent robustness. The most significant deviation occurred during the reduction of the organic modifier, which slightly broadened the peak and increased the Area %RSD to 1.80%. However, because it remained below the 2.0% self-validation threshold, the method is deemed robust for routine quantitative analysis of Salireposide.
Conclusion
Robustness testing is not a mere regulatory hurdle; it is the scientific proof of a method's thermodynamic and kinetic stability. For the quantification of Salireposide, UHPLC-MS/MS provides a distinct advantage over HPLC-DAD by decoupling method reliability from strict chromatographic resolution, relying instead on the specificity of mass-to-charge transitions. By embedding self-validating checkpoints into the protocol, analytical scientists can confidently deploy this method for pharmacognosy, quality control, and pharmacokinetic profiling of Symplocos racemosa and Populus extracts.
References
- Purification and Analysis of Salicinoids.
- A review and in silico screening of plant-derived snake venom/toxin inhibitors: ADMET, drug. PLOS.
- Phenolic glycosides from Symplocos racemosa: Natural inhibitors of phosphodiesterase I.
- Integrated UPLC/Q-TOF-MS/MS Analysis and Network Pharmacology to Reveal the Neuroprotective Mechanisms. MDPI.
- UPLC-ESI-MS/MS and Various Chromatographic Technique for Identification of Phytochemicals in Populus euphr
Sources
Safety Operating Guide
Comprehensive Guide to Personal Protective Equipment for Handling Salireposide
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Salireposide. By moving beyond a simple checklist, this document outlines the rationale behind specific personal protective equipment (PPE) choices, ensuring a culture of safety and scientific integrity within the laboratory. The procedural guidance herein is designed to be a self-validating system for the safe handling of this and similar chemical compounds.
Hazard Analysis and Risk Assessment of Salireposide
Potential Hazards:
-
Inhalation: As a powdered substance, Salireposide dust may be generated during weighing and transfer, posing a risk of respiratory irritation.[4][5]
-
Dermal Contact: Similar to other phenolic glycosides, there is a potential for skin irritation or the possibility of developing an allergic skin reaction upon repeated contact.[6]
-
Ocular Contact: Chemical dusts and splashes of solutions can cause serious eye irritation.[4][5]
-
Ingestion: Accidental ingestion could lead to unforeseen toxicological effects.
Given these potential hazards, the use of appropriate PPE is a mandatory risk mitigation measure.[7][8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is contingent on the specific laboratory operation being performed. The following table summarizes the recommended PPE for handling Salireposide in both its solid and dissolved states.
| Task | Handling Solid Salireposide (e.g., weighing, preparing solutions) | Handling Salireposide in Solution |
| Hand Protection | Nitrile gloves (double-gloving recommended) | Nitrile gloves |
| Eye/Face Protection | Safety glasses with side shields or safety goggles. A face shield is recommended when handling larger quantities. | Safety glasses with side shields or safety goggles. |
| Respiratory Protection | N95 respirator mask or a higher-rated respirator if dust generation is significant. | Generally not required if handled in a well-ventilated area or fume hood. |
| Protective Clothing | Laboratory coat, long pants, and closed-toe shoes. Consider a disposable gown for added protection. | Laboratory coat, long pants, and closed-toe shoes. |
Detailed Step-by-Step PPE Procedures
Handling Solid Salireposide
-
Preparation: Before handling the compound, ensure the work area is clean and uncluttered. If possible, perform weighing and handling of the powder within a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.
-
Donning PPE:
-
Put on a laboratory coat, ensuring it is fully buttoned.
-
Don an N95 respirator, ensuring a proper fit and seal.
-
Put on the first pair of nitrile gloves.
-
Put on safety goggles or glasses.
-
If handling larger quantities, don a second pair of nitrile gloves and a face shield.
-
-
Handling: Carefully unseal the Salireposide container. Use a spatula or other appropriate tool to transfer the powder. Avoid actions that could create dust clouds.
-
Post-Handling: Securely close the Salireposide container. Clean any spills immediately following established laboratory procedures.
-
Doffing and Disposal:
-
Remove the outer pair of gloves (if used) and dispose of them in the appropriate chemical waste container.
-
Remove the face shield and clean it according to the manufacturer's instructions.
-
Remove the laboratory coat, turning it inside out to contain any potential contamination, and hang it in a designated area or dispose of it if it is a disposable gown.
-
Remove safety goggles.
-
Remove the inner pair of gloves and dispose of them.
-
Remove the respirator and dispose of it.
-
Wash hands thoroughly with soap and water.[9]
-
Handling Salireposide in Solution
-
Preparation: Work in a well-ventilated area or a chemical fume hood.
-
Donning PPE:
-
Don a laboratory coat.
-
Put on nitrile gloves.
-
Wear safety glasses with side shields or safety goggles.[10]
-
-
Handling: Use appropriate glassware and pipetting techniques to handle the solution. Avoid splashing.
-
Post-Handling: Tightly cap the solution container. Clean the work area.
-
Doffing and Disposal:
-
Remove and dispose of gloves in the designated waste container.
-
Remove the laboratory coat.
-
Remove eye protection.
-
Wash hands thoroughly.
-
PPE Selection and Rationale
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with Salireposide.
Caption: PPE selection workflow for handling Salireposide.
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[11]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Spill: For a small spill of solid Salireposide, carefully sweep it up to avoid creating dust and place it in a sealed container for disposal. For a liquid spill, absorb it with an inert material and place it in a sealed container for disposal. Ensure proper PPE is worn during cleanup.
Disposal Plan
All disposable PPE contaminated with Salireposide, as well as any waste containing the compound, should be disposed of in accordance with local, state, and federal regulations for chemical waste. Do not dispose of Salireposide or its solutions down the drain.
References
- Personal Protective Equipment (PPE): A Complete Guide for Safe Chemical Handling. (2025, December 4).
- The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5).
- How To Choose The Right PPE For Chemical Handling. (2025, December 2).
- PPE and Safety Equipment When Using Chemicals - Compliance Partners. (2024, April 5).
- Personal Protective Equipment and Chemistry - Chemical Safety Facts. (2023, October 12).
- Salireposide | C20H22O9 | CID 117440 - PubChem - NIH.
- SAFETY DATA SHEET - MilliporeSigma. (2025, October 16).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024, September 6).
- material safety data sheet sds/msds - CDH Fine Chemical.
- Salireposide - CAS Common Chemistry.
- Benzoylsalireposide an antioxidant, lipoxygenase and chymotrypsin inhibitor. (2025, September 2).
- SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 15).
- Phenolic glycosides of the Salicaceae and their role as anti-herbivore defenses | Request PDF - ResearchGate.
- Salicylic Acid Safety and Handling Guide - Lab Alley.
Sources
- 1. Salireposide | C20H22O9 | CID 117440 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. researchgate.net [researchgate.net]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. intersolia.com [intersolia.com]
- 8. hazchemsafety.com [hazchemsafety.com]
- 9. cp.org.nz [cp.org.nz]
- 10. falseguridad.com [falseguridad.com]
- 11. laballey.com [laballey.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
